molecular formula C22H30N2O2 B1196935 Eprozinol CAS No. 32665-36-4

Eprozinol

Cat. No.: B1196935
CAS No.: 32665-36-4
M. Wt: 354.5 g/mol
InChI Key: QSRHLIUOSXVKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprozinol (CAS 32665-36-4) is a chemical compound with the molecular formula C₂₂H₃₀N₂O₂ and an average mass of 354.49 g/mol . It is classified by the World Health Organization (WHO) under the ATC code R03DX02 as a systemic drug for obstructive airway diseases . Preclinical studies have identified this compound as an anti-bronchoconstrictive agent, demonstrating efficacy in inhibiting histamine- and serotonin-induced bronchospasm in animal models . Its mechanism of action is of particular research interest; in vivo studies on guinea pigs suggest that its bronchodilatory and anti-bronchoconstrictive effects operate through pathways that are completely independent of the adrenergic system . Further in vitro investigations on tracheal smooth muscle indicate a dualistic interaction with histamine H1-receptors, characterized by a non-specific mechanism that appears particularly effective on tracheal muscle . These properties make this compound a valuable compound for respiratory pharmacology research, especially for investigating alternative mechanisms for managing bronchoconstriction. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRHLIUOSXVKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27588-43-8 (di-hydrochloride)
Record name Eprozinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10865642
Record name Eprozinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32665-36-4
Record name 4-(2-Methoxy-2-phenylethyl)-α-phenyl-1-piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32665-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprozinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprozinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprozinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eprozinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPROZINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ21AK8IVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eprozinol's Mechanism of Action in Bronchial Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a bronchodilator agent used in the treatment of obstructive airway diseases. Its mechanism of action in bronchial smooth muscle is multifaceted, primarily involving the antagonism of calcium-induced contractions, with a secondary, weak contribution from phosphodiesterase inhibition. This technical guide provides a comprehensive overview of the molecular pathways and cellular effects of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts in the field of respiratory therapeutics.

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its bronchodilatory effects through a combination of mechanisms that ultimately lead to the relaxation of airway smooth muscle. In vivo studies in guinea pigs have demonstrated that this compound effectively inhibits bronchospasm induced by histamine and serotonin.[1] Notably, its anti-bronchoconstrictor activity is independent of the adrenergic system, as its effects are not blocked by propranolol and are additive with isoprenaline.[1][2]

The primary mechanisms of action are:

  • Non-competitive Antagonism of Bronchoconstrictors: this compound acts as a non-competitive antagonist to several key bronchoconstricting agents, including serotonin, bradykinin, and acetylcholine.[2] This suggests that this compound does not compete for the same binding site as these agonists on their respective receptors but rather interferes with the downstream signaling pathways that lead to muscle contraction.

  • Non-specific Antagonism of Calcium-Induced Contractions: A crucial aspect of this compound's action is its ability to non-specifically antagonize smooth muscle contractions induced by barium chloride (BaCl₂) and calcium chloride (CaCl₂).[2] This strongly indicates that this compound interferes with the influx or utilization of extracellular calcium, a critical step in the excitation-contraction coupling of smooth muscle.

  • Weak Phosphodiesterase (PDE) Inhibition: While initially hypothesized as a primary mechanism, in vitro studies have revealed that this compound is a very weak inhibitor of phosphodiesterase (PDE), and this effect is only observed at high concentrations.[2] Consistent with this, this compound does not cause significant changes in the intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in tracheal tissue at concentrations that produce relaxation.[2]

  • Inhibition of Mast Cell Histamine Release: this compound has been shown to inhibit the release of histamine from mast cells.[2] This action contributes to its overall anti-bronchoconstrictive effect by reducing the levels of a potent endogenous bronchoconstrictor.

The following diagram illustrates the proposed overarching mechanism of action of this compound.

This compound This compound Ca_antagonism Non-specific Antagonism of Calcium Influx This compound->Ca_antagonism PDE_inhibition Weak Phosphodiesterase Inhibition This compound->PDE_inhibition Mast_cell Inhibition of Mast Cell Histamine Release This compound->Mast_cell Bronchodilation Bronchial Smooth Muscle Relaxation (Bronchodilation) Ca_antagonism->Bronchodilation PDE_inhibition->Bronchodilation minor pathway Mast_cell->Bronchodilation reduces bronchoconstrictor

Figure 1: Overview of this compound's Mechanisms of Action.

Signaling Pathways

Interference with Calcium Signaling

The contraction of bronchial smooth muscle is fundamentally dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This compound's primary mechanism involves the disruption of this process. It non-specifically antagonizes contractions induced by agents that directly increase intracellular calcium, such as BaCl₂ and CaCl₂ in KCl-depolarized tissues.[2] This suggests an interference with calcium influx through voltage-operated and/or receptor-operated calcium channels, or a downstream effect on calcium-dependent contractile machinery.

The following diagram depicts the proposed site of action for this compound in the calcium signaling pathway of bronchial smooth muscle cells.

cluster_cell Bronchial Smooth Muscle Cell Agonist Bronchoconstrictor Agonists (ACh, Histamine, Serotonin) Receptor Gq-coupled Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Ca_influx Ca²⁺ Influx (VOCs/ROCs) Ca_influx->Ca_i Contraction Muscle Contraction Ca_i->Contraction This compound This compound This compound->Ca_influx Antagonizes

Figure 2: this compound's Interference with Calcium Signaling.
Minor Role of Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. Inhibition of PDEs, particularly PDE4, in bronchial smooth muscle leads to an accumulation of cAMP, activation of Protein Kinase A (PKA), and subsequent muscle relaxation. While some bronchodilators, like theophylline, primarily act through this pathway, in vitro studies indicate that this compound is a very weak PDE inhibitor.[2] Furthermore, at therapeutic concentrations, it does not significantly alter cAMP or cGMP levels in tracheal tissue.[2] This suggests that PDE inhibition is not a major contributor to the primary bronchodilatory effect of this compound.

The diagram below illustrates the canonical PDE inhibition pathway and highlights the minor role of this compound.

cluster_pathway cAMP Signaling Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE->AMP Relaxation Muscle Relaxation PKA->Relaxation This compound This compound (High Concentrations) This compound->PDE Weak Inhibition

Figure 3: Minor Contribution of PDE Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity from in vitro studies.[2]

Table 1: Antagonistic Activity of this compound against Various Bronchoconstrictors

AgonistParameterValue
SerotoninpD₂'4.21 ± 0.09
BradykininpD₂'3.81 ± 0.07
AcetylcholinepD₂'4.17 ± 0.07

pD₂' is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.

Table 2: Relaxant Effects of this compound on Tracheal Smooth Muscle

TissueCompoundpD₂Intrinsic Activity (α)
Calf TracheaIsoprenaline7.93 ± 0.211
This compound4.37 ± 0.171
Guinea Pig TracheaIsoprenaline6.7 ± 0.101
This compound2.5 ± 0.091

pD₂ is the negative logarithm of the EC₅₀ value.

Table 3: Inhibition of Mast Cell Histamine Release

CompoundConcentration for 40% Inhibition
This compound2 x 10⁻⁶ M

Experimental Protocols

This section outlines the general methodologies employed in the key in vitro experiments cited in this guide.

Isolated Tracheal Strip Preparation and Contractility Studies

This protocol is fundamental for assessing the direct effects of compounds on airway smooth muscle contraction and relaxation.

Objective: To measure the isometric contraction and relaxation of isolated tracheal smooth muscle strips in response to agonists and antagonists.

Methodology:

  • Tissue Preparation:

    • Tracheas are excised from euthanized animals (e.g., guinea pigs, calves).

    • The trachea is cleaned of adhering connective tissue and cut into rings.

    • The rings are then cut open opposite the smooth muscle to form strips.

    • Strips are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric Tension Recording:

    • One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

    • The strips are placed under an optimal resting tension and allowed to equilibrate.

    • Changes in tension are recorded using a data acquisition system.

  • Experimental Procedure:

    • Contraction Studies: Cumulative concentration-response curves are generated for bronchoconstrictor agonists (e.g., acetylcholine, histamine) in the presence and absence of various concentrations of this compound to determine its antagonistic properties (pD₂' values).

    • Relaxation Studies: Tracheal strips are pre-contracted with an agonist to a stable plateau. Cumulative concentrations of a relaxant agent (e.g., this compound, isoprenaline) are then added to generate concentration-response curves and determine EC₅₀ and pD₂ values.

The following diagram provides a workflow for this experimental protocol.

start Start dissection Trachea Dissection and Strip Preparation start->dissection mounting Mount in Organ Bath dissection->mounting equilibration Equilibration under Resting Tension mounting->equilibration precontraction Pre-contraction (for relaxation studies) equilibration->precontraction antagonist_incubation Incubation with This compound precontraction->antagonist_incubation No relaxant_addition Cumulative Relaxant Addition precontraction->relaxant_addition Yes agonist_addition Cumulative Agonist Addition data_acquisition Isometric Tension Recording agonist_addition->data_acquisition antagonist_incubation->agonist_addition relaxant_addition->data_acquisition analysis Data Analysis (pD₂', pD₂) data_acquisition->analysis end End analysis->end

Figure 4: Experimental Workflow for Isolated Tracheal Strip Studies.
Measurement of Cyclic Nucleotide Levels (cAMP/cGMP)

Objective: To quantify the intracellular levels of cAMP and cGMP in bronchial smooth muscle tissue following drug treatment.

Methodology:

  • Tissue Incubation: Isolated tracheal strips are prepared and incubated in organ baths as described above.

  • Drug Treatment: Tissues are exposed to this compound, a positive control (e.g., isoprenaline for cAMP, sodium nitroprusside for cGMP), or vehicle for a specified period.

  • Tissue Homogenization: Following incubation, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity. The frozen tissue is then homogenized in an appropriate buffer (e.g., trichloroacetic acid).

  • Quantification:

    • The homogenates are centrifuged, and the supernatant is collected.

    • cAMP and cGMP levels in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

    • Results are typically normalized to the protein content of the tissue pellet.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDE activity.

Methodology:

  • Enzyme Preparation: PDE enzymes can be isolated from bronchial smooth muscle tissue or recombinant forms of specific PDE isoenzymes can be used.

  • Assay Procedure:

    • The assay is typically performed in a multi-well plate format.

    • The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of various concentrations of the test compound (this compound).

    • The reaction is allowed to proceed for a defined time and then terminated.

    • The amount of product (AMP or GMP) formed is quantified. This can be done using various methods, including colorimetric, fluorescent, or radioisotopic detection.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Conclusion

The bronchodilatory action of this compound in bronchial smooth muscle is primarily attributed to its non-specific antagonism of calcium-induced contractions. While it exhibits very weak phosphodiesterase inhibitory activity, this is unlikely to be a clinically significant mechanism of action at therapeutic doses. Additionally, its ability to inhibit histamine release from mast cells contributes to its overall anti-bronchoconstrictive profile. This comprehensive understanding of this compound's mechanism of action provides a solid foundation for its rational use in the treatment of obstructive airway diseases and for the development of novel therapeutic agents targeting similar pathways. Further research could focus on elucidating the precise molecular targets of this compound within the calcium signaling cascade to refine our understanding and potentially identify more specific and potent bronchodilators.

References

Eprozinol: A Technical Guide to its Pharmacodynamics and Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a medication primarily utilized for the management of obstructive airway diseases, demonstrating both bronchodilator and mucolytic properties. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, with a focus on its interactions with various receptors and its impact on key signaling pathways. Quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental methodologies. Furthermore, this guide offers visual representations of the pertinent signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Pharmacodynamics

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the relaxation of bronchial smooth muscle and the modulation of mucus properties.

Anti-Bronchoconstrictive Effects

This compound has been demonstrated to antagonize the contractile effects of several key mediators of bronchoconstriction. In vitro studies have shown that this compound acts as a non-competitive antagonist at serotonin, bradykinin, and acetylcholine receptors on smooth muscle tissue.[1] This non-competitive antagonism suggests that this compound does not directly compete with the endogenous ligands for their binding sites but rather inhibits the receptor's ability to transduce a signal upon agonist binding. The activity of this compound's anti-bronchoconstrictor effects appears to be independent of the adrenergic system, as its action is not blocked by propranolol.

Mucolytic and Expectorant Effects

This compound also functions as a mucolytic and expectorant agent. Its mechanism in this regard is thought to involve the modulation of mucus composition and viscosity. This compound is believed to increase the production of serous mucus, which is less viscous and more easily cleared from the respiratory tract by ciliary action. Additionally, it may disrupt the disulfide bonds within mucus glycoproteins, leading to a reduction in mucus elasticity and consistency.

Mast Cell Stabilization

In addition to its direct effects on smooth muscle and mucus, this compound has been shown to inhibit mast cell degranulation. In vitro studies on human lung tissue have demonstrated that this compound can inhibit the release of histamine from mast cells following an immunological challenge.[1] Specifically, a 40% inhibition of histamine release was observed at a concentration of 2 x 10⁻⁶M.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacodynamic properties of this compound.

Table 1: Non-Competitive Antagonist Activity of this compound [1]

AgonistTissueParameterValue
SerotoninGuinea Pig IleumpD₂4.21 ± 0.09
BradykininGuinea Pig IleumpD₂3.81 ± 0.07
AcetylcholineGuinea Pig IleumpD₂4.17 ± 0.07

Table 2: Smooth Muscle Relaxation Potency of this compound [1]

TissueParameterThis compoundIsoprenaline
Calf Tracheal Smooth MusclepD₂4.37 ± 0.177.93 ± 0.21
Guinea Pig TracheapD₂2.5 ± 0.096.7 ± 0.10

Table 3: Effect of this compound on Mast Cell Degranulation [1]

AssayConcentrationEffect
Inhibition of mast cell histamine release (human lung tissue)2 x 10⁻⁶M40% inhibition

Table 4: Phosphodiesterase Inhibition [1]

AssayThis compound Activity
Phosphodiesterase InhibitionVery weak inhibitor at large concentrations

Note: A comprehensive receptor binding profile for this compound detailing its affinity (Ki or IC50 values) for a wide range of receptors is not currently available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the pharmacodynamics of this compound.

Determination of Non-Competitive Antagonism (pD₂ Value)

The pD₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist, was determined for this compound's non-competitive antagonism.

  • Tissue Preparation: Isolated guinea pig ileum segments are suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Procedure:

    • After an equilibration period, a cumulative concentration-response curve to an agonist (serotonin, bradykinin, or acetylcholine) is established to determine the maximal contractile response.

    • The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.

    • A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

    • This process is repeated with increasing concentrations of this compound.

  • Data Analysis: The maximal response achieved by the agonist in the presence of each concentration of this compound is measured. The concentration of this compound that causes a 50% reduction in the maximal agonist response is determined. The negative logarithm of this molar concentration is the pD₂ value.

Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This assay is used to determine the relaxant potency of this compound on airway smooth muscle.

  • Tissue Preparation: The trachea is excised from a guinea pig, and rings of tracheal tissue are prepared and suspended in an organ bath under the same conditions as the ileum preparation.

  • Procedure:

    • The tracheal rings are pre-contracted with a contractile agent such as histamine or carbachol to induce a stable, submaximal contraction.

    • Once a stable contraction is achieved, cumulative concentrations of this compound or a reference relaxant (e.g., isoprenaline) are added to the organ bath.

    • The relaxation of the tracheal ring is recorded as a percentage of the pre-contracted tone.

  • Data Analysis: A concentration-response curve for relaxation is plotted, and the EC₅₀ (the molar concentration of the drug that produces 50% of the maximal relaxation) is determined. The pD₂ value is then calculated as the negative logarithm of the EC₅₀.

Mast Cell Degranulation Assay

This assay quantifies the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

  • Cell Preparation: Human lung tissue is obtained and passively sensitized by incubation with serum from an allergic individual containing specific IgE antibodies. This process primes the mast cells within the tissue to respond to the specific allergen.

  • Procedure:

    • The sensitized lung tissue fragments are incubated with various concentrations of this compound or a control vehicle.

    • Following the incubation period, the tissue is challenged with the specific antigen (allergen) to induce mast cell degranulation.

    • The supernatant is collected, and the amount of histamine released is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of histamine release in the presence of this compound is compared to the release in the control group. The concentration of this compound that causes a 50% inhibition of histamine release (IC₅₀) can be determined.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of phosphodiesterase enzymes.

  • Enzyme Preparation: A purified preparation of phosphodiesterase is used.

  • Procedure:

    • The PDE enzyme is incubated with its substrate, either cyclic AMP (cAMP) or cyclic GMP (cGMP), in the presence of various concentrations of this compound or a known PDE inhibitor.

    • The reaction is allowed to proceed for a set period, during which the PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

    • The reaction is stopped, and the amount of remaining cyclic nucleotide or the amount of 5'-monophosphate produced is quantified. This can be done using various methods, including radioimmunoassays, enzyme-linked immunoassays (ELISA), or fluorescence-based assays.

  • Data Analysis: The inhibitory activity of this compound is expressed as the percentage of inhibition of PDE activity compared to a control without the inhibitor. An IC₅₀ value can be calculated if a dose-dependent inhibition is observed.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound.

G cluster_antagonism Non-Competitive Antagonism of Bronchoconstrictors Serotonin Serotonin Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Bradykinin Bradykinin Bradykinin_R Bradykinin B2 Receptor Bradykinin->Bradykinin_R Acetylcholine Acetylcholine ACh_R Muscarinic Receptor Acetylcholine->ACh_R Gq_Ser Gq Serotonin_R->Gq_Ser Gq_Bra Gq Bradykinin_R->Gq_Bra Gq_ACh Gq ACh_R->Gq_ACh This compound This compound This compound->Serotonin_R This compound->Bradykinin_R This compound->ACh_R PLC_Ser PLC Gq_Ser->PLC_Ser IP3_DAG_Ser IP3 / DAG PLC_Ser->IP3_DAG_Ser Ca_Ser ↑ [Ca²⁺]i IP3_DAG_Ser->Ca_Ser Contraction Smooth Muscle Contraction Ca_Ser->Contraction PLC_Bra PLC Gq_Bra->PLC_Bra IP3_DAG_Bra IP3 / DAG PLC_Bra->IP3_DAG_Bra Ca_Bra ↑ [Ca²⁺]i IP3_DAG_Bra->Ca_Bra Ca_Bra->Contraction PLC_ACh PLC Gq_ACh->PLC_ACh IP3_DAG_ACh IP3 / DAG PLC_ACh->IP3_DAG_ACh Ca_ACh ↑ [Ca²⁺]i IP3_DAG_ACh->Ca_ACh Ca_ACh->Contraction G cluster_mast_cell Inhibition of Mast Cell Degranulation Antigen Antigen IgE IgE Antigen->IgE Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-linking Mast_Cell Mast Cell Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade This compound This compound This compound->Signaling_Cascade Granule_Release Histamine Release Signaling_Cascade->Granule_Release G cluster_mucolytic Proposed Mucolytic Mechanism of this compound This compound This compound Goblet_Cells Goblet Cells & Submucosal Glands This compound->Goblet_Cells Mucus_Glycoproteins Mucus Glycoproteins (Disulfide Bonds) This compound->Mucus_Glycoproteins Disrupts Serous_Mucus ↑ Serous Mucus Production Goblet_Cells->Serous_Mucus Reduced_Viscosity ↓ Mucus Viscosity & Elasticity Mucus_Glycoproteins->Reduced_Viscosity Serous_Mucus->Reduced_Viscosity Ciliary_Clearance ↑ Ciliary Clearance Reduced_Viscosity->Ciliary_Clearance G cluster_workflow Workflow for pD₂ Value Determination Start Start Isolate_Tissue Isolate Guinea Pig Ileum Start->Isolate_Tissue Mount_Tissue Mount in Organ Bath Isolate_Tissue->Mount_Tissue Equilibrate Equilibrate Tissue Mount_Tissue->Equilibrate Agonist_CRC Generate Agonist Concentration-Response Curve Equilibrate->Agonist_CRC Wash Wash Tissue Agonist_CRC->Wash Incubate_this compound Incubate with this compound Wash->Incubate_this compound Agonist_CRC_this compound Generate Agonist CRC in presence of this compound Incubate_this compound->Agonist_CRC_this compound Analyze Analyze Data & Calculate pD₂ Agonist_CRC_this compound->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Chemical Properties and Structure of Eprozinol

Author: BenchChem Technical Support Team. Date: December 2025

Eprozinol is a chemical compound classified as a bronchodilator, primarily utilized in the management of obstructive airway diseases.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and the experimental protocols used to elucidate its pharmacological effects.

Chemical and Physical Properties

This compound is a benzyl ether and a piperazine derivative.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol[1][2]
Chemical Formula C22H30N2O2[1][2][3][4][5][6]
Molecular Weight 354.49 g/mol [4][5][6]
Monoisotopic Mass 354.230728204 Da[2]
CAS Number 32665-36-4[2][4]
Percent Composition C 74.54%, H 8.53%, N 7.90%, O 9.03%[4]
Stereochemistry Mixed[5]

This compound Dihydrochloride is a common salt form of the compound.

PropertyValueSource
Chemical Formula C22H30N2O2.2HCl[4]
Molecular Weight 427.41 g/mol [4]
CAS Number 27588-43-8[4][7]
Appearance White crystalline powder[4]
Melting Point 164°C[4]
Solubility Soluble in water and alcohol[4]

Chemical Structure

This compound's structure features a central piperazine ring. One nitrogen of the piperazine is substituted with a 3-hydroxy-3-phenylpropyl group, and the other nitrogen is substituted with a 2-methoxy-2-phenylethyl group. The presence of these functional groups is crucial for its biological activity.

Mechanism of Action

This compound exerts its anti-bronchoconstrictive effects through several mechanisms, which are independent of the adrenergic system.[8][9]

  • Antagonism of Bronchoconstrictors: this compound acts as a non-competitive antagonist to several bronchoconstricting agents, including serotonin, bradykinin, and acetylcholine.[10]

  • Inhibition of Mast Cell Degranulation: It inhibits the release of histamine from mast cells, which is a key event in the allergic bronchoconstriction cascade.[10] A 40% inhibition of histamine release has been observed at a concentration of 2 x 10⁻⁶M.[10]

  • Smooth Muscle Relaxation: this compound directly relaxes tracheal smooth muscle.[10]

Eprozinol_Mechanism_of_Action cluster_bronchoconstrictors Bronchoconstrictors cluster_effects Physiological Effects Serotonin Serotonin Bronchoconstriction Bronchoconstriction Serotonin->Bronchoconstriction Bradykinin Bradykinin Bradykinin->Bronchoconstriction Acetylcholine Acetylcholine Acetylcholine->Bronchoconstriction Histamine_Release Histamine Release This compound This compound This compound->Bronchoconstriction This compound->Histamine_Release Mast_Cell Mast Cell Degranulation Mast_Cell->Histamine_Release

This compound's inhibitory action on bronchoconstriction and histamine release.

Experimental Protocols

The pharmacological properties of this compound have been investigated through various in vitro and in vivo experimental models.

The in vitro assessment of this compound's activity involves several key experiments:[10]

  • Inhibition of Mast Cell Histamine Release:

    • Preparation: Human lung tissue is passively sensitized.

    • Incubation: The tissue is incubated with this compound.

    • Challenge: An antigen is added to induce an anaphylactic response.

    • Measurement: The amount of histamine released from mast cells is quantified to determine the inhibitory effect of this compound.[10]

  • Antagonism of Smooth Muscle Contraction:

    • Tissue Preparation: Isolated guinea pig ileum or tracheal muscle is used.

    • Induction of Contraction: Contractions are induced by agonists such as bradykinin, acetylcholine, serotonin, BaCl₂, or CaCl₂.

    • This compound Application: The ability of this compound to antagonize these contractions is measured.

  • Investigation of Cyclic Nucleotide Levels:

    • Tissue: Guinea pig trachea is used.

    • Measurement: Changes in the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) are assessed to understand the intracellular signaling pathways involved.

  • Phosphodiesterase Inhibition Assay:

    • This experiment investigates whether this compound's mechanism involves the inhibition of phosphodiesterase, an enzyme that degrades cAMP.

In vivo studies have been conducted on anesthetized guinea pigs to confirm the anti-bronchoconstrictor effects of this compound.[8][9]

  • Inhibition of Induced Bronchospasm:

    • Animal Model: Anesthetized guinea pigs are used.

    • Induction of Bronchospasm: Bronchospasm is induced by intravenous perfusion of histamine or serotonin.

    • Drug Administration: this compound (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) is administered intravenously.

    • Assessment: The inhibition of the induced bronchospasm is measured and compared between the different compounds.[8][9]

  • Interaction with Adrenergic Agents:

    • Potentiation/Antagonism with Isoprenaline: The study investigates whether the anti-bronchoconstrictor effects of this compound and isoprenaline are additive, synergistic, or antagonistic.

    • Propranolol Blockade: Propranolol, a beta-blocker, is administered to determine if it blocks the anti-bronchoconstrictor effects of this compound, which would indicate an interaction with the adrenergic system.[8][9]

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A1 Anesthetized Guinea Pig B1 Induce Bronchospasm (IV Histamine/Serotonin) A1->B1 B2 Administer Test Compound (IV this compound, Isoprenaline, or Theophylline) B1->B2 C1 Measure Inhibition of Bronchospasm B2->C1 C2 Assess Interaction between This compound and Isoprenaline B2->C2 B3 Administer Propranolol (to test for adrenergic involvement) C3 Determine Effect of Propranolol on this compound's Activity B3->C3

Workflow for in vivo evaluation of this compound's anti-bronchoconstrictor activity.

Analytical Methodologies

The analysis of this compound in pharmaceutical formulations and biological fluids typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a common method for the separation and quantification of this compound and its related substances.[11][12][13] Method development would involve optimizing the mobile phase, stationary phase, and detector settings to achieve adequate separation and sensitivity. Gas Chromatography (GC) could also be a viable technique, potentially after derivatization to improve volatility and thermal stability.[11][14]

Synthesis

The synthesis of this compound has been described in the literature, with patents detailing its preparation.[4] One notable method involves the asymmetric hydrogenation of β- and γ-amino ketone derivatives, which has been shown to be an efficient route for the synthesis of this compound.[15]

Conclusion

This compound is a well-characterized bronchodilator with a multi-faceted mechanism of action that is distinct from adrenergic agents. Its chemical and physical properties, along with its pharmacological effects, have been established through a variety of in vitro and in vivo studies. The analytical methods for its quantification are based on standard chromatographic techniques, and efficient synthetic routes have been developed. This comprehensive understanding of this compound's chemistry and pharmacology is essential for its continued development and clinical application.

References

Eprozinol: A Comprehensive Review of Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a piperazine derivative that has been investigated for its therapeutic potential in obstructive airway diseases. This technical guide provides a comprehensive literature review of the key preclinical and clinical studies on this compound, with a focus on its mechanism of action, efficacy, and experimental basis. This document summarizes quantitative data in structured tables, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows as visualized through Graphviz diagrams.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, primarily characterized by its anti-bronchoconstrictive and mucolytic properties. Preclinical studies have elucidated several key aspects of its pharmacological profile.

Anti-Bronchoconstrictive Effects

This compound demonstrates non-competitive antagonism at several receptors involved in bronchoconstriction. In vitro studies on isolated guinea pig tissues have shown that this compound antagonizes the contractile effects of serotonin, bradykinin, and acetylcholine.[1] Furthermore, this compound exhibits relaxant effects on tracheal smooth muscle, although it is less potent than isoprenaline.[1] A notable aspect of its anti-bronchoconstrictive action is its ability to inhibit mast cell degranulation. In human lung tissue, this compound has been shown to inhibit histamine release, a key event in the allergic inflammatory cascade.[1]

Mucolytic and Expectorant Effects

Clinical observations suggest that this compound also possesses mucolytic and expectorant properties, contributing to its therapeutic effect in chronic bronchitis. It is thought to modulate the production of respiratory mucus, leading to a less viscous and more easily cleared secretion. This is complemented by a potential to enhance ciliary activity, further aiding in mucociliary clearance. However, quantitative in vitro data on these specific effects are limited in the currently available literature.

Potential Calcium Channel Blocking Activity

The non-specific antagonism of BaCl2 and CaCl2-induced smooth muscle contractions suggests a potential calcium channel blocking activity.[1] This mechanism may contribute to its smooth muscle relaxant properties.

The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.

Eprozinol_Mechanism cluster_antagonism Receptor Antagonism cluster_mast_cell Mast Cell Stabilization cluster_calcium Calcium Channel Modulation Serotonin Serotonin Bronchoconstriction Bronchoconstriction Serotonin->Bronchoconstriction Bradykinin Bradykinin Bradykinin->Bronchoconstriction Acetylcholine Acetylcholine Acetylcholine->Bronchoconstriction Eprozinol1 This compound Eprozinol1->Serotonin Eprozinol1->Bradykinin Eprozinol1->Acetylcholine Antigen Antigen MastCell Mast Cell Antigen->MastCell HistamineRelease Histamine Release MastCell->HistamineRelease Eprozinol2 This compound Eprozinol2->MastCell Ca_ion Ca²⁺ Influx SmoothMuscle Smooth Muscle Contraction Ca_ion->SmoothMuscle Eprozinol3 This compound Eprozinol3->Ca_ion

Proposed signaling pathways for this compound's action.

Preclinical Studies

A series of in vitro and in vivo preclinical studies have been conducted to characterize the pharmacological properties of this compound.

In Vitro Studies

Table 1: Summary of In Vitro Quantitative Data for this compound

ParameterAgonist/TissueThis compound pD2' / ActivityReference
Non-competitive AntagonismSerotonin (Guinea Pig Ileum)4.21 ± 0.09[1]
Bradykinin (Guinea Pig Ileum)3.81 ± 0.07[1]
Acetylcholine (Guinea Pig Trachea)4.17 ± 0.07[1]
Relaxant EffectCalf Tracheal Smooth MusclepD2 = 4.37 ± 0.17[1]
Guinea Pig TracheapD2 = 2.5 ± 0.09[1]
Mast Cell DegranulationHuman Lung Tissue (Antigen-induced)40% inhibition at 2 x 10⁻⁶ M[1]

Experimental Protocols: In Vitro Assays

  • Isolated Organ Bath Studies (Guinea Pig Ileum and Trachea):

    • Tissue Preparation: Male guinea pigs (350-450 g) are euthanized. The terminal portion of the ileum or the trachea is dissected and placed in an oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

    • Mounting: Segments of the ileum or tracheal strips are mounted in a 10-20 mL organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

    • Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15-20 minutes.

    • Experimental Procedure: Cumulative concentration-response curves to agonists (serotonin, bradykinin, or acetylcholine) are obtained. After a stable response is established, the tissue is incubated with this compound for a predetermined period (e.g., 30-60 minutes) before obtaining a second concentration-response curve to the agonist.

    • Data Analysis: The antagonistic effect is quantified by calculating the pD₂' value, a measure of potency for non-competitive antagonists.

  • Mast Cell Histamine Release Assay (Human Lung Tissue):

    • Tissue Preparation: Macroscopically normal human lung tissue is obtained from surgical resections. The tissue is passively sensitized by incubation with serum from an allergic donor.

    • Experimental Procedure: The sensitized lung fragments are challenged with the specific antigen in the presence and absence of this compound at various concentrations.

    • Histamine Quantification: The amount of histamine released into the supernatant is measured using a spectrofluorometric assay.

    • Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in histamine release compared to the control (antigen alone).

The following diagram outlines the general workflow for the in vitro isolated organ bath experiments.

Organ_Bath_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60 min, 1g tension) Mounting->Equilibration Agonist_CRC1 Generate Agonist Concentration-Response Curve Equilibration->Agonist_CRC1 Incubation Incubate with this compound Agonist_CRC1->Incubation Agonist_CRC2 Generate Second Agonist Concentration-Response Curve Incubation->Agonist_CRC2 Analysis Data Analysis (Calculate pD₂') Agonist_CRC2->Analysis End End Analysis->End

Workflow for isolated organ bath experiments.
In Vivo Studies

Table 2: Summary of In Vivo Quantitative Data for this compound

Animal ModelParameterThis compound DoseEffectReference
Guinea PigHistamine- or Serotonin-induced Bronchospasm5 mg/kg (i.v.)Clear inhibition of bronchospasm[2]

Experimental Protocol: In Vivo Bronchospasm in Guinea Pigs

  • Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane). The trachea is cannulated for artificial ventilation and for the measurement of intratracheal pressure. A jugular vein is cannulated for intravenous drug administration.

  • Induction of Bronchospasm: Bronchospasm is induced by a continuous intravenous infusion of histamine or serotonin at a rate that produces a stable and submaximal increase in intratracheal pressure.

  • Drug Administration: Once a stable bronchospasm is achieved, this compound (5 mg/kg) is administered intravenously.

  • Measurement of Bronchoconstriction: Changes in intratracheal pressure are continuously recorded. The inhibitory effect of this compound is determined by the reduction in the histamine- or serotonin-induced increase in intratracheal pressure.

  • Data Analysis: The percentage inhibition of the bronchospastic response is calculated.

The following diagram illustrates the logical relationship in the in vivo bronchospasm experiment.

InVivo_Bronchospasm cluster_induction Bronchospasm Induction cluster_intervention Intervention Histamine Histamine/Serotonin (i.v. infusion) Bronchoconstriction Increased Intratracheal Pressure Histamine->Bronchoconstriction This compound This compound (5 mg/kg i.v.) Inhibition Inhibition of Bronchoconstriction This compound->Inhibition Inhibition->Bronchoconstriction

Logical flow of the in vivo bronchospasm experiment.

Clinical Studies

Clinical investigations of this compound have primarily focused on its efficacy in the treatment of chronic bronchitis.

Efficacy in Chronic Bronchitis

A study by Nicrosini and Carpinella (1978) evaluated the treatment of chronic bronchitis with dyspnea and cough. While the full text with detailed quantitative data is not widely available, the study reported positive outcomes in symptom relief. Further clinical trials with robust, quantitative endpoints such as changes in Forced Expiratory Volume in 1 second (FEV1) and validated symptom scores are needed to fully establish the clinical efficacy of this compound.

Table 3: Summary of Clinical Data for this compound (Qualitative)

IndicationKey FindingsReference
Chronic Bronchitis with Dyspnea and CoughReported improvement in symptomsNicrosini & Carpinella, 1978

Conclusion

This compound is a compound with a multifaceted mechanism of action that includes non-competitive antagonism of key bronchoconstrictors, inhibition of mast cell degranulation, and potential calcium channel blocking activity. Preclinical studies have provided quantitative data supporting these mechanisms. Early clinical data suggested a benefit in chronic bronchitis, but more comprehensive clinical trials with quantitative endpoints are necessary to fully define its therapeutic role. This technical guide provides a summary of the available literature to aid researchers and drug development professionals in further exploring the potential of this compound.

References

Eprozinol's effects on inflammatory mediators in asthma

Author: BenchChem Technical Support Team. Date: December 2025

Eprozinol: An Inquiry into its Effects on Inflammatory Mediators in Asthma Reveals a Gap in Current Scientific Literature

An in-depth review of publicly available scientific and medical literature reveals a significant absence of information regarding the effects of a substance referred to as "eprosinol" on inflammatory mediators in asthma. Extensive searches of scholarly databases, clinical trial registries, and pharmaceutical development pipelines have not yielded any specific data on its mechanism of action, its impact on key inflammatory pathways in asthma, or any experimental protocols related to its study in this context.

Asthma is a complex respiratory condition characterized by chronic airway inflammation. This inflammation is driven by a host of mediators, including cytokines (such as interleukin-4, -5, and -13), chemokines, leukotrienes, prostaglandins, and histamine. These molecules orchestrate the infiltration and activation of various immune cells, including eosinophils and neutrophils, leading to the airway hyperresponsiveness and remodeling seen in asthmatic patients.

Given the central role of these inflammatory mediators, a thorough understanding of how any potential therapeutic agent modulates their activity is crucial for drug development and clinical application. However, for this compound, such information is not available in the current body of scientific knowledge.

One isolated mention of "eprosinol" appears in a patent for a bioadhesive composition, where it is listed among a broad class of bronchodilators. This listing, however, does not provide any specific data on its biological effects, its mechanism of action, or any studies investigating its role in asthma or inflammation.

Without any foundational research on this compound's pharmacological properties and its interaction with the immune system, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested. The scientific community has not, to date, published any findings that would allow for such an analysis.

Therefore, for researchers, scientists, and drug development professionals seeking information on this topic, it is important to note that the effects of this compound on inflammatory mediators in asthma remain an uninvestigated area. Any future research in this domain would need to begin with foundational preclinical studies to determine its basic pharmacological profile and its potential as an anti-inflammatory agent in the context of asthma.

Eprozinol: An In-depth Technical Guide on its Early Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol, a piperazine derivative identified as 3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol, emerged as a significant bronchodilator for the management of obstructive airway diseases. This technical guide provides a comprehensive overview of its early discovery, synthesis, and preclinical and clinical development. The document details the initial pharmacological investigations that elucidated its mechanism of action, which is notably independent of the adrenergic system. Key experimental protocols for its synthesis and pharmacological assessment are presented, supported by quantitative data organized for clarity and comparative analysis. Furthermore, this guide illustrates the developmental workflow and the compound's mechanism of action through detailed diagrams, offering a thorough resource for researchers and professionals in the field of respiratory drug development.

Introduction

This compound is a bronchodilator agent developed for the treatment of obstructive airway diseases, including chronic bronchitis.[1] Its development was pioneered by the Centre d'Etudes et de Recherches Mauvernay (C.E.R.M.) in France. Early research focused on its potential to alleviate bronchospasm, a key feature of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This guide delves into the foundational studies that characterized this compound, from its chemical synthesis to its pharmacological and initial clinical evaluation.

Discovery and Synthesis

The initial discovery and development of this compound can be traced back to the early 1970s, with the invention credited to Roland-Yves Mauvernay. The foundational patents, GB1188505 and US3705244, filed in the late 1960s and granted in the early 1970s, lay the groundwork for its synthesis and therapeutic application. A later publication in 1995 by Sakuraba and Achiwa detailed a practical and efficient asymmetric hydrogenation method for the synthesis of this compound.[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described in the referenced literature, involves a multi-step process. A practical synthetic route is outlined below, based on the work of Sakuraba and Achiwa (1995).[2]

Key Starting Materials:

  • 1-(2-Methoxy-2-phenylethyl)piperazine

  • 3-Chloro-1-phenylpropan-1-one

Step 1: Condensation

1-(2-Methoxy-2-phenylethyl)piperazine is reacted with 3-chloro-1-phenylpropan-1-one in an appropriate solvent, such as a lower alcohol or a ketone, in the presence of a base (e.g., potassium carbonate) to yield the intermediate ketone, 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-one.

Step 2: Asymmetric Hydrogenation

The intermediate ketone is then subjected to asymmetric hydrogenation to produce the chiral alcohol, this compound. This step is crucial for obtaining the desired stereoisomer with optimal pharmacological activity. The reaction is typically carried out using a chiral catalyst, such as a rhodium-phosphine complex, under a hydrogen atmosphere.

Step 3: Purification

The final product, this compound, is purified using standard techniques such as crystallization or chromatography to achieve the desired level of purity for pharmaceutical use.

Preclinical Pharmacology

The preclinical pharmacological evaluation of this compound was extensively carried out to elucidate its mechanism of action and to establish its efficacy and safety profile. The majority of this foundational work was conducted at the Centre d'Etudes et de Recherches Mauvernay.

Mechanism of Action

In vitro and in vivo studies conducted in the late 1970s and early 1980s were pivotal in defining this compound's unique mechanism of action as a bronchodilator.

A key 1981 study by Labrid et al. investigated the in vitro effects of this compound on various smooth muscle preparations. The findings demonstrated that this compound acts as a non-competitive antagonist to several bronchoconstrictors. The pD2 values, a measure of antagonist potency, are summarized in the table below.

BronchoconstrictorTest SystempD2 Value of this compound
SerotoninGuinea Pig Ileum4.21 ± 0.09
BradykininGuinea Pig Ileum3.81 ± 0.07
AcetylcholineGuinea Pig Ileum4.17 ± 0.07

Table 1: In Vitro Antagonist Activity of this compound

The study also revealed that this compound has a direct relaxant effect on tracheal smooth muscle, with a pD2 value of 4.37 ± 0.17 in calf trachea and 2.5 ± 0.09 in guinea pig trachea. Importantly, this relaxant effect was not blocked by propranolol, indicating that the mechanism is independent of β-adrenergic receptor stimulation. Furthermore, this compound was found to be a very weak inhibitor of phosphodiesterase, suggesting this is not its primary mechanism of action.

In vivo studies in anesthetized guinea pigs further solidified the understanding of this compound's anti-bronchoconstrictive properties. A 1981 publication by Labrid, Duchene-Marullaz, and Rispat demonstrated that intravenous administration of this compound at a dose of 5 mg/kg significantly inhibited bronchospasm induced by histamine or serotonin.[1] The intensity of this inhibition was comparable to that of isoprenaline (2 µg/kg) and theophylline (15 mg/kg).[1]

Preclinical Development Workflow

The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_synthesis Chemical Synthesis receptor_binding Receptor Binding Assays smooth_muscle Isolated Smooth Muscle Contraction Assays receptor_binding->smooth_muscle Characterize Antagonist Profile enzyme_inhibition Phosphodiesterase Inhibition Assay smooth_muscle->enzyme_inhibition Investigate Alternative Mechanisms bronchospasm_model Histamine/Serotonin-Induced Bronchospasm Model (Guinea Pig) enzyme_inhibition->bronchospasm_model Confirm In Vivo Efficacy adrenergic_interaction Interaction Studies with Adrenergic Agents (Isoprenaline, Propranolol) bronchospasm_model->adrenergic_interaction Elucidate Mechanism of Action synthesis Synthesis of this compound synthesis->receptor_binding Test Compound

Preclinical Development Workflow for this compound.
Signaling Pathway

The mechanism of this compound's bronchodilator effect, being independent of the adrenergic pathway, suggests a distinct signaling cascade. While the precise downstream signaling was not fully elucidated in the early studies, the lack of phosphodiesterase inhibition and adrenergic receptor interaction points towards a more direct effect on smooth muscle contractility.

Signaling_Pathway cluster_bronchoconstrictors Bronchoconstrictors cluster_receptors Receptors cluster_downstream Downstream Signaling Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Serotonin Serotonin _5HT_Receptor 5-HT Receptor Serotonin->_5HT_Receptor Acetylcholine Acetylcholine M_Receptor Muscarinic Receptor Acetylcholine->M_Receptor Gq_PLC Gq/PLC Activation H1_Receptor->Gq_PLC _5HT_Receptor->Gq_PLC M_Receptor->Gq_PLC IP3_DAG IP3/DAG Increase Gq_PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound This compound->Contraction Inhibits (Non-competitive)

References

Eprozinol's Molecular Targets in Obstructive Airway Disease: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a bronchodilator agent indicated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is multifaceted, distinguishing it from conventional adrenergic agonists. This technical guide synthesizes the available preclinical data on the molecular targets of this compound, focusing on its direct interactions with key signaling pathways implicated in airway smooth muscle contraction and inflammation. Quantitative data from in vitro studies are presented, alongside detailed descriptions of relevant experimental protocols and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Obstructive airway diseases are characterized by airflow limitation resulting from bronchoconstriction, inflammation, and airway remodeling. Pharmacological interventions aim to alleviate these symptoms by targeting the underlying molecular pathways. This compound has been identified as a bronchodilator with a mechanism of action independent of the adrenergic system[1]. This guide provides a detailed examination of the experimental evidence elucidating the molecular targets of this compound, offering insights for further research and drug development.

Molecular Mechanisms of Action

The primary bronchodilatory and anti-inflammatory effects of this compound are attributed to a combination of non-competitive antagonism of bronchoconstrictors, weak phosphodiesterase inhibition, and stabilization of mast cells.

Non-Competitive Antagonism of Bronchoconstrictors

In vitro studies have demonstrated that this compound acts as a non-competitive antagonist to several key mediators of bronchoconstriction, including serotonin, bradykinin, and acetylcholine. This suggests that this compound does not compete with these agonists for their receptor binding sites but rather inhibits their effects through a different mechanism, possibly by interfering with downstream signaling events or by inducing a conformational change in the receptors.

Calcium Channel Antagonism

The non-specific antagonism of BaCl₂ and CaCl₂-induced smooth muscle contraction suggests that this compound may possess calcium channel blocking properties. By inhibiting the influx of extracellular calcium or its release from intracellular stores, this compound can attenuate the contractile response of airway smooth muscle cells, a critical event in bronchoconstriction.

Phosphodiesterase Inhibition

This compound has been characterized as a very weak inhibitor of phosphodiesterase (PDE) at large concentrations. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that promote smooth muscle relaxation. While its PDE inhibitory activity is not potent, it may contribute to its overall bronchodilatory effect, particularly at higher doses. Studies have shown no significant changes in cAMP or cGMP levels in guinea pig trachea at doses that induce relaxation, indicating this is not its primary mechanism of action.

Mast Cell Stabilization

This compound has been shown to inhibit histamine release from mast cells, suggesting a mast cell stabilizing effect. This action can contribute to its anti-inflammatory properties by preventing the release of histamine and other pro-inflammatory mediators that trigger bronchoconstriction and airway inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound from in vitro studies.

Table 1: Relaxant Effects of this compound on Tracheal Smooth Muscle

Tissue SourceParameterValue
Calf TracheapD₂4.37 ± 0.17
Guinea Pig TracheapD₂2.5 ± 0.09

Table 2: Antagonistic Effects of this compound

AgonistParameterValue
SerotoninpD₂'4.21 ± 0.09
BradykininpD₂'3.81 ± 0.07
AcetylcholinepD₂'4.17 ± 0.07

Table 3: Mast Cell Stabilizing Effect of this compound

Mediator ReleaseParameterConcentration (M)Inhibition (%)
HistamineIC2 x 10⁻⁶40

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Bronchodilatory Effect

Eprozinol_Bronchodilation Bronchoconstrictors Bronchoconstrictors (Serotonin, Bradykinin, Acetylcholine) Receptors Gq-Coupled Receptors Bronchoconstrictors->Receptors Activate PLC PLC Receptors->PLC Activate IP3 IP3 PLC->IP3 Generates Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store Stimulates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Channel Calcium Channels Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Airway Smooth Muscle Contraction Ca_Influx->Contraction Ca_Release->Contraction This compound This compound This compound->Receptors Non-competitive Antagonism This compound->Ca_Channel Inhibits

Caption: Proposed mechanism of this compound's bronchodilatory action.

Experimental Workflow for Assessing Bronchodilator Activity

Experimental_Workflow start Start tissue_prep Isolated Tracheal Smooth Muscle Preparation start->tissue_prep contraction Induce Contraction (e.g., with Histamine) tissue_prep->contraction add_this compound Add Cumulative Concentrations of this compound contraction->add_this compound measure_relaxation Measure Relaxation Response add_this compound->measure_relaxation data_analysis Data Analysis (pD₂ Calculation) measure_relaxation->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the relaxant effect of this compound.

Experimental Protocols

Based on the available data, the following are detailed methodologies likely employed in the key experiments cited.

Isolated Organ Bath for Bronchodilator and Antagonist Activity
  • Tissue Preparation: Tracheal chains or rings are prepared from euthanized animals (e.g., guinea pigs, calves). The tissues are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Tension Measurement: The tissues are connected to an isometric force transducer to record changes in muscle tension.

  • Bronchodilator Assay: After an equilibration period, the tracheal preparations are pre-contracted with a spasmogen (e.g., histamine, methacholine). Cumulative concentrations of this compound are then added to the organ bath, and the resulting relaxation is recorded. A dose-response curve is constructed to determine the pD₂ value.

  • Antagonist Assay (Schild Plot Analysis): To determine the nature of antagonism, dose-response curves to a bronchoconstrictor agonist (e.g., serotonin, bradykinin, acetylcholine) are generated in the absence and presence of increasing concentrations of this compound. A Schild plot is then constructed to determine the pA₂ value and whether the antagonism is competitive or non-competitive. For non-competitive antagonism, the pD₂' is calculated.

Mast Cell Stabilization Assay
  • Cell Source: Mast cells can be isolated from peritoneal lavage of rats or derived from human lung tissue.

  • Sensitization: For IgE-dependent activation, mast cells are passively sensitized by incubation with IgE antibodies.

  • Drug Incubation: The sensitized mast cells are pre-incubated with various concentrations of this compound for a defined period.

  • Challenge and Mediator Release: The cells are then challenged with an appropriate stimulus (e.g., antigen for sensitized cells, compound 48/80) to induce degranulation.

  • Quantification of Histamine Release: The amount of histamine released into the supernatant is quantified using a sensitive assay, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection. The percentage of inhibition of histamine release at different this compound concentrations is calculated to determine the IC₅₀ value.

Phosphodiesterase Activity Assay
  • Enzyme Source: Phosphodiesterase enzymes can be isolated from homogenized lung tissue or obtained as recombinant proteins.

  • Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by PDE.

  • Procedure: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence and absence of various concentrations of this compound.

  • Detection: The amount of remaining substrate or the amount of product formed is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays. The inhibitory effect of this compound is expressed as an IC₅₀ value.

Conclusion

The available evidence suggests that this compound exerts its therapeutic effects in obstructive airway disease through a combination of molecular mechanisms, primarily as a non-competitive antagonist of key bronchoconstrictors and as a weak calcium channel blocker. Its modest mast cell stabilizing and phosphodiesterase inhibitory activities may also contribute to its overall clinical profile. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, highlighting the need for further research to fully elucidate its mechanism of action and to explore its full therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this area.

References

Eprozinol: A Pharmacological Profile as a Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a piperazine derivative that has been investigated for its bronchodilator properties in the management of obstructive airway diseases. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key findings from in-vitro and in-vivo studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of respiratory therapeutics. Preclinical studies have demonstrated that this compound possesses anti-bronchoconstrictor and bronchorelaxant activities. A notable characteristic of this compound is that its mechanism of action appears to be independent of the adrenergic system, distinguishing it from conventional beta-adrenergic agonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in-vitro studies, providing a comparative view of this compound's potency and efficacy.

Table 1: Relaxant Effects of this compound on Tracheal Smooth Muscle

TissueAgonistpD2 (mean ± SEM)
Calf Tracheal MuscleIsoprenaline7.93 ± 0.21
This compound4.37 ± 0.17
Guinea Pig TracheaIsoprenaline6.7 ± 0.10
This compound2.5 ± 0.09

pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: Antagonistic Effects of this compound against Various Bronchoconstrictors

AgonistpD2 (mean ± SEM)Antagonism Type
Serotonin4.21 ± 0.09Non-competitive
Bradykinin3.81 ± 0.07Non-competitive
Acetylcholine4.17 ± 0.07Non-competitive

Mechanism of Action

Signaling Pathways

Investigations into the biochemical mechanisms of this compound have explored its potential effects on key intracellular signaling pathways involved in smooth muscle contraction and relaxation.

  • Cyclic Nucleotides (cAMP and cGMP): Studies have shown that this compound does not significantly alter the levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in guinea pig trachea. This suggests that its bronchodilator effect is not mediated through the modulation of these second messengers, a pathway commonly utilized by other classes of bronchodilators such as beta-agonists and phosphodiesterase inhibitors.

  • Phosphodiesterase (PDE) Inhibition: this compound has been investigated for its potential to inhibit phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. The results of these studies indicated that this compound does not have a significant inhibitory effect on phosphodiesterase activity.

The lack of involvement of the adrenergic system and the cyclic nucleotide pathways points towards a distinct mechanism of action for this compound.

cluster_adrenergic Adrenergic Pathway cluster_this compound This compound Pathway BetaAgonist Beta-Agonist AdrenergicReceptor Adrenergic Receptor BetaAgonist->AdrenergicReceptor Activates AC Adenylyl Cyclase AdrenergicReceptor->AC Stimulates cAMP ↑ cAMP AC->cAMP Relaxation_Adrenergic Bronchodilation cAMP->Relaxation_Adrenergic This compound This compound UnknownReceptor Unknown Receptor/ Target This compound->UnknownReceptor Eprozinol_NoEffect No Effect CaModulation Modulation of Ca²⁺ Influx/Release UnknownReceptor->CaModulation Relaxation_this compound Bronchodilation CaModulation->Relaxation_this compound Propranolol Propranolol Propranolol->AdrenergicReceptor Blocks

Proposed Mechanism of this compound vs. Adrenergic Pathway

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro and in-vivo studies cited in this guide.

In-Vitro Studies

1. Inhibition of Mast Cell Histamine Release:

  • Tissue Preparation: Human lung tissue was passively sensitized.

  • Procedure: The sensitized lung preparations were incubated with this compound. An immunological reaction was then initiated, and the release of histamine from mast cells was measured. In a separate experiment, the lung preparations were rinsed after incubation with this compound before the addition of the antigen.

  • Comparison: The inhibitory effect of this compound on histamine release was compared with that of disodium cromoglycate and isoprenaline. A 40% inhibition of mast cell histamine release was observed with an this compound concentration of 2 x 10⁻⁶M.[2]

2. Antagonism of Bronchoconstrictors:

  • Tissue Preparation: Isolated guinea pig ileum or tracheal muscle was used.

  • Procedure: The dose-response curves of various contractile agents (serotonin, bradykinin, and acetylcholine) were determined in the absence and presence of this compound.

  • Analysis: The antagonistic effect of this compound was quantified by calculating the pD2 values, and the type of antagonism (competitive or non-competitive) was determined. This compound demonstrated non-competitive antagonism against serotonin, bradykinin, and acetylcholine.[2]

3. Interference with Smooth Muscle Contraction Induced by BaCl₂ or CaCl₂:

  • Tissue Preparation: Guinea pig ileum, tracheal muscle, or KCl-depolarized guinea pig caecum was utilized.

  • Procedure: The contractile responses to BaCl₂ or CaCl₂ were measured in the presence of this compound.

  • Observation: this compound was found to non-specifically antagonize the contractions induced by BaCl₂ and CaCl₂.[2]

4. Assessment of Relaxant Effects on Tracheal Muscle:

  • Tissue Preparation: Calf and guinea pig tracheal smooth muscle preparations were used.

  • Procedure: The relaxant effects of this compound and the beta-agonist isoprenaline were assessed on the tracheal muscle preparations.

  • Analysis: The potency of the relaxant effects was determined by calculating the pD2 values. For calf trachea, the pD2 for this compound was 4.37 ± 0.17, and for isoprenaline, it was 7.93 ± 0.21. In guinea pig trachea, the pD2 for this compound was 2.5 ± 0.09, and for isoprenaline, it was 6.7 ± 0.10.[2]

5. Investigation of Cyclic Nucleotide Levels and Phosphodiesterase Activity:

  • Tissue Preparation: Guinea pig trachea was used for these biochemical assays.

  • Procedure: The levels of cAMP and cGMP were measured in tracheal tissue following treatment with this compound. The inhibitory effect of this compound on phosphodiesterase activity was also assessed.

  • Findings: These investigations revealed no significant changes in cAMP or cGMP levels and no notable inhibition of phosphodiesterase by this compound.

cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis Animal Guinea Pig Trachea Isolated Trachea Animal->Trachea Dissection OrganBath Organ Bath with Physiological Solution Trachea->OrganBath Mounted Transducer Isometric Transducer OrganBath->Transducer Connected Recorder Data Recorder Transducer->Recorder Signal DoseResponse Dose-Response Curve Recorder->DoseResponse Generate InduceContraction Induce Contraction (e.g., Histamine) Addthis compound Add this compound (Cumulative Doses) InduceContraction->Addthis compound 1. MeasureRelaxation Measure Relaxation Addthis compound->MeasureRelaxation 2. pD2 Calculate pD2 DoseResponse->pD2

In-Vitro Bronchodilator Assay Workflow
In-Vivo Studies

1. Inhibition of Histamine- and Serotonin-Induced Bronchospasm:

  • Animal Model: Anesthetized guinea pigs were used.

  • Procedure: Bronchospasm was induced by intravenous perfusion of histamine or serotonin. This compound (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) was administered intravenously to assess the inhibition of bronchospasm.

  • Results: this compound demonstrated a clear inhibition of the induced bronchospasm, with an intensity not significantly different from that of isoprenaline and theophylline.[1]

2. Interaction with Isoprenaline:

  • Animal Model: Anesthetized guinea pigs with histamine-induced bronchospasm.

  • Procedure: The anti-bronchoconstrictor effects of this compound and isoprenaline were evaluated when administered together.

  • Findings: The activities of this compound and isoprenaline were found to be directly additive, with no interference observed between the two compounds.[1]

3. Effect of Propranolol Blockade:

  • Animal Model: Anesthetized guinea pigs.

  • Procedure: The effect of the beta-blocker propranolol on the anti-bronchoconstrictor activity of this compound on tracheal musculature was investigated.

  • Outcome: Propranolol had no effect on the in-vivo anti-bronchoconstrictor activity of this compound, further supporting a mechanism of action independent of the adrenergic system.[1]

cluster_model Animal Model cluster_induction Bronchospasm Induction cluster_treatment Treatment cluster_measurement Measurement cluster_comparison Comparison GuineaPig Anesthetized Guinea Pig Inducer IV Perfusion of Histamine or Serotonin GuineaPig->Inducer Eprozinol_IV This compound (5 mg/kg IV) Inducer->Eprozinol_IV Isoprenaline_IV Isoprenaline (2 µg/kg IV) Inducer->Isoprenaline_IV Theophylline_IV Theophylline (15 mg/kg IV) Inducer->Theophylline_IV Inhibition Inhibition of Bronchospasm Eprozinol_IV->Inhibition Isoprenaline_IV->Inhibition Theophylline_IV->Inhibition Comparison Compare Intensity of Inhibition Inhibition->Comparison

In-Vivo Bronchospasm Inhibition Workflow

Conclusion

This compound exhibits bronchodilator and anti-bronchoconstrictor properties through a mechanism that is independent of the adrenergic system and does not appear to involve the modulation of cyclic nucleotide pathways. Its ability to non-competitively antagonize various bronchoconstrictors and interfere with calcium-induced smooth muscle contraction suggests a mode of action that may involve direct effects on smooth muscle cell membrane or intracellular calcium handling. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of novel bronchodilator agents. The distinct pharmacological profile of this compound may present an alternative therapeutic strategy for obstructive airway diseases.

References

Eprozinol: A Technical Guide to its Chemical Properties and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Eprozinol, a bronchodilator agent. The document details its chemical identifiers, explores its multifaceted mechanism of action, and provides insights into key experimental protocols utilized in its pharmacological evaluation.

Core Chemical Identifiers of this compound

This compound is chemically described as 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol.[1] A comprehensive summary of its key chemical identifiers is presented in the table below, offering a valuable resource for researchers. The primary CAS Registry Number for this compound is 32665-36-4, while its dihydrochloride salt is identified by the CAS number 27588-43-8.

IdentifierValueReference(s)
CAS Number 32665-36-4[1]
CAS Number (Dihydrochloride) 27588-43-8
IUPAC Name 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol[1]
Chemical Formula C22H30N2O2[1]
Molecular Weight 354.49 g/mol
SMILES COC(CN1CCN(CC(C2=CC=CC=C2)O)CC1)C3=CC=CC=C3
InChI Key QSRHLIUOSXVKTG-UHFFFAOYSA-N

Pharmacological Profile and Mechanism of Action

This compound exhibits its bronchodilatory effects through a complex mechanism that is independent of the adrenergic system.[2][3] Its action is characterized by a non-competitive antagonism of several key bronchoconstrictors, interference with calcium-mediated smooth muscle contraction, and the inhibition of histamine release from mast cells.

Antagonism of Bronchoconstrictors

In-vitro studies have demonstrated that this compound acts as a non-competitive antagonist to serotonin, bradykinin, and acetylcholine.[4] This broad-spectrum antagonism contributes to its ability to counteract various pathways that lead to airway narrowing.

Interference with Calcium Signaling

This compound has been shown to non-specifically antagonize smooth muscle contraction induced by barium chloride (BaCl₂) and calcium chloride (CaCl₂).[4] This suggests an interference with the influx or intracellular action of calcium ions, a critical step in the contraction of airway smooth muscle.

Inhibition of Mast Cell Degranulation

A significant aspect of this compound's activity is its ability to inhibit the release of histamine from mast cells.[4] In studies on human lung tissue, a 40% inhibition of histamine release was observed at a concentration of 2 x 10⁻⁶M.[4] This action helps to mitigate the inflammatory component of bronchoconstriction.

Role of Phosphodiesterase and Cyclic Nucleotides

Investigations into this compound's effect on the phosphodiesterase (PDE) enzyme have revealed that it is a very weak inhibitor, and only at large concentrations.[4] Furthermore, studies on guinea pig trachea have shown no significant changes in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) at doses that induce relaxation.[4] This indicates that its primary mechanism of action is not reliant on the modulation of these cyclic nucleotides.

The following diagram illustrates the multifaceted mechanism of action of this compound:

Eprozinol_Mechanism cluster_stimuli Bronchoconstrictor Stimuli cluster_cells Cellular Targets cluster_response Cellular Response Serotonin Serotonin ASM Airway Smooth Muscle Serotonin->ASM Binds Receptor Bradykinin Bradykinin Bradykinin->ASM Binds Receptor Acetylcholine Acetylcholine Acetylcholine->ASM Binds Receptor Antigen Antigen MastCell Mast Cell Antigen->MastCell Binds IgE Contraction Contraction ASM->Contraction Ca²⁺ Influx HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation HistamineRelease->ASM Induces Contraction This compound This compound This compound->Serotonin Non-competitive Antagonism This compound->Bradykinin Non-competitive Antagonism This compound->Acetylcholine Non-competitive Antagonism This compound->ASM Inhibits Ca²⁺ Influx/Action This compound->MastCell Inhibits Degranulation

Mechanism of Action of this compound

Key Experimental Protocols

The pharmacological properties of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Bronchodilator Activity on Guinea Pig Trachea

This protocol assesses the relaxant effect of this compound on isolated guinea pig tracheal smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized.

  • The trachea is excised and placed in Krebs-Henseleit solution.

  • The trachea is cut into rings, approximately 2-3 mm in width.

  • Each ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

2. Tension Measurement:

  • The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

  • An optimal resting tension is applied to the tissues and they are allowed to equilibrate.

3. Experimental Procedure:

  • The tracheal rings are pre-contracted with a standard bronchoconstrictor agent such as histamine, serotonin, or acetylcholine to induce a stable contraction.

  • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • The relaxant response is measured as the percentage reversal of the induced contraction.

  • The potency of this compound is often expressed as the pD₂ value, which is the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response.

Inhibition of Histamine Release from Human Lung Tissue

This assay evaluates the ability of this compound to inhibit antigen-induced histamine release from human mast cells.

1. Tissue Acquisition and Preparation:

  • Macroscopically normal human lung tissue is obtained from patients undergoing thoracic surgery.

  • The tissue is dissected free of pleura, bronchi, and blood vessels and finely minced.

  • The minced tissue is passively sensitized by incubation with serum from an allergic donor containing high levels of IgE antibodies against a specific antigen (e.g., ragweed).

2. Histamine Release Assay:

  • The sensitized lung fragments are washed and suspended in a buffered salt solution.

  • The tissue is pre-incubated with various concentrations of this compound or a vehicle control.

  • Histamine release is initiated by challenging the tissue with the specific antigen.

  • The reaction is stopped, and the supernatant is collected for histamine measurement.

3. Histamine Quantification:

  • The histamine content in the supernatant is determined using a sensitive method such as automated fluorometry or radioimmunoassay.

  • The inhibitory effect of this compound is calculated as the percentage reduction in histamine release compared to the control.

Synthesis of this compound

A method for the synthesis of this compound has been described in the patent literature. The synthesis involves the reaction of 1-(2-methoxy-2-phenylethyl)piperazine with 3-chloro-1-phenyl-1-propanol. Further details can be found in the referenced patent.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The detailed information on its chemical properties, mechanism of action, and key experimental methodologies serves as a valuable resource for further investigation and development of novel respiratory therapeutics.

References

Eprozinol: A Comprehensive Technical Review of its Therapeutic Potential in Obstructive Airway Disease

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a piperazine derivative that has demonstrated therapeutic potential in the management of obstructive airway diseases, including chronic bronchitis and asthma.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's mechanism of action, supported by available preclinical and clinical data. The document outlines its multifaceted pharmacological activities, including anti-bronchoconstrictive, mucolytic, and potential anti-inflammatory effects.[3] Detailed summaries of experimental protocols and quantitative data are presented to facilitate further research and development. Visual representations of its mechanistic pathways and experimental workflows are provided to enhance comprehension.

Introduction

Obstructive airway diseases, such as chronic bronchitis and asthma, are characterized by airflow limitation, inflammation, and excessive mucus production, leading to significant morbidity and mortality worldwide.[4] Current therapeutic strategies often involve bronchodilators and anti-inflammatory agents.[5] this compound, and its dihydrochloride salt Eprazinone, have been investigated as a therapeutic agent with a unique combination of properties that address several pathological features of these conditions.[6][7] This whitepaper aims to consolidate the existing scientific knowledge on this compound, providing a technical foundation for researchers and drug development professionals.

Mechanism of Action

This compound's therapeutic effects stem from a combination of direct and indirect actions on the airways. Its mechanism is distinct from commonly used adrenergic agents.[8][9]

Anti-Bronchoconstrictive Effects

This compound exhibits significant anti-bronchoconstrictive properties by antagonizing the effects of various endogenous bronchoconstrictors. In vitro studies have demonstrated its ability to non-competitively antagonize serotonin, bradykinin, and acetylcholine.[10] Furthermore, it non-specifically antagonizes smooth muscle contraction induced by BaCl₂ and CaCl₂.[10] This suggests an effect on calcium mobilization or influx in smooth muscle cells. Importantly, its bronchodilator activity is independent of the adrenergic system, as it is not blocked by propranolol.[8][9]

Mast Cell Stabilization

This compound has been shown to inhibit histamine release from mast cells, a key event in the early phase of allergic asthma. In studies using human lung tissue, this compound demonstrated a 40% inhibition of mast cell histamine release at a concentration of 2 x 10⁻⁶M.[10] This effect appears to be more potent than that of disodium cromoglycate when the drug is present during the immunological challenge.[10]

dot

cluster_mast_cell Mast Cell cluster_effects Physiological Effects Antigen Antigen IgE IgE Antigen->IgE Binds to FcεRI FcεRI IgE->FcεRI Cross-links Signaling Cascade Signaling Cascade FcεRI->Signaling Cascade Ca2+ Influx Ca2+ Influx Signaling Cascade->Ca2+ Influx Degranulation Degranulation Ca2+ Influx->Degranulation Histamine Release Histamine Release Degranulation->Histamine Release Bronchoconstriction Bronchoconstriction Histamine Release->Bronchoconstriction Inflammation Inflammation Histamine Release->Inflammation This compound This compound This compound->Degranulation Inhibits

Caption: this compound's inhibitory effect on mast cell degranulation.

Mucolytic and Expectorant Properties

Eprazinone hydrochloride, a salt of this compound, has been identified as a mucolytic and expectorant agent.[3] It is believed to act by:

  • Modulating Mucus Secretion: It enhances the production of serous (less viscous) mucus from goblet cells and submucosal glands.[3]

  • Altering Mucus Rheology: It disrupts the disulfide bonds within mucus glycoproteins, reducing the viscosity and elasticity of sputum, which facilitates its clearance.[3]

  • Stimulating Ciliary Activity: It may enhance the function of cilia in the respiratory tract, promoting the upward movement of mucus.[3]

Anti-inflammatory Effects

This compound also possesses mild anti-inflammatory properties.[3] This may be secondary to its ability to reduce the production of pro-inflammatory mediators and potentially by regulating bronchoalveolar lavage (BAL) fluid lipid composition and airway ion transport.[11][]

dot

cluster_bronchoconstriction Bronchoconstriction Pathway cluster_mucus Mucus Production Pathway This compound This compound Smooth Muscle Receptors Smooth Muscle Receptors This compound->Smooth Muscle Receptors Antagonizes (Non-competitive) Mucus Glycoproteins Mucus Glycoproteins This compound->Mucus Glycoproteins Disrupts Disulfide Bonds Bronchoconstrictors Serotonin Bradykinin Acetylcholine Bronchoconstrictors->Smooth Muscle Receptors Ca2+ Mobilization Ca2+ Mobilization Smooth Muscle Receptors->Ca2+ Mobilization Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Mobilization->Smooth Muscle Contraction Goblet Cells & Glands Goblet Cells & Glands Goblet Cells & Glands->Mucus Glycoproteins Viscous Mucus Viscous Mucus Mucus Glycoproteins->Viscous Mucus

Caption: this compound's dual mechanism on bronchoconstriction and mucus.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Pharmacological Activity of this compound

ParameterAgonist/SubstrateTissue/PreparationValueReference
pD₂ (Antagonism) SerotoninGuinea Pig Ileum4.21 ± 0.09[10]
BradykininGuinea Pig Ileum3.81 ± 0.07[10]
AcetylcholineGuinea Pig Ileum4.17 ± 0.07[10]
pD₂ (Relaxant Effect) -Calf Tracheal Muscle4.37 ± 0.17[10]
-Guinea Pig Trachea2.5 ± 0.09[10]
Inhibition of Histamine Release AntigenHuman Lung Tissue40% at 2 x 10⁻⁶M[10]

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

ModelAgonistThis compound Dose (i.v.)EffectReference
Bronchospasm InhibitionHistamine5 mg/kgClear inhibition, comparable to isoprenaline (2 µg/kg) and theophylline (15 mg/kg)[8][9]
Serotonin5 mg/kgClear inhibition, comparable to isoprenaline (2 µg/kg) and theophylline (15 mg/kg)[8][9]

Table 3: Clinical Efficacy of Eprazinone Dihydrochloride in Chronic Bronchitis

Study DesignKey FindingsReference
Double-blind, placebo-controlledDemonstrated marked secretolytic, bronchial spasmodic, and antitussive properties. Improved pulmonary function parameters. No side effects reported.[6]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize this compound's activity. These are based on standard pharmacological procedures and may not reflect the exact protocols used in the cited studies due to a lack of detailed public information.

Inhibition of Mast Cell Histamine Release

dot

Start Start Isolate Mast Cells Isolate Human Lung Mast Cells Start->Isolate Mast Cells Sensitize Sensitize with IgE Isolate Mast Cells->Sensitize Pre-incubate Pre-incubate with This compound or Vehicle Sensitize->Pre-incubate Challenge Challenge with Antigen Pre-incubate->Challenge Incubate Incubate at 37°C Challenge->Incubate Terminate Terminate Reaction (Centrifugation) Incubate->Terminate Measure Histamine Measure Histamine in Supernatant (Fluorometry) Terminate->Measure Histamine End End Measure Histamine->End

Caption: Workflow for Mast Cell Histamine Release Assay.

  • Tissue Preparation: Human lung tissue is obtained and mechanically and enzymatically dispersed to create a single-cell suspension.

  • Mast Cell Enrichment: Mast cells are purified from the cell suspension using density gradient centrifugation.

  • Sensitization: The enriched mast cells are incubated with IgE to sensitize them.

  • Drug Incubation: The sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Antigen Challenge: An antigen is added to the cell suspension to induce mast cell degranulation.

  • Reaction Termination: The reaction is stopped by centrifugation to pellet the cells.

  • Histamine Quantification: The supernatant is collected, and the concentration of released histamine is measured using a sensitive method such as fluorometry.

Guinea Pig Tracheal Muscle Contraction Assay
  • Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings.

  • Organ Bath Setup: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

  • Contraction Induction: A contractile agent (e.g., histamine, serotonin, acetylcholine) is added to the organ bath to induce a stable contraction of the tracheal rings.

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to assess its relaxant effect.

  • Data Recording: The tension of the tracheal rings is continuously recorded using an isometric force transducer.

  • Data Analysis: Concentration-response curves are generated to determine the potency (e.g., pD₂) of this compound.

Therapeutic Potential and Future Directions

This compound's unique combination of anti-bronchoconstrictive, mast cell-stabilizing, and mucolytic properties makes it a promising candidate for the treatment of obstructive airway diseases. Its mechanism of action, which is independent of the adrenergic system, suggests it could be used as a standalone therapy or in combination with existing treatments.

Further research is warranted to:

  • Conduct large-scale, randomized controlled clinical trials to definitively establish its efficacy and safety in diverse patient populations with chronic bronchitis and asthma.

  • Elucidate the precise molecular targets and signaling pathways involved in its mast cell-stabilizing and anti-inflammatory effects.

  • Investigate its pharmacokinetic and pharmacodynamic profile in humans to optimize dosing regimens.

  • Explore its potential in other respiratory conditions characterized by bronchospasm and mucus hypersecretion.

Conclusion

This compound is a multifaceted pharmacological agent with a strong preclinical rationale for its use in obstructive airway diseases. The available data indicate that it effectively counteracts bronchoconstriction, inhibits mast cell degranulation, and facilitates mucus clearance. While early clinical findings are positive, more rigorous clinical investigation is necessary to fully realize its therapeutic potential and to integrate it into the clinical management of chronic bronchitis and asthma.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Eprozinol's Bronchodilator Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the bronchodilator activity of Eprozinol. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound's Bronchodilator Activity

This compound is a compound investigated for its potential as a treatment for obstructive airway diseases. Its mechanism of action as a bronchodilator is multifaceted, involving antagonism of various bronchoconstrictor agents and modulation of intracellular signaling pathways. In vitro assays are crucial for elucidating these mechanisms and quantifying the potency of this compound. The following protocols are designed to be used in a research setting to explore the pharmacological profile of this compound and similar compounds.

Summary of this compound's In Vitro Pharmacological Data

The following tables summarize the quantitative data obtained from various in vitro assays assessing the bronchodilator and antagonistic properties of this compound.

Table 1: Relaxant Effect of this compound on Tracheal Smooth Muscle

Tissue PreparationAgonistParameterThis compound ValueIsoprenaline (Reference)
Calf Tracheal Smooth Muscle-pD24.37 ± 0.177.93 ± 0.21
Guinea Pig Trachea-pD22.5 ± 0.096.7 ± 0.10

Table 2: Antagonistic Activity of this compound against Bronchoconstrictors

Tissue PreparationAgonistParameterThis compound Value
Guinea Pig IleumSerotoninpD2' (non-competitive)4.21 ± 0.09
Guinea Pig IleumBradykininpD2' (non-competitive)3.81 ± 0.07
Guinea Pig IleumAcetylcholinepD2' (non-competitive)4.17 ± 0.07

Table 3: Inhibition of Mast Cell Histamine Release

PreparationStimulusThis compound Concentration% Inhibition of Histamine Release
Human Lung Tissue (Passive Anaphylaxis)Antigen2 x 10⁻⁶ M40%

Experimental Protocols

Isolated Tracheal Smooth Muscle Relaxation Assay

This protocol is used to determine the direct relaxant effect of this compound on airway smooth muscle.

Materials:

  • Guinea pig or calf trachea

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

  • Carbachol or histamine for pre-contraction

  • This compound stock solution

  • Isoprenaline stock solution (reference compound)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize the animal and dissect the trachea.

  • Carefully remove adhering connective tissue and cut the trachea into rings (2-3 mm wide). For a chain preparation, link several rings together.

  • Suspend the tracheal preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with Carbogen.

  • Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Induce a stable, submaximal contraction with a bronchoconstrictor agent (e.g., histamine at 1 µM or carbachol at 0.1 µM).

  • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁸ M to 10⁻³ M).

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • At the end of the experiment, add a high concentration of a standard relaxant like papaverine (e.g., 100 µM) to induce maximal relaxation.

  • Calculate the percentage of relaxation at each this compound concentration relative to the initial induced contraction.

  • Plot a concentration-response curve and determine the pD₂ (-log EC₅₀) value.

Experimental Workflow for Tracheal Relaxation Assay

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal & Dissect Trachea B Prepare Tracheal Rings/Chains A->B C Suspend Tissue in Organ Bath B->C D Equilibrate under Tension (1g, 60 min) C->D E Induce Submaximal Contraction (e.g., Histamine 1 µM) D->E F Cumulative Addition of this compound E->F G Record Relaxation Response F->G H Induce Maximal Relaxation (Papaverine 100 µM) G->H I Calculate % Relaxation H->I J Plot Concentration-Response Curve I->J K Determine pD2 Value J->K

Caption: Workflow for the isolated tracheal smooth muscle relaxation assay.

Antagonism of Bronchoconstrictor-Induced Contractions

This protocol assesses the ability of this compound to antagonize contractions induced by various bronchoconstrictors.

Materials:

  • Guinea pig ileum or trachea preparation

  • Tyrode's solution (for ileum) or Krebs-Henseleit solution (for trachea)

  • Agonists: Serotonin, Bradykinin, Acetylcholine

  • This compound stock solution

  • Organ bath system with isometric force transducers

Procedure:

  • Prepare and mount the tissue in the organ bath as described in Protocol 3.1.

  • Obtain a cumulative concentration-response curve for the agonist (e.g., serotonin, from 10⁻⁹ M to 10⁻⁵ M).

  • Wash the tissue repeatedly until it returns to the baseline resting tension.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • A rightward shift in the concentration-response curve without a reduction in the maximal response indicates competitive antagonism, while a depression of the maximal response is characteristic of non-competitive antagonism.[1]

  • Calculate the pD₂' value for non-competitive antagonism.

Inhibition of Mast Cell Histamine Release Assay

This assay evaluates the effect of this compound on the degranulation of mast cells and the subsequent release of histamine.

Materials:

  • Human lung tissue

  • Enzyme solution (e.g., collagenase, DNase)

  • Percoll gradient solutions

  • Buffer for histamine release (e.g., PIPES buffer)

  • Antigen for passive sensitization and challenge (if applicable)

  • Compound 48/80 or other secretagogue

  • This compound stock solution

  • Histamine assay kit (e.g., fluorometric or ELISA)

Procedure:

  • Obtain fresh human lung tissue and mince it into small pieces.

  • Digest the tissue with an enzyme solution to create a single-cell suspension.

  • Isolate mast cells from the cell suspension using a Percoll density gradient centrifugation.

  • Resuspend the purified mast cells in a suitable buffer.

  • Pre-incubate the mast cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Induce histamine release by adding a secretagogue (e.g., antigen to passively sensitized cells, or compound 48/80). A 40% inhibition of mast cell histamine release occurs with a concentration of this compound at 2 x 10⁻⁶M.[1]

  • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant and measure the histamine concentration using a suitable assay kit.

  • Calculate the percentage inhibition of histamine release for each this compound concentration compared to the control (no this compound).

Signaling Pathway for Mast Cell Degranulation Inhibition

G cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation Antigen Antigen IgE IgE Antigen->IgE Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Signaling Signal Transduction (e.g., Syk, LAT, PLCγ) Fc_epsilon_RI->Signaling Ca_release Increased Intracellular Ca²⁺ Signaling->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Degranulation Inhibits

Caption: this compound's inhibitory effect on mast cell degranulation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol is to investigate if this compound's bronchodilator effect is mediated through the inhibition of phosphodiesterase enzymes, which would lead to an increase in intracellular cyclic nucleotides.

Materials:

  • Purified phosphodiesterase isoenzymes (e.g., PDE3, PDE4)

  • cAMP or cGMP as substrate

  • This compound stock solution

  • Reference PDE inhibitor (e.g., Rolipram for PDE4, Milrinone for PDE3)

  • Assay buffer

  • Commercially available PDE activity assay kit (e.g., fluorescence or luminescence-based)

Procedure:

  • Perform the assay according to the manufacturer's instructions for the chosen PDE assay kit.

  • Typically, the assay involves incubating the PDE enzyme with its substrate (cAMP or cGMP) in the presence of various concentrations of this compound.

  • The reaction is stopped, and the amount of remaining substrate or the product formed is measured.

  • A decrease in substrate breakdown indicates PDE inhibition.

  • Include a positive control with a known PDE inhibitor and a negative control without any inhibitor.

  • Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value if significant inhibition is observed.

Measurement of Intracellular cAMP and cGMP Levels

This assay directly measures the impact of this compound on the levels of the second messengers cAMP and cGMP in airway smooth muscle.

Materials:

  • Isolated tracheal tissue

  • Krebs-Henseleit solution

  • This compound stock solution

  • Forskolin (to stimulate cAMP production) or Sodium Nitroprusside (to stimulate cGMP production) as positive controls

  • Lysis buffer

  • cAMP and cGMP ELISA or RIA kits

Procedure:

  • Prepare tracheal tissue strips as described in Protocol 3.1 and allow them to equilibrate in organ baths.

  • Incubate the tissues with different concentrations of this compound for a defined period.

  • At the end of the incubation, rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.

  • Homogenize the frozen tissue in lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and measure the protein concentration.

  • Determine the cAMP and cGMP concentrations in the supernatant using specific and sensitive immunoassay kits.

  • Normalize the cyclic nucleotide concentrations to the total protein content of each sample.

  • Compare the cAMP and cGMP levels in this compound-treated tissues to untreated controls.

Bronchodilator Signaling Pathways

G cluster_beta_agonist β2-Adrenergic Pathway cluster_pde Phosphodiesterase Action cluster_relaxation Smooth Muscle Relaxation Beta_Agonist β2-Agonist (e.g., Isoprenaline) Beta_Receptor β2-Adrenergic Receptor Beta_Agonist->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC cAMP ↑ cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Relaxation Bronchodilation PKA->Relaxation This compound This compound This compound->PDE Inhibits? This compound->Relaxation Causes

Caption: Potential mechanisms of this compound-induced bronchodilation.

Disclaimer

These protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling chemicals and biological tissues. All animal procedures should be carried out in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Eprozinol Testing in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Preclinical evaluation of novel therapeutic agents for asthma relies on the use of robust and reproducible animal models that mimic key features of the human disease.[2][3] Eprozinol is a compound that has demonstrated anti-bronchoconstrictive effects.[4] These application notes provide detailed protocols for testing the efficacy of this compound in two widely used animal models of allergic asthma: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.

The protocols outlined below are designed to assess the potential of this compound to modulate key asthma-related pathologies, including airway inflammation, airway hyperresponsiveness, and specific inflammatory mediator production.

Mechanism of Action of this compound and Rationale for Testing in Asthma Models

This compound has been shown to inhibit bronchospasm induced by histamine and serotonin in guinea pigs.[4] Its mechanism of action appears to be independent of the adrenergic system, suggesting a direct effect on airway smooth muscle or interference with other bronchoconstrictor pathways.[4] Given that allergic asthma is characterized by the release of numerous inflammatory mediators that lead to bronchoconstriction and airway inflammation, evaluating this compound in established allergen-induced asthma models is a logical step to further elucidate its therapeutic potential. These models will allow for the investigation of this compound's effects on the underlying inflammatory cascade, in addition to its known anti-bronchoconstrictive properties.

Recommended Animal Models

Mice are the most commonly used species for asthma research due to the availability of inbred strains, genetic manipulation tools, and specific reagents.[5] Guinea pigs are also a relevant model as their airway physiology shares similarities with humans.[2] The choice between the OVA and HDM models depends on the specific research question. The OVA model is a classic, robust, and well-characterized model of allergic asthma, while the HDM model is considered more clinically relevant as HDM is a common human allergen.[6][7]

Table 1: Comparison of Common Animal Models for Asthma Research
FeatureOvalbumin (OVA)-Induced ModelHouse Dust Mite (HDM)-Induced Model
Allergen Chicken Egg Albumin (a non-human allergen)[7]Complex extract from Dermatophagoides pteronyssinus (a common human allergen)[6]
Adjuvant Requirement Typically requires an adjuvant (e.g., Alum) for sensitization[7]Can induce sensitization without an adjuvant[8]
Immune Response Strong Th2-dominant response with high IgE levels and eosinophilia[9]Mixed Th2/Th17 response, more closely mimicking human asthma[10]
Clinical Relevance Well-established for studying basic mechanisms of allergic inflammation[3]Considered more clinically relevant due to the nature of the allergen[6]
Key Features Airway hyperresponsiveness, eosinophilic inflammation, mucus hypersecretion[11]Airway hyperresponsiveness, mixed cellular inflammation, airway remodeling[10]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol describes the induction of an acute allergic airway inflammation model using OVA.[11][12]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound

  • Methacholine

  • Whole-body plethysmograph

  • Equipment for bronchoalveolar lavage (BAL) and lung histology

Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. injection OVA/Alum in PBS Day14 Day 14: i.p. injection OVA/Alum in PBS Day0->Day14 Sensitization Boost Treatment This compound/Vehicle Admin (e.g., 1h before each challenge) Day14->Treatment Day28 Day 28: Aerosolized OVA Challenge Day29 Day 29: Aerosolized OVA Challenge Day28->Day29 Day30 Day 30: Aerosolized OVA Challenge Day29->Day30 Day31 Day 31: Measurement of AHR Day30->Day31 Day32 Day 32: BAL Fluid & Lung Tissue Collection Day31->Day32

Caption: Workflow for OVA-induced asthma model and this compound testing.

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL of PBS.[12]

    • The control group receives i.p. injections of PBS with alum only.

  • Challenge and Treatment:

    • From days 28 to 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.[12]

    • Administer this compound (dose to be determined by dose-ranging studies) or vehicle to the treatment and control groups, respectively, via a suitable route (e.g., i.p. or oral gavage) 1 hour before each OVA challenge.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.

    • Expose mice to increasing concentrations of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measure the enhanced pause (Penh) value.

  • Sample Collection and Analysis:

    • 48 hours after the final challenge, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS.

      • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).

      • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

    • Collect lung tissue for histopathological analysis (H&E and PAS staining) to assess inflammation and mucus production.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model in C57BL/6 Mice

This protocol details a more clinically relevant model using HDM extract.[6][13]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • House Dust Mite (Dermatophagoides pteronyssinus) extract

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound

  • Methacholine

  • Whole-body plethysmograph

  • Equipment for BAL and lung histology

Experimental Workflow:

G cluster_sensitization_challenge Sensitization and Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Intranasal HDM Day7 Day 7: Intranasal HDM Day0->Day7 Day14_21 Days 14-21 (daily): Intranasal HDM Day7->Day14_21 Day22 Day 22: AHR Measurement Day14_21->Day22 Treatment This compound/Vehicle Admin (e.g., 1h before each challenge on Days 14-21) Day23 Day 23: Sample Collection Day22->Day23

Caption: Workflow for HDM-induced asthma model and this compound testing.

Procedure:

  • Sensitization and Challenge:

    • On day 0, sensitize mice by intranasal administration of 25 µg of HDM extract in 50 µL of PBS.

    • From day 7 to day 11, challenge the mice daily with 5 µg of HDM extract in 50 µL of PBS.

    • Administer this compound or vehicle 1 hour prior to each HDM challenge from day 7 to day 11.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final HDM challenge, measure AHR in response to increasing concentrations of methacholine as described in Protocol 1.

  • Sample Collection and Analysis:

    • 48 hours after the final challenge, collect BALF and lung tissue.

    • Perform total and differential cell counts on BALF.

    • Measure levels of IgE in serum and Th2/Th17 cytokines (IL-4, IL-5, IL-13, IL-17) in BALF.

    • Conduct histopathological analysis of lung tissue.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 2: Key Parameters to Evaluate the Efficacy of this compound
ParameterMethod of MeasurementExpected Outcome with Effective Treatment
Airway Hyperresponsiveness (AHR) Whole-body plethysmography (Penh) in response to methacholineReduction in Penh values at higher methacholine concentrations
Airway Inflammation Total and differential cell counts in BALFDecrease in total inflammatory cells, particularly eosinophils
Mucus Production PAS staining of lung sectionsReduction in the number of PAS-positive goblet cells
Th2 Cytokine Levels ELISA of BALFDecrease in IL-4, IL-5, and IL-13 levels
Serum IgE Levels ELISA of serumReduction in total and allergen-specific IgE levels

Signaling Pathways in Allergic Asthma

The development of allergic asthma involves a complex interplay of immune cells and inflammatory mediators. The following diagram illustrates the canonical Th2 signaling pathway.

G cluster_initiation Allergen Presentation cluster_th2 Th2 Cell Differentiation and Activation cluster_effects Effector Phase Allergen Allergen (OVA/HDM) APC Antigen Presenting Cell (APC) Allergen->APC NaiveT Naive T Cell APC->NaiveT Presents Antigen Th2 Th2 Cell NaiveT->Th2 Differentiates IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 BCell B Cell IL4->BCell Eosinophil Eosinophil Recruitment & Activation IL5->Eosinophil Airway Airway Hyperresponsiveness & Mucus Production IL13->Airway IgE IgE Production BCell->IgE

Caption: Simplified Th2 signaling pathway in allergic asthma.

This compound's known anti-bronchoconstrictive effects suggest it may act downstream of these inflammatory signals, directly on airway smooth muscle. However, these proposed studies will help determine if it also has upstream immunomodulatory effects.

Conclusion

The protocols described provide a framework for the preclinical evaluation of this compound in validated animal models of allergic asthma. By systematically assessing its impact on airway hyperresponsiveness, inflammation, and key molecular markers, these studies will provide valuable insights into the therapeutic potential of this compound for the treatment of asthma.

References

Application Notes and Protocols for Eprozinol Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a compound with demonstrated anti-bronchoconstrictive properties, making it a molecule of interest for obstructive airway diseases.[1] Its mechanism of action appears to be independent of the adrenergic system, involving non-competitive antagonism of key inflammatory mediators such as serotonin, bradykinin, and acetylcholine.[2] Furthermore, this compound has been shown to exert relaxant effects on tracheal smooth muscle and inhibit mast cell degranulation.

These application notes provide detailed experimental protocols for conducting in vitro and in vivo dose-response studies to characterize the pharmacological profile of this compound. The protocols are designed to be comprehensive and reproducible, enabling researchers to accurately assess the potency and efficacy of this compound in relevant preclinical models.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: In Vitro Antagonist Activity of this compound on Isolated Guinea Pig Trachea
AgonistThis compound Concentration (M)Agonist EC50 (M)pA2 / pD'2Slope (Schild Plot)
HistamineControl (0)N/AN/A
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵
SerotoninControl (0)N/AN/A
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵
AcetylcholineControl (0)N/AN/A
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵

pA2 is determined for competitive antagonism, while pD'2 is determined for non-competitive antagonism.

Table 2: In Vitro Inhibition of Mast Cell Degranulation by this compound
This compound Concentration (M)% Histamine Release (Mean ± SEM)% InhibitionIC50 (M)
Vehicle Control0
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴
Table 3: In Vivo Inhibition of Bronchospasm by this compound in Guinea Pigs
Treatment GroupDose (mg/kg, i.v.)Bronchoconstriction (% of control, Mean ± SEM)% InhibitionED50 (mg/kg)
Vehicle Control01000
This compound1
This compound3
This compound5
This compound10

Experimental Protocols

In Vitro Dose-Response Studies on Isolated Guinea Pig Trachea

This protocol determines the antagonistic effect of this compound on agonist-induced contractions of isolated guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Histamine dihydrochloride, Serotonin hydrochloride, Acetylcholine chloride

  • This compound dihydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Euthanize a guinea pig and excise the trachea.

  • Prepare a tracheal chain or rings and mount in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for histamine (10⁻⁸ to 10⁻⁴ M), serotonin (10⁻⁸ to 10⁻⁴ M), or acetylcholine (10⁻⁸ to 10⁻⁴ M) to establish a baseline.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate with a specific concentration of this compound for 30 minutes. Based on published pA2 values for histamine antagonism (6.02 in trachea), a concentration range of 10⁻⁷ M to 10⁻⁵ M is recommended to start.[3][4]

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat steps 5 and 6 with different concentrations of this compound.

  • Data Analysis: Plot the log-concentration of the agonist versus the contractile response. Determine the EC50 values for the agonist in the absence and presence of different concentrations of this compound. Construct a Schild plot (log(dose ratio - 1) vs. log[this compound]) to determine the pA2 value and slope for competitive antagonism. For non-competitive antagonism, calculate the pD'2 value.[3]

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis euthanize Euthanize Guinea Pig excise Excise Trachea euthanize->excise prepare Prepare Tracheal Rings/Chain excise->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate (60 min) mount->equilibrate agonist_drc Generate Agonist Dose-Response Curve equilibrate->agonist_drc wash Wash Tissue agonist_drc->wash incubate Incubate with this compound (30 min) wash->incubate repeat_agonist_drc Repeat Agonist Dose-Response Curve incubate->repeat_agonist_drc plot Plot Dose-Response Curves repeat_agonist_drc->plot calc_ec50 Calculate EC50 Values plot->calc_ec50 schild Construct Schild Plot calc_ec50->schild determine_pa2 Determine pA2/pD'2 schild->determine_pa2

In Vitro Tracheal Smooth Muscle Relaxation Workflow
In Vitro Inhibition of Mast Cell Degranulation

This protocol assesses the ability of this compound to inhibit the release of histamine from stimulated mast cells.

Materials:

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer

  • Compound 48/80 (mast cell degranulating agent)

  • This compound dihydrochloride

  • o-Phthalaldehyde (for histamine fluorescence assay)

  • Fluorometer

Procedure:

  • Isolate rat peritoneal mast cells or culture a mast cell line.

  • Pre-incubate the mast cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) for 15 minutes at 37°C. A concentration of 2 x 10⁻⁶ M has been shown to cause 40% inhibition.

  • Induce degranulation by adding Compound 48/80 (e.g., 0.5 µg/mL).

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant and measure the histamine content using a fluorometric assay with o-phthalaldehyde.

  • Data Analysis: Calculate the percentage of histamine release relative to a positive control (Compound 48/80 alone). Plot the concentration of this compound versus the percentage inhibition of histamine release to determine the IC50 value.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate/Culture Mast Cells preincubate Pre-incubate with this compound (15 min) isolate->preincubate degranulate Induce Degranulation (Compound 48/80) preincubate->degranulate incubate Incubate (10 min) degranulate->incubate stop_reaction Stop Reaction (on ice) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge measure_histamine Measure Histamine in Supernatant centrifuge->measure_histamine calc_inhibition Calculate % Inhibition measure_histamine->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Mast Cell Degranulation Inhibition Assay Workflow
In Vivo Dose-Response Study in a Guinea Pig Model of Bronchospasm

This protocol evaluates the in vivo efficacy of this compound in preventing agonist-induced bronchoconstriction in anesthetized guinea pigs.[2]

Materials:

  • Male Hartley guinea pigs (350-450 g)

  • Urethane (anesthetic)

  • Histamine dihydrochloride or Serotonin hydrochloride

  • This compound dihydrochloride

  • Apparatus for measuring respiratory mechanics (e.g., whole-body plethysmograph or direct measurement of tracheal pressure)

  • Intravenous cannulation supplies

Procedure:

  • Anesthetize the guinea pig with urethane.

  • Cannulate the jugular vein for intravenous drug administration and the trachea for artificial respiration or pressure measurement.

  • Allow the animal to stabilize.

  • Administer a range of intravenous doses of this compound (e.g., 1, 3, 5, and 10 mg/kg). A dose of 5 mg/kg has been shown to be effective.[2] A vehicle control group should also be included.

  • After a set time (e.g., 5 minutes) following this compound or vehicle administration, induce bronchospasm by intravenous infusion of histamine or serotonin.

  • Measure the resulting bronchoconstriction (e.g., increase in tracheal pressure or airway resistance).

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound compared to the vehicle control. Plot the dose of this compound versus the percentage inhibition to determine the ED50 value.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthetize Anesthetize Guinea Pig cannulate Cannulate Jugular Vein and Trachea anesthetize->cannulate stabilize Stabilize Animal cannulate->stabilize administer_this compound Administer this compound (i.v.) stabilize->administer_this compound induce_bronchospasm Induce Bronchospasm (Histamine/Serotonin i.v.) administer_this compound->induce_bronchospasm measure_response Measure Bronchoconstriction induce_bronchospasm->measure_response calc_inhibition Calculate % Inhibition measure_response->calc_inhibition determine_ed50 Determine ED50 calc_inhibition->determine_ed50 G cluster_agonists Bronchoconstrictor Agonists cluster_receptors Receptors on Airway Smooth Muscle cluster_mast_cell Mast Cell Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction Serotonin_Receptor->Bronchoconstriction Muscarinic_Receptor->Bronchoconstriction Mast_Cell Mast Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation Histamine_Release->H1_Receptor This compound This compound This compound->H1_Receptor Antagonism This compound->Serotonin_Receptor Antagonism This compound->Muscarinic_Receptor Antagonism This compound->Mast_Cell Inhibition

References

Application Notes and Protocols for Eprozinol Administration in Guinea Pig Bronchospasm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a piperazine derivative that has been investigated for its bronchodilatory properties in obstructive airway diseases.[1] Unlike many common bronchodilators, its mechanism of action is independent of the adrenergic system, presenting a potentially alternative therapeutic pathway.[1] Guinea pig models of bronchospasm are well-established and widely used for the preclinical evaluation of anti-asthmatic drugs due to the physiological similarities of their airways to humans. This document provides detailed application notes and protocols for the administration and evaluation of this compound in histamine- and serotonin-induced bronchospasm models in guinea pigs.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in comparison to other bronchodilators in inhibiting induced bronchospasm in anesthetized guinea pigs.

CompoundDoseRoute of AdministrationBronchospasm Inducing AgentInhibition of BronchospasmReference
This compound 5 mg/kgIntravenousHistamine or SerotoninClear inhibition[1]
Isoprenaline2 µg/kgIntravenousHistamine or SerotoninClear inhibition, similar intensity to this compound[1]
Theophylline15 mg/kgIntravenousHistamine or SerotoninClear inhibition, similar intensity to this compound[1]

Experimental Protocols

This section details the methodologies for inducing bronchospasm in guinea pigs and the subsequent administration of this compound to evaluate its bronchodilatory effects.

Protocol 1: Histamine- or Serotonin-Induced Bronchospasm in Anesthetized Guinea Pigs and Assessment of this compound's Efficacy

This protocol is based on the Konzett-Rössler method for measuring bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • This compound dihydrochloride

  • Histamine dihydrochloride or Serotonin hydrochloride

  • Anesthetic agent (e.g., sodium pentobarbital, 45 mg/kg i.p., and xylazine, 7 mg/kg i.p.)[2]

  • Saline solution (0.9% NaCl)

  • Heparinized saline

  • Tracheal cannula

  • Jugular vein catheter

  • Rodent ventilator

  • Bronchospasm transducer (Konzett-Rössler apparatus)

  • Data acquisition system

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the guinea pig with an appropriate anesthetic regimen (e.g., sodium pentobarbital and xylazine intraperitoneally).[2]

    • Once a surgical plane of anesthesia is achieved (confirmed by absence of pedal withdrawal reflex), place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform a tracheotomy and insert a tracheal cannula. Connect the cannula to a rodent ventilator.

    • Cannulate the jugular vein for intravenous administration of substances.

  • Experimental Setup (Konzett-Rössler Method):

    • Connect the tracheal cannula to the rodent ventilator and the bronchospasm transducer.

    • The Konzett-Rössler apparatus measures changes in airflow resistance. During bronchoconstriction, the air overflow from the lungs increases, which is recorded by the transducer.

  • Induction of Bronchospasm:

    • Administer a continuous intravenous perfusion of histamine or serotonin solution to induce a stable bronchospasm. The concentration of the inducing agent should be titrated to produce a submaximal, stable bronchoconstriction.

  • This compound Administration:

    • Once a stable bronchospasm is achieved, administer this compound intravenously at a dose of 5 mg/kg.[1]

    • The vehicle for this compound should be sterile saline.

    • A control group of animals should receive an equivalent volume of the vehicle to account for any non-specific effects.

  • Data Acquisition and Analysis:

    • Continuously record the changes in bronchomotor tone (airflow resistance) using the data acquisition system throughout the experiment.

    • Quantify the inhibitory effect of this compound by measuring the percentage reduction in the induced bronchospasm compared to the pre-treatment baseline.

    • The intensity of inhibition can be compared to that produced by reference bronchodilators such as isoprenaline (2 µg/kg, i.v.) and theophylline (15 mg/kg, i.v.).[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a guinea pig model of induced bronchospasm.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Bronchospasm Induction & Treatment cluster_analysis Data Analysis anesthesia Anesthesia surgery Tracheotomy & Venous Cannulation anesthesia->surgery setup Konzett-Rössler Apparatus Setup surgery->setup induction Induce Bronchospasm (Histamine/Serotonin) setup->induction treatment Administer this compound (i.v.) induction->treatment recording Record Bronchomotor Tone treatment->recording analysis Quantify Inhibition of Bronchospasm recording->analysis

Experimental workflow for this compound evaluation.
Proposed Signaling Pathway for Non-Adrenergic Bronchodilation

The precise molecular mechanism of this compound's bronchodilatory effect is not fully elucidated in the available literature, other than its independence from the adrenergic system.[1] The following diagram depicts a plausible signaling pathway for non-adrenergic, non-cholinergic (NANC) bronchodilation, which may involve mechanisms such as phosphodiesterase (PDE) inhibition or modulation of intracellular calcium levels. It is important to note that the direct involvement of this compound in this specific pathway requires further investigation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Target Putative Target (e.g., PDE, Ion Channel) This compound->Target ? PDE Phosphodiesterase (PDE) Target->PDE Inhibition cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_release Decreased Intracellular Ca2+ Release PKA->Ca_release MLCK Myosin Light Chain Kinase (MLCK) (Inactive) Ca_release->MLCK Relaxation Airway Smooth Muscle Relaxation MLCK->Relaxation PDE->cAMP Degradation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Conversion

References

Application Note: A Validated HPLC Method for the Quantification of Eprozinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Eprozinol in biological matrices, such as human plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is a bronchodilator agent used in the treatment of respiratory diseases. Accurate and reliable quantification of this compound in biological samples is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a proposed HPLC method, including sample preparation, chromatographic conditions, and a complete validation strategy based on established principles for bioanalytical method validation.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

Reagents and Materials:

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Internal Standard (IS) - (A structurally similar compound should be selected, for this proposed method, we will use a hypothetical IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 4.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm (Proposed, requires verification)

| Internal Standard | Structurally similar compound |

Method Validation

The proposed method must be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve should be linear over a specified concentration range. A minimum of six non-zero concentrations should be used to construct the curve.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The stability of this compound in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The following tables summarize the expected performance characteristics of a validated HPLC method for this compound quantification.

Table 1: Linearity and Range

Parameter Expected Value
Calibration Range 10 - 2000 ng/mL

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low QC (30 ng/mL) < 15% < 15% 85 - 115%
Medium QC (300 ng/mL) < 15% < 15% 85 - 115%
High QC (1500 ng/mL) < 15% < 15% 85 - 115%

| LLOQ (10 ng/mL) | < 20% | < 20% | 80 - 120% |

Table 3: Recovery and Stability

Parameter Expected Result
Recovery > 80%
Freeze-Thaw Stability (3 cycles) Within ±15% of initial concentration
Short-Term Stability (24h at RT) Within ±15% of initial concentration

| Long-Term Stability (-80°C for 30 days) | Within ±15% of initial concentration |

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in biological samples.

Eprozinol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection AddIS Add Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLCInjection HPLC Injection Reconstitution->HPLCInjection ChromatographicSeparation Chromatographic Separation (C18 Column) HPLCInjection->ChromatographicSeparation UVDetection UV Detection (245 nm) ChromatographicSeparation->UVDetection PeakIntegration Peak Integration UVDetection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation Report Final Report ConcentrationCalculation->Report

Caption: Workflow for this compound quantification in biological samples.

Application Notes and Protocols for the Mass Spectrometry Analysis of Eprozinol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Metabolic Pathways of Eprozinol

Based on the chemical structure of this compound (3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol)[1][4][5][6] and the metabolism of analogous compounds like Eprazinone, which undergoes hydrolysis and dealkylation, several metabolic pathways can be postulated.[7] The primary routes of biotransformation are likely to involve oxidation, demethylation, and cleavage of the ether and piperazine rings.

A diagram illustrating the predicted metabolic pathways of this compound is presented below.

Eprozinol_Metabolism cluster_legend Metabolic Reactions This compound This compound (C22H30N2O2) M1 O-demethylation Metabolite M1 This compound->M1 CYP450 M2 N-dealkylation Metabolite M2 This compound->M2 CYP450 M3 Hydroxylation Metabolite M3 This compound->M3 CYP450 M4 Piperazine Ring Cleavage Metabolite M4 This compound->M4 Oxidative Cleavage M5 Oxidation of secondary alcohol Metabolite M5 This compound->M5 Alcohol Dehydrogenase CYP450 CYP450 Oxidative Cleavage Oxidative Cleavage Alcohol Dehydrogenase Alcohol Dehydrogenase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

References

Application Notes and Protocols for Studying the Cellular Effects of Eprozinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture models and assays to investigate the cellular and molecular effects of Eprozinol, a compound with known bronchodilator and mucolytic properties. The following protocols are designed to be detailed and reproducible for research and drug development purposes.

Overview of this compound and its Potential Cellular Targets

This compound is recognized for its therapeutic effects in obstructive airway diseases.[1] Its mechanism of action is believed to involve multiple pathways, including non-competitive antagonism of receptors for serotonin, bradykinin, and acetylcholine, as well as inhibition of mast cell histamine release.[2] Furthermore, its mucolytic activity suggests an impact on mucus production and secretion from airway epithelial cells.[3] this compound's anti-bronchoconstrictor and bronchorelaxant activities appear to be independent of the adrenergic system.[4]

This document outlines key in vitro assays to elucidate this compound's effects on:

  • Mucolytic and Mucus-Regulating Activity: Assessing the direct impact on mucus viscosity and the regulation of mucin secretion from airway epithelial cells.

  • Anti-inflammatory Effects: Investigating the inhibition of mast cell degranulation and modulation of inflammatory signaling pathways.

  • Cytotoxicity: Evaluating the safety profile of this compound on relevant cell types.

  • Signaling Pathways: Exploring the potential intracellular signaling cascades modulated by this compound, such as calcium signaling, NF-κB, and MAPK pathways.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant data. For studying the effects of this compound on the respiratory system, the following models are recommended:

  • Human Bronchial Epithelial Cells (HBECs): Primary HBECs cultured at an air-liquid interface (ALI) differentiate into a pseudostratified epithelium that includes ciliated and mucus-producing goblet cells, closely mimicking the in vivo airway environment.[2][3][5][6]

  • Calu-3 Cell Line: A human lung adenocarcinoma cell line that forms polarized monolayers and secretes mucus, making it a suitable model for studying mucin secretion and drug transport.[7]

  • NCI-H292 Cell Line: A human lung mucoepidermoid carcinoma cell line often used to study the regulation of mucin gene expression and secretion.

  • Mast Cell Lines (e.g., MC/9 or primary human mast cells): Essential for studying the effects of this compound on mast cell degranulation and the release of inflammatory mediators.[8][9][10]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Mucus Viscosity

Treatment GroupConcentration (µM)Viscosity (cP)% Reduction in Viscosity
Vehicle Control-0%
This compound1
This compound10
This compound100
N-acetylcysteine (Positive Control)1 mM

Table 2: Effect of this compound on Mucin Secretion

Treatment GroupConcentration (µM)Mucin Concentration (ng/mL)% Inhibition of Secretion
Vehicle Control-0%
This compound1
This compound10
This compound100
ATP (Stimulant)100 µMN/A
This compound + ATP10 µM + 100 µM

Table 3: Effect of this compound on Mast Cell Degranulation

Treatment GroupConcentration (µM)β-hexosaminidase Release (%)% Inhibition of Degranulation
Vehicle Control-0%
This compound1
This compound10
This compound100
Compound 48/80 (Positive Control)10 µg/mLN/A
This compound + Compound 48/8010 µM + 10 µg/mL

Table 4: Cytotoxicity of this compound (MTT Assay)

Cell LineThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
HBEC1
10
100
1000
Calu-31
10
100
1000

Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol assesses the ability of this compound to directly reduce the viscosity of mucus.

Materials:

  • Porcine gastric mucin (PGM) or sputum from patients.

  • This compound

  • N-acetylcysteine (NAC) as a positive control.

  • Phosphate-buffered saline (PBS), pH 7.0.

  • Viscometer (e.g., Ostwald or cone-plate viscometer).

Procedure:

  • Prepare a 20% (w/v) solution of PGM in PBS.[11]

  • Aliquot the mucin solution into test tubes.

  • Add this compound at various final concentrations (e.g., 1, 10, 100 µM).

  • Include a vehicle control (PBS) and a positive control (NAC, 1 mM).

  • Incubate the mixtures at 37°C for 30 minutes.[11]

  • Measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.

  • Calculate the percentage reduction in viscosity relative to the vehicle control.

cluster_0 Mucolytic Activity Workflow mucin Prepare Mucin Solution treat Treat with this compound/ Controls mucin->treat incubate Incubate at 37°C treat->incubate measure Measure Viscosity incubate->measure analyze Analyze Data measure->analyze

Experimental workflow for the in vitro mucolytic activity assay.

Mucin Secretion Assay from Airway Epithelial Cells

This protocol quantifies the effect of this compound on mucin secretion from cultured airway epithelial cells.

Materials:

  • Differentiated HBECs or Calu-3 cells cultured on Transwell inserts.

  • This compound

  • ATP as a secretagogue.

  • ELISA kit for MUC5AC or MUC5B.

  • PBS

Procedure:

  • Culture HBECs or Calu-3 cells at an air-liquid interface until fully differentiated.

  • Gently wash the apical surface with PBS to remove accumulated mucus.[12]

  • Add fresh culture medium to the basolateral side.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) in the basolateral medium for a predetermined time (e.g., 24 hours).

  • To stimulate mucin secretion, add ATP (100 µM) to the apical surface for 30 minutes.

  • Collect the apical liquid.

  • Quantify the amount of MUC5AC or MUC5B in the collected liquid using an ELISA kit according to the manufacturer's protocol.[13]

cluster_1 Mucin Secretion Assay Workflow culture Culture Airway Epithelial Cells (ALI) treat Treat with this compound culture->treat stimulate Stimulate with ATP treat->stimulate collect Collect Apical Fluid stimulate->collect elisa Quantify Mucin (ELISA) collect->elisa

Workflow for the mucin secretion assay.

Mast Cell Degranulation Assay

This protocol measures the inhibitory effect of this compound on mast cell degranulation.

Materials:

  • MC/9 cells or primary human mast cells.

  • This compound

  • Compound 48/80 or anti-IgE for inducing degranulation.

  • Tyrode's buffer.

  • β-hexosaminidase substrate (p-NAG).

  • 96-well plates.

Procedure:

  • Harvest and resuspend mast cells in Tyrode's buffer.

  • Plate the cells in a 96-well plate (5 x 10^5 cells/well).[9]

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.[8][14]

  • Induce degranulation by adding Compound 48/80 (10 µg/mL) or anti-IgE and incubate for 30 minutes at 37°C.[9]

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add the β-hexosaminidase substrate and incubate until a color change is observed.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release.

Cytotoxicity Assays

This assay determines the effect of this compound on cell viability.

Materials:

  • HBECs or Calu-3 cells.

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[4][15][16][17][18]

  • DMSO

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.[16]

  • Express cell viability as a percentage of the vehicle-treated control.

This method visually distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound.

  • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution.

  • Fluorescence microscope.

Procedure:

  • Treat cells with this compound as in the MTT assay.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in a small volume of PBS.

  • Add the AO/EB staining solution to the cell suspension.[19]

  • Incubate for 5 minutes at room temperature.

  • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope. Live cells will appear green, early apoptotic cells will show green nuclei with condensed chromatin, late apoptotic cells will be orange, and necrotic cells will be red.[19][20][21][22][23]

Signaling Pathway Analysis

This protocol assesses whether this compound affects intracellular calcium levels, a common downstream effect of GPCR activation.

Materials:

  • HBECs or other relevant cell lines.

  • This compound

  • Fluo-4 AM calcium indicator dye.

  • Fluorescence microscope with time-lapse imaging capabilities.

Procedure:

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.[24]

  • Acquire baseline fluorescence images.

  • Add this compound to the cells and immediately begin time-lapse imaging to monitor changes in intracellular calcium concentration.

  • As a positive control, use a known GPCR agonist (e.g., ATP).

  • Analyze the fluorescence intensity over time to determine the calcium response.

cluster_2 Hypothesized this compound Signaling This compound This compound GPCR GPCR (e.g., Serotonin, Bradykinin Receptor) This compound->GPCR Antagonizes Gq Gq protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Mucin_exocytosis Mucin Exocytosis Ca_release->Mucin_exocytosis Inhibits

Hypothesized signaling pathway for this compound's effect on mucin secretion.

This assay determines if this compound has anti-inflammatory effects by inhibiting the NF-κB pathway.

Materials:

  • Relevant cell line (e.g., HBECs).

  • This compound

  • TNF-α to stimulate NF-κB activation.

  • Antibodies for the p65 subunit of NF-κB.

  • Immunofluorescence or Western blotting equipment.

Procedure (Immunofluorescence):

  • Culture cells on coverslips.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with TNF-α for 30 minutes to induce NF-κB translocation.[25]

  • Fix, permeabilize, and stain the cells with an anti-p65 antibody.

  • Use a fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image the cells and quantify the nuclear translocation of p65.[26][27]

This protocol investigates the effect of this compound on the MAPK/ERK pathway, which is involved in cell proliferation and inflammation.

Materials:

  • Cell lysates from this compound-treated cells.

  • Antibodies against total and phosphorylated forms of ERK1/2.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Treat cells with this compound for various times and concentrations.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2.[28][29][30][31][32]

  • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Eprozinol in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a compound identified as a bronchodilator for obstructive airway diseases.[1][2][3][4][5] Its mechanism of action is independent of the adrenergic system, distinguishing it from beta-agonist bronchodilators.[6] While detailed clinical and extensive preclinical data in a variety of respiratory models are not widely published, initial in vivo studies have demonstrated its efficacy in models of bronchospasm.[6] An in vitro study has suggested that this compound is a weak phosphodiesterase (PDE) inhibitor at high concentrations, though this is not confirmed as its primary mechanism of action.[7]

These application notes provide a summary of the available in vivo efficacy data for this compound and detailed protocols for preclinical respiratory disease models. The information is intended to guide researchers in designing and executing further studies to explore the therapeutic potential of this compound in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Data Presentation

The in vivo efficacy of this compound has been primarily demonstrated in a guinea pig model of induced bronchospasm. The available data is summarized in the table below. It is important to note that specific quantitative measures of inhibition were not detailed in the accessible literature; therefore, the results are presented qualitatively.

Table 1: Summary of In Vivo Efficacy of this compound in a Guinea Pig Bronchospasm Model

Animal ModelDisease InductionTreatment GroupComparator GroupsKey Efficacy EndpointObserved OutcomeCitation
Anesthetized Guinea PigIntravenous perfusion of histamine or serotoninThis compound (5 mg/kg, i.v.)Isoprenaline (2 µg/kg, i.v.), Theophylline (15 mg/kg, i.v.)Inhibition of BronchospasmClear inhibition of induced bronchospasm.[6]
Anesthetized Guinea PigIntravenous perfusion of histamineThis compound + IsoprenalineThis compound alone, Isoprenaline alonePotentiation of Anti-Bronchoconstrictor EffectDirectly additive anti-bronchoconstrictor activities.[6]
Anesthetized Guinea PigNot specified (tracheal musculature)This compound + PropranololThis compound aloneBlockade of Anti-Bronchoconstrictor ActivityPropranolol had no effect on the activity of this compound.[6]

Experimental Protocols

Protocol 1: Histamine- or Serotonin-Induced Bronchospasm in Anesthetized Guinea Pigs

This protocol is based on the methodology described by Labrid et al. (1981).[6]

Objective: To evaluate the anti-bronchoconstrictor efficacy of this compound against bronchospasm induced by histamine or serotonin in guinea pigs.

Materials:

  • Male or female guinea pigs

  • This compound

  • Histamine dihydrochloride

  • Serotonin creatinine sulfate

  • Isoprenaline hydrochloride (as a positive control)

  • Theophylline (as a positive control)

  • Propranolol hydrochloride (for mechanistic studies)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Saline solution (0.9% NaCl)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure bronchoconstriction

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic agent.

    • Cannulate the trachea for artificial ventilation.

    • Cannulate a jugular vein for intravenous administration of substances.

    • Connect the animal to a ventilator and a pressure transducer to monitor changes in airway pressure, which reflects the degree of bronchoconstriction.

  • Induction of Bronchospasm:

    • Administer a continuous intravenous perfusion of either histamine or serotonin at a concentration sufficient to induce a stable and submaximal bronchospasm.

  • Drug Administration:

    • Once a stable bronchospasm is achieved, administer a single intravenous dose of this compound (e.g., 5 mg/kg).

    • In separate groups of animals, administer comparator drugs such as isoprenaline (e.g., 2 µg/kg) or theophylline (e.g., 15 mg/kg) for comparison of efficacy.

    • For interaction studies, administer this compound in combination with isoprenaline or after pretreatment with propranolol.

  • Measurement of Efficacy:

    • Continuously record the changes in airway pressure throughout the experiment.

    • The primary endpoint is the degree of inhibition of the induced bronchospasm following the administration of the test compound. This can be quantified as the percentage reduction in the increased airway pressure.

  • Data Analysis:

    • Compare the mean inhibition of bronchospasm between the different treatment groups.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.

Protocol 2: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Mice

This is a proposed general protocol to investigate the potential anti-inflammatory properties of this compound, as this has not been reported in the available literature.

Objective: To assess the effect of this compound on airway inflammation induced by LPS in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Phosphate-buffered saline (PBS)

  • Dexamethasone (as a positive control)

  • Equipment for intranasal or intratracheal administration

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differentiation (e.g., Hemocytometer, Wright-Giemsa stain)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Groups:

    • Divide mice into several groups:

      • Vehicle control (PBS)

      • LPS + Vehicle

      • LPS + this compound (different dose levels)

      • LPS + Dexamethasone (positive control)

  • Drug Administration:

    • Administer this compound or vehicle via a relevant route (e.g., oral gavage, intraperitoneal injection) at a specified time before the LPS challenge.

  • Induction of Lung Inflammation:

    • Anesthetize the mice lightly.

    • Instill LPS intranasally or intratracheally to induce lung inflammation.

  • Sample Collection (e.g., 24 hours post-LPS challenge):

    • Humanely euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of PBS into the lungs via a tracheal cannula.

    • Collect lung tissue for histological analysis.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Use the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Resuspend the cell pellet and determine the total number of inflammatory cells using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (neutrophils, macrophages, lymphocytes).

  • Histological Analysis:

    • Fix, embed, section, and stain the lung tissue (e.g., with Hematoxylin and Eosin) to assess the extent of inflammatory cell infiltration and lung injury.

  • Data Analysis:

    • Compare the total and differential cell counts in the BAL fluid, as well as cytokine levels, between the different treatment groups using appropriate statistical tests.

    • Score the histological sections for the severity of inflammation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow animal animal cannulation cannulation animal->cannulation ventilation ventilation cannulation->ventilation induce_bs induce_bs ventilation->induce_bs administer_drug administer_drug induce_bs->administer_drug record_data record_data administer_drug->record_data analyze analyze record_data->analyze compare compare analyze->compare

bronchodilation_effect cluster_drug_action Drug Action cluster_physiological_response Physiological Response cluster_clinical_outcome Therapeutic Outcome This compound This compound Administration bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) This compound->bronchodilation Leads to airway_resistance Decreased Airway Resistance bronchodilation->airway_resistance airflow Improved Airflow airway_resistance->airflow symptoms Alleviation of Respiratory Symptoms (e.g., Wheezing, Shortness of Breath) airflow->symptoms Results in

References

Protocol for Assessing Eprozinol's Effect on Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eprozinol is a compound investigated for its therapeutic potential in obstructive airway diseases.[1][2] Its primary mechanism of action involves anti-bronchoconstrictive properties that are independent of the adrenergic system.[3] this compound has been shown to non-competitively antagonize the effects of various bronchoconstrictors, including serotonin, bradykinin, and acetylcholine.[1] Furthermore, it demonstrates an inhibitory effect on mast cell histamine release, a key event in the pathogenesis of allergic asthma.[1] This document provides detailed protocols for assessing the efficacy of this compound in mitigating airway hyperresponsiveness (AHR), a hallmark of asthma and other obstructive lung diseases. The protocols cover both in vivo and in vitro methodologies to allow for a comprehensive evaluation of this compound's pharmacological profile.

Data Presentation

Table 1: In Vitro Antagonistic Activity of this compound

AgonistThis compound pD2' valueType of Antagonism
Serotonin4.21 ± 0.09Non-competitive
Bradykinin3.81 ± 0.07Non-competitive
Acetylcholine4.17 ± 0.07Non-competitive

pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist.[1]

Table 2: In Vitro Relaxant Effects of this compound on Tracheal Smooth Muscle

TissueThis compound pD2 valueIsoprenaline pD2 value
Calf Trachea4.37 ± 0.177.93 ± 0.21
Guinea Pig Trachea2.5 ± 0.096.7 ± 0.10

pD2 is the negative logarithm of the EC50 value.[1]

Table 3: In Vivo Inhibition of Bronchospasm in Anesthetized Guinea Pigs

TreatmentDoseBronchospasm InducerInhibition
This compound5 mg/kg (i.v.)HistamineSignificant
This compound5 mg/kg (i.v.)SerotoninSignificant

Intravenous administration of this compound showed a clear inhibition of bronchospasm induced by histamine or serotonin perfusion.[3]

Experimental Protocols

In Vivo Assessment of this compound on Histamine-Induced Bronchospasm in Guinea Pigs

This protocol is designed to evaluate the protective effect of this compound against bronchoconstriction induced by histamine aerosol in conscious guinea pigs.[4][5]

Materials:

  • Male Dunkin Hartley guinea pigs (250-500 g)

  • This compound

  • Histamine dihydrochloride

  • Whole-body plethysmograph

  • Nebulizer

  • Saline solution (vehicle)

Procedure:

  • Animal Acclimatization: House animals in standard conditions with free access to food and water for at least one week before the experiment.

  • Baseline Measurement: Place each guinea pig in the whole-body plethysmograph chamber and allow a 5-10 minute acclimatization period. Record baseline respiratory parameters.

  • Histamine Challenge (Pre-treatment): Expose the animals to an aerosol of 1% w/v histamine dihydrochloride. Record the time to the onset of pre-convulsive dyspnea (PCD). This serves as the baseline control.[4]

  • This compound Administration: Administer this compound at the desired doses (e.g., 5 mg/kg, i.v., or other appropriate doses and routes) or vehicle to the respective groups of animals.[3]

  • Histamine Challenge (Post-treatment): After a suitable pre-treatment time (e.g., 30-60 minutes), re-challenge the animals with the histamine aerosol.

  • Data Recording: Record the time to the onset of PCD post-treatment.

  • Data Analysis: Calculate the percentage of protection offered by this compound by comparing the time to PCD onset before and after treatment.

In Vitro Assessment of this compound on Isolated Guinea Pig Tracheal Rings

This protocol assesses the direct relaxant effect of this compound on airway smooth muscle and its ability to antagonize contractile agents.[6][7]

Materials:

  • Male Dunkin Hartley guinea pigs (250-500 g)

  • This compound

  • Methacholine or Histamine

  • Krebs-Henseleit solution

  • Organ bath system with force displacement transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold Krebs-Henseleit solution.

  • Tracheal Ring Preparation: Clean the trachea of connective tissue and cut it into 3-5 mm wide rings.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen. Apply an initial tension of 1.5 g.[6]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM) to ensure viability. Wash the tissues until they return to baseline tension.

  • Induction of Contraction: Add a contractile agonist (e.g., methacholine or histamine) to the organ bath to induce a submaximal contraction (EC50-EC70).

  • This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Data Recording: Record the relaxation responses as a percentage of the pre-contracted tone.

  • Data Analysis: Construct concentration-response curves and calculate the pD2 or IC50 values for this compound. To assess antagonism, pre-incubate tissues with this compound before adding the contractile agonist and compare the agonist's concentration-response curve with and without this compound.

Mandatory Visualization

G cluster_0 In Vivo Protocol Workflow Animal Acclimatization Animal Acclimatization Baseline Respiratory Measurement Baseline Respiratory Measurement Animal Acclimatization->Baseline Respiratory Measurement Histamine Challenge (Pre-treatment) Histamine Challenge (Pre-treatment) Baseline Respiratory Measurement->Histamine Challenge (Pre-treatment) This compound/Vehicle Administration This compound/Vehicle Administration Histamine Challenge (Pre-treatment)->this compound/Vehicle Administration Histamine Challenge (Post-treatment) Histamine Challenge (Post-treatment) This compound/Vehicle Administration->Histamine Challenge (Post-treatment) Data Recording & Analysis Data Recording & Analysis Histamine Challenge (Post-treatment)->Data Recording & Analysis

In Vivo Experimental Workflow

G cluster_1 In Vitro Protocol Workflow Trachea Dissection Trachea Dissection Tracheal Ring Preparation Tracheal Ring Preparation Trachea Dissection->Tracheal Ring Preparation Mounting in Organ Bath Mounting in Organ Bath Tracheal Ring Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Induce Contraction (e.g., Methacholine) Induce Contraction (e.g., Methacholine) Equilibration->Induce Contraction (e.g., Methacholine) Cumulative Dosing of this compound Cumulative Dosing of this compound Induce Contraction (e.g., Methacholine)->Cumulative Dosing of this compound Record Relaxation Record Relaxation Cumulative Dosing of this compound->Record Relaxation Data Analysis (pD2/IC50) Data Analysis (pD2/IC50) Record Relaxation->Data Analysis (pD2/IC50)

In Vitro Experimental Workflow

G cluster_2 Proposed Mechanism of this compound Action Bronchoconstrictors (Histamine, Serotonin, Acetylcholine) Bronchoconstrictors (Histamine, Serotonin, Acetylcholine) Airway Smooth Muscle Receptors Airway Smooth Muscle Receptors Bronchoconstrictors (Histamine, Serotonin, Acetylcholine)->Airway Smooth Muscle Receptors Downstream Signaling (e.g., Ca2+ influx) Downstream Signaling (e.g., Ca2+ influx) Airway Smooth Muscle Receptors->Downstream Signaling (e.g., Ca2+ influx) Bronchoconstriction Bronchoconstriction Downstream Signaling (e.g., Ca2+ influx)->Bronchoconstriction This compound This compound This compound->Airway Smooth Muscle Receptors Non-competitive antagonism

This compound's Antagonistic Mechanism

References

Eprozinol Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a pharmaceutical agent investigated for its therapeutic potential in respiratory diseases. Its mechanism of action primarily involves the non-competitive antagonism of several key mediators of bronchoconstriction, including serotonin, bradykinin, and acetylcholine. Additionally, this compound has been shown to inhibit the release of histamine from mast cells. This document provides detailed application notes and protocols for the preclinical formulation and evaluation of this compound, designed to assist researchers in the fields of pharmacology and drug development.

Data Presentation

In Vitro Efficacy of this compound
ParameterAgonistTissue/Cell ModelValue
pD2SerotoninGuinea Pig Ileum4.21 ± 0.09
pD2BradykininGuinea Pig Ileum3.81 ± 0.07
pD2AcetylcholineGuinea Pig Ileum4.17 ± 0.07
Inhibition of Histamine ReleaseAntigen ChallengeHuman Lung Tissue40% inhibition at 2 x 10⁻⁶ M
In Vivo Efficacy of this compound
Animal ModelChallengeRoute of AdministrationDosageEffect
Guinea PigHistamine-induced bronchospasmIntravenous5 mg/kgSignificant inhibition of bronchospasm
Guinea PigSerotonin-induced bronchospasmIntravenous5 mg/kgSignificant inhibition of bronchospasm

Experimental Protocols

In Vitro Formulation of this compound

For in vitro assays, this compound can be prepared as a stock solution in a suitable solvent and then diluted to the final concentration in the appropriate cell culture medium or buffer.

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Protocol:

  • Prepare a 10 mM stock solution of this compound dihydrochloride in DMSO.

  • Warm the vial to room temperature to ensure complete dissolution.

  • For the final assay concentration, dilute the stock solution in the appropriate aqueous buffer (e.g., PBS or cell culture medium). Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).

In Vivo Formulation of this compound

For intravenous administration in preclinical animal models, a common formulation approach involves a co-solvent system to ensure solubility and stability.

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or PBS

Protocol:

  • Dissolve the required amount of this compound dihydrochloride in DMSO to create a concentrated stock solution.

  • In a separate sterile container, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS in the desired ratio (e.g., 30% PEG300, 5% Tween 80, and 65% saline).

  • Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • The final formulation should be a clear solution. If precipitation occurs, adjust the solvent ratios or sonicate briefly.

  • Administer the formulation to the animals via the desired route (e.g., intravenous injection). The final DMSO concentration should be kept low to minimize potential toxicity.

Mast Cell Histamine Release Assay

This protocol is designed to evaluate the inhibitory effect of this compound on antigen-induced histamine release from mast cells.

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a suitable model.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Tyrode's buffer

  • This compound formulation

  • Histamine ELISA kit or fluorometric assay for histamine detection

Protocol:

  • Seed RBL-2H3 cells in a 24-well plate and culture overnight.

  • Sensitize the cells by incubating with anti-DNP IgE for 24 hours.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.

  • Induce degranulation by adding DNP-HSA to the wells.

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant and measure the histamine concentration using a suitable assay kit.

  • Calculate the percentage of histamine release inhibition by comparing the this compound-treated groups to the vehicle control.

Guinea Pig Bronchoconstriction Model

This in vivo model assesses the ability of this compound to inhibit bronchoconstriction induced by various agents.

Animals: Male Hartley guinea pigs.

Materials:

  • This compound formulation for in vivo use

  • Bronchoconstricting agent (e.g., histamine or serotonin solution)

  • Anesthetic (e.g., urethane)

  • Whole-body plethysmograph to measure airway resistance.

Protocol:

  • Acclimatize the guinea pigs to the experimental conditions.

  • Anesthetize the animal and place it in the whole-body plethysmograph.

  • Administer the this compound formulation or vehicle control intravenously.

  • After a predetermined time, induce bronchoconstriction by intravenous infusion of histamine or serotonin.

  • Continuously monitor and record airway resistance.

  • Analyze the data to determine the extent of inhibition of the bronchoconstrictor response by this compound.

Signaling Pathways and Experimental Workflows

Eprozinol_Mechanism_of_Action cluster_stimuli Bronchoconstrictor Stimuli cluster_receptors Receptors / Cells cluster_response Cellular Response Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Bradykinin Bradykinin Bradykinin_Receptor Bradykinin Receptor Bradykinin->Bradykinin_Receptor Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Acetylcholine->Muscarinic_Receptor Antigen Antigen Mast_Cell Mast Cell Antigen->Mast_Cell Bronchoconstriction Bronchoconstriction Serotonin_Receptor->Bronchoconstriction Bradykinin_Receptor->Bronchoconstriction Muscarinic_Receptor->Bronchoconstriction Histamine_Release Histamine_Release Mast_Cell->Histamine_Release Histamine_Release->Bronchoconstriction This compound This compound This compound->Serotonin_Receptor Non-competitive antagonism This compound->Bradykinin_Receptor Non-competitive antagonism This compound->Muscarinic_Receptor Non-competitive antagonism This compound->Mast_Cell Inhibition

Caption: this compound's multifaceted mechanism of action.

In_Vivo_Bronchoconstriction_Workflow A Acclimatize Guinea Pig B Anesthetize and place in plethysmograph A->B C Administer this compound (or vehicle) IV B->C D Induce Bronchoconstriction (Histamine/Serotonin IV) C->D E Measure Airway Resistance D->E F Data Analysis E->F

Caption: Workflow for in vivo bronchoconstriction assay.

Mast_Cell_Degranulation_Workflow A Seed and Culture RBL-2H3 Cells B Sensitize with Anti-DNP IgE A->B C Wash Cells B->C D Pre-incubate with This compound C->D E Induce Degranulation with DNP-HSA D->E F Collect Supernatant E->F G Measure Histamine Release F->G H Calculate Inhibition G->H

Caption: Workflow for mast cell degranulation assay.

Troubleshooting & Optimization

Improving Eprozinol solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eprozinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound dihydrochloride.[1] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]

Q2: What is the approximate solubility of this compound dihydrochloride in DMSO?

Based on supplier information for preparing stock solutions, this compound dihydrochloride is soluble in DMSO at concentrations up to at least 50 mM.[1] For practical purposes, preparing a high-concentration stock solution in DMSO is a reliable starting point for most in vitro applications.

Q3: My this compound dihydrochloride precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. Here are several strategies to mitigate this issue:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform one or more intermediate dilution steps in the medium. This gradual decrease in solvent strength can help keep the compound in solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Co-solvents: Consider preparing a stock solution in a co-solvent system. For example, a mixture of DMSO with ethanol or polyethylene glycol (PEG) might improve solubility upon aqueous dilution. An in vivo formulation for this compound has been described using a combination of DMSO, PEG300, and Tween 80, suggesting the utility of co-solvents.[4]

  • Gentle Warming: Warming the final solution to 37°C may help to redissolve small amounts of precipitate. However, the thermal stability of this compound in your specific experimental conditions should be considered.

  • Sonication: A brief period of sonication in a water bath can help to break up aggregates and improve dissolution.

Q4: How does pH affect the solubility of this compound?

The effect of pH on the solubility of this compound is not well-documented in publicly available literature. However, as this compound is a basic compound, its solubility is expected to be higher in acidic conditions due to the formation of a more soluble salt. For the dihydrochloride salt form, changes in pH could influence its dissolution. If you are working with a buffered aqueous solution, it is important to consider the potential for pH-dependent solubility.

Q5: How should I store this compound dihydrochloride powder and stock solutions?

  • Powder: The solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.[1]

  • Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (months) and -80°C for long-term storage.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Dihydrochloride

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₂₂H₃₀N₂O₂[5][6]C₂₂H₃₂Cl₂N₂O₂[7]
Molecular Weight 354.5 g/mol [6]427.4 g/mol [7]
Appearance -Solid powder[1]
CAS Number 32665-36-4[5]27588-43-8[7]

Table 2: Recommended Solvents for this compound Dihydrochloride

SolventSolubilityNotes
DMSO Soluble (up to at least 50 mM)[1]Recommended for preparing high-concentration stock solutions.
Water Not specified, likely lowThe dihydrochloride salt form is generally more water-soluble than the free base.
Ethanol Not specifiedMay be useful as a co-solvent with DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO

Materials:

  • This compound dihydrochloride (MW: 427.4 g/mol )[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 4.27 mg of this compound dihydrochloride powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound dihydrochloride stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Final Dilution (1:10): Prepare the 10 µM final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in the well of a culture plate or a sterile tube.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to the cell culture medium without the compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Dihydrochloride add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution intermediate_dilution Intermediate Dilution (e.g., 100 µM) stock_solution->intermediate_dilution Dilute in Cell Culture Medium final_dilution Final Dilution (e.g., 10 µM) intermediate_dilution->final_dilution working_solution Final Working Solution in Medium final_dilution->working_solution cell_assay In Vitro Experiment working_solution->cell_assay Add to Cells

Caption: Workflow for preparing this compound solutions.

References

Mitigating Eprozinol experimental artifacts and off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eprozinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on mitigating potential experimental artifacts and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as an anti-bronchoconstrictor agent. Its mechanism is understood to be independent of the adrenergic system. It exerts its effects through several actions, including the inhibition of mast cell degranulation and non-competitive antagonism of several bronchoconstrictive mediators.

Q2: What are the known on-target activities of this compound?

A2: this compound has been shown to:

  • Inhibit bronchospasm induced by histamine and serotonin.

  • Act as a non-competitive antagonist at serotonin, bradykinin, and acetylcholine receptors in guinea pig ileum and tracheal muscle.

  • Inhibit mast cell histamine release following an immunological challenge.

  • Induce relaxation of tracheal smooth muscle.

Q3: Are there known off-target effects for this compound?

A3: Specific, comprehensive off-target screening results for this compound are not widely published. However, this compound belongs to the piperazine class of compounds. Molecules in this class are known for their potential to interact with a range of G-protein coupled receptors (GPCRs), particularly serotonergic, adrenergic, and dopaminergic receptors.[1] Therefore, when working with this compound, it is prudent to consider potential off-target activities at these receptors, especially when using high concentrations.

Q4: What are potential experimental artifacts to be aware of when working with this compound?

A4: While specific artifacts for this compound are not documented, general compound-related artifacts are a possibility in any in vitro assay. These can include:

  • Autofluorescence: Many organic molecules can fluoresce, which can interfere with fluorescence-based assays. It is recommended to test for this compound's autofluorescence at the wavelengths used in your assay.

  • Assay Interference: At higher concentrations, compounds can interfere with assay reagents or detection systems (e.g., luciferase-based reporters).[2]

  • Aggregation: Some compounds can form aggregates in solution, which may lead to non-specific inhibition of enzymes or other proteins.[3]

  • Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity, which can confound results in cell-based assays. It is crucial to determine the cytotoxic profile of this compound in your specific cell line.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent results in tracheal ring relaxation assays. Variability in tissue preparation, resting tension, or agonist concentration.Ensure consistent dissection and ring cutting technique. Standardize the equilibration period and resting tension for all tissues. Use a fresh, accurately prepared stock of the contractile agonist for each experiment.
High background in mast cell degranulation assays (e.g., β-hexosaminidase release). Cell stress due to handling, temperature fluctuations, or inappropriate buffer conditions.Handle cells gently, avoiding vigorous pipetting. Ensure all buffers and solutions are pre-warmed to 37°C. Optimize cell seeding density to avoid overcrowding.
This compound appears to inhibit an unrelated enzyme or receptor in a screening assay. This could be a genuine off-target effect or an experimental artifact.1. Confirm with a dose-response curve: A classic sigmoidal curve suggests a specific interaction. 2. Perform an orthogonal assay: Use a different assay format to measure the same endpoint (e.g., a binding assay vs. a functional assay). 3. Check for assay interference: Run controls to test for autofluorescence, luciferase inhibition, or other technology-specific interference.[2][4]
Variability in potency (pD2 or IC50 values) between experiments. Inconsistent experimental conditions such as incubation time, temperature, or buffer composition. Cell passage number can also affect results in cell-based assays.Standardize all experimental parameters. Use cells within a defined passage number range. Ensure accurate serial dilutions of this compound for each experiment.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various in vitro preparations.

Parameter Assay System Value Reference
pD2 (Serotonin Antagonism)Guinea Pig Ileum4.21 ± 0.09[1]
pD2 (Bradykinin Antagonism)Guinea Pig Ileum3.81 ± 0.07[1]
pD2 (Acetylcholine Antagonism)Guinea Pig Ileum4.17 ± 0.07[1]
pD2 (Relaxant Effect)Calf Tracheal Smooth Muscle4.37 ± 0.17[1]
pD2 (Relaxant Effect)Guinea Pig Trachea2.5 ± 0.09[1]

Note: pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.

Experimental Protocols & Methodologies

Isolated Guinea Pig Tracheal Ring Contraction Assay

This protocol is used to assess the relaxant effects of this compound on pre-contracted airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500g)

  • Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)[5]

  • Contractile agonist (e.g., Methacholine or Histamine)

  • This compound

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the guinea pig and excise the trachea.

  • Immediately place the trachea in ice-cold Krebs-Henseleit solution.

  • Carefully dissect away connective tissue and cut the trachea into 3-5 mm wide rings.[5]

  • Suspend each ring on metal hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[5]

  • Apply a resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[5][6]

  • Induce a stable contraction with a submaximal concentration (EC50-EC70) of a contractile agonist (e.g., methacholine).

  • Once a stable plateau is reached, add this compound cumulatively to the bath to generate a concentration-response curve.

  • Record the relaxation at each concentration as a percentage of the pre-contracted tone.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This cell-based assay is used to quantify the inhibitory effect of this compound on IgE-mediated mast cell degranulation. The release of the enzyme β-hexosaminidase is used as a surrogate marker for histamine release.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)

  • This compound

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate overnight. The following day, sensitize the cells by incubating with anti-DNP IgE (e.g., 50 ng/mL) for 18-24 hours.

  • Compound Incubation: Wash the sensitized cells twice with warm Tyrode's buffer. Add Tyrode's buffer containing various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Antigen Challenge: Initiate degranulation by adding DNP-BSA (e.g., 100 ng/mL). Include "spontaneous release" wells (buffer only) and "total release" wells (add Triton X-100 to lyse the cells). Incubate for 1 hour at 37°C.

  • Enzyme Assay: Transfer an aliquot of the supernatant from each well to a new 96-well plate. Add the β-hexosaminidase substrate solution and incubate for 1-1.5 hours at 37°C.[7]

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express the percentage of β-hexosaminidase release relative to the total release after correcting for spontaneous release.

Visualizations

Eprozinol_Mechanism cluster_stimuli Bronchoconstrictive Stimuli cluster_target Target Cell Histamine Histamine ASM Airway Smooth Muscle Histamine->ASM Contraction MastCell Mast Cell Histamine->MastCell Activation Serotonin Serotonin Serotonin->ASM Contraction Bradykinin Bradykinin Bradykinin->ASM Contraction Acetylcholine Acetylcholine Acetylcholine->ASM Contraction MastCell->Histamine Release This compound This compound This compound->Serotonin Non-competitive Antagonism This compound->Bradykinin Non-competitive Antagonism This compound->Acetylcholine Non-competitive Antagonism This compound->ASM Relaxation This compound->MastCell Inhibition of Degranulation Tracheal_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment A 1. Excise Trachea B 2. Cut into Rings (3-5mm) A->B C 3. Mount in Organ Bath B->C D 4. Equilibrate (1.5g tension, 60 min) C->D E 5. Induce Contraction (e.g., Methacholine) D->E F 6. Add this compound (Cumulative Dosing) E->F G 7. Record Relaxation F->G Off_Target_Screening cluster_screening Initial Screening cluster_validation Hit Validation & Confirmation A 1. Broad Off-Target Panel (e.g., GPCRs, Kinases) at a single high concentration (10 µM) B Any 'Hits' Identified? A->B C 3. Concentration-Response Assays (Determine Ki or IC50 for each 'hit') D 4. Orthogonal Functional Assays (Confirm activity in a different format) C->D E Characterize Off-Target Profile D->E B->C Yes F No Significant Off-Target Activity Detected B->F No

References

Technical Support Center: Optimizing Eprozinol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eprozinol in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal this compound concentration for cell-based assays.

Issue Potential Cause Recommended Solution
High Cell Death or Low Viability at All Concentrations 1. this compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Cells are overly sensitive or unhealthy.1. Perform a broad dose-response experiment starting from a very low concentration (e.g., 0.1 µM) and titrating up to a high concentration (e.g., 100 µM or higher) to identify a non-toxic range. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Include a vehicle-only control. 3. Ensure cells are healthy, in the logarithmic growth phase, and at an optimal seeding density. Use cells with a consistent and low passage number.
No Observable Effect at Any Concentration 1. this compound concentration is too low. 2. The chosen assay is not suitable for detecting this compound's activity. 3. Incorrect assay endpoint or incubation time. 4. Degradation of this compound.1. Expand the concentration range to higher levels. 2. Confirm that the selected assay (e.g., viability, apoptosis, cytokine production) aligns with the known or expected biological activity of this compound (anti-inflammatory, mucolytic). 3. Optimize the incubation time. Some effects may only be visible after longer exposure. 4. Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Minimize freeze-thaw cycles.
Inconsistent or Irreproducible Results 1. Variability in cell seeding density. 2. Inaccurate pipetting of viscous stock solutions. 3. Edge effects in multi-well plates. 4. Biological variability in primary cells.1. Ensure a uniform, single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. Use positive displacement pipettes or reverse pipetting for viscous solutions like DMSO stocks. 3. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. If using primary cells, use cells from the same donor and with a consistent passage number for a set of experiments.
Unexpected Assay Signal Interference 1. this compound has inherent fluorescent or colorimetric properties. 2. Interaction between this compound and assay reagents.1. Run a control with this compound in cell-free media to check for background signal. 2. If interference is suspected, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a new experiment, it is advisable to perform a wide range dose-response study. A typical starting range could be from 0.1 µM to 100 µM. This broad range will help in identifying the concentrations that produce a biological effect and those that are cytotoxic.

Q2: How should I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the specific cell type and the biological process being investigated. It is recommended to perform a time-course experiment where cells are treated with a fixed concentration of this compound and assayed at different time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: What are the best control experiments to include when testing this compound?

A3: It is crucial to include the following controls:

  • Untreated Control: Cells cultured in media alone to establish a baseline for normal cell function.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the observed effects are due to this compound and not the solvent.

  • Positive Control: A known compound that induces the expected effect in your assay (e.g., a known anti-inflammatory agent if you are studying inflammation).

Q4: Can this compound be cytotoxic to cells?

A4: Like most chemical compounds, this compound can be cytotoxic at high concentrations. It is essential to determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, MTS, or a live/dead stain) before proceeding with functional assays.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, prepare fresh dilutions in your cell culture medium.

Data Presentation

The following table can be used to document the optimal concentration of this compound determined for different cell lines and assays.

Cell Line Assay Type Optimal Concentration Range Observed IC50/EC50 Notes
e.g., A549Cytotoxicity (MTT)10 µM - 100 µM~50 µMSignificant cell death observed above 100 µM.
e.g., RAW 264.7Anti-inflammatory (NO production)1 µM - 25 µM~10 µMPre-treatment for 1 hour before LPS stimulation.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in cell culture medium from your stock solution. A common approach is to use half-log or two-fold serial dilutions.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Anti-inflammatory Effect of this compound on LPS-stimulated Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system according to the manufacturer's protocol.

  • Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated cells and calculate the IC50 value for the anti-inflammatory effect.

Visualizations

Eprozinol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle, Epithelial) This compound This compound Receptors Receptors This compound->Receptors Antagonizes Inflammatory_Signaling Inflammatory Signaling Pathways This compound->Inflammatory_Signaling Inhibits Mucus_Production Mucus Production & Viscosity This compound->Mucus_Production Modulates Serotonin Serotonin Serotonin->Receptors Activates Bradykinin Bradykinin Bradykinin->Receptors Activates Acetylcholine Acetylcholine Acetylcholine->Receptors Activates Receptors->Inflammatory_Signaling Leads to Inflammatory_Signaling->Mucus_Production Increases

Caption: Conceptual diagram of this compound's multifaceted mechanism of action.

Optimization_Workflow start Start dose_response 1. Perform Broad Dose-Response (e.g., 0.1 µM to 100 µM) start->dose_response viability_assay 2. Assess Cell Viability (MTT/MTS) dose_response->viability_assay determine_toxic_range 3. Determine Cytotoxic Concentration Range (IC50) viability_assay->determine_toxic_range select_non_toxic 4. Select Non-Toxic Concentrations for Functional Assays determine_toxic_range->select_non_toxic functional_assay 5. Perform Functional Assay (e.g., Anti-inflammatory) select_non_toxic->functional_assay determine_effective_range 6. Determine Effective Concentration Range (EC50) functional_assay->determine_effective_range end End determine_effective_range->end

Caption: Experimental workflow for optimizing this compound concentration.

Eprozinol Stability Testing in Different Buffer Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Eprozinol based on its chemical structure?

A1: Based on its functional groups (ether, secondary alcohol, and a piperazine ring), this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The ether linkage in the methoxy-2-phenylethyl group could be susceptible to cleavage under acidic conditions.

  • Oxidation: The secondary alcohol is a potential site for oxidation, which could lead to the formation of a ketone. The nitrogen atoms in the piperazine ring could also be susceptible to oxidation, forming N-oxides.

  • Photodegradation: Exposure to light, particularly UV, could potentially lead to the degradation of the molecule.

Q2: Which buffer solutions are recommended for initial stability screening of this compound?

A2: For initial screening, it is advisable to use buffers that cover a range of pH values relevant to potential pharmaceutical formulations. Commonly used buffers include:

  • Phosphate buffers: Typically used for pH values between 6.0 and 8.0.

  • Citrate buffers: Suitable for a pH range of 3.0 to 6.2.

  • Acetate buffers: Effective in the pH range of 3.6 to 5.6.

It is crucial to select a buffer system that does not interact with the drug substance.

Q3: What are the typical stress conditions applied in forced degradation studies for a molecule like this compound?

A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and validate the stability-indicating nature of analytical methods. Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation of this compound in Buffer Solution This compound solubility is pH-dependent. The pKa of the piperazine nitrogen atoms influences its ionization state and, consequently, its solubility.Determine the pKa of this compound experimentally. Adjust the buffer pH to a range where this compound is sufficiently soluble. Consider using co-solvents if necessary, but evaluate their impact on stability.
Unexpectedly Rapid Degradation The chosen buffer components may be catalyzing the degradation. Certain buffer species can act as nucleophiles or general acids/bases.Switch to a different buffer system with a similar pH but different chemical composition. For example, if using a phosphate buffer, consider a citrate buffer if the pH is appropriate.
Poor Resolution Between this compound and Degradation Peaks in HPLC The chromatographic conditions are not optimized for separating the parent drug from its degradation products.Modify the HPLC method parameters. This may include changing the mobile phase composition (organic modifier, pH), gradient profile, column chemistry (e.g., C18, phenyl-hexyl), or temperature.
Formation of Multiple, Unidentified Degradation Products The stress conditions may be too harsh, leading to secondary degradation.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). The goal is to achieve 5-20% degradation.

Data Presentation

The following tables are templates for summarizing quantitative data from this compound stability studies.

Table 1: Stability of this compound in Different Buffer Solutions at 40°C/75% RH

Buffer SystempHInitial Assay (%)Assay (%) after 1 MonthAssay (%) after 3 MonthsKnown Degradants (%)Unknown Degradants (%)
0.1 M Phosphate6.899.898.595.22.10.5
0.1 M Citrate4.599.999.197.81.20.3
0.1 M Acetate5.099.799.097.51.40.4

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradant(s) Identified
0.1 M HCl24 hours60°C15.2Degradant A (Hydrolytic Product)
0.1 M NaOH8 hours60°C8.5Degradant B
3% H₂O₂48 hoursRoom Temp12.1Degradant C (Oxidative Product)
Dry Heat7 days80°C5.3Minor degradation
PhotostabilityICH Q1B25°C3.1Minor degradation

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and Stability Samples
  • Buffer Preparation:

    • 0.1 M Phosphate Buffer (pH 6.8): Dissolve appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in purified water to achieve the target pH. Verify the pH using a calibrated pH meter.

    • 0.1 M Citrate Buffer (pH 4.5): Dissolve citric acid and sodium citrate in purified water to the desired pH.

    • 0.1 M Acetate Buffer (pH 5.0): Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions to achieve the target pH.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard in each buffer solution to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm filter.

    • Transfer aliquots of each solution into clean, amber glass vials and seal.

  • Stability Storage:

    • Place the vials in a stability chamber maintained at the desired conditions (e.g., 40°C/75% RH).

    • Pull samples at predetermined time points (e.g., initial, 1 month, 3 months).

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of this compound and any degradation products. Calculate the percentage of remaining this compound and the percentage of each degradant.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation prep_buffer Prepare Buffer Solutions (Phosphate, Citrate, Acetate) prep_sample Dissolve this compound in Buffers prep_buffer->prep_sample filter_sample Filter Samples prep_sample->filter_sample storage Store Samples at Controlled Conditions filter_sample->storage pull_samples Pull Samples at Time Points storage->pull_samples hplc_analysis HPLC Analysis pull_samples->hplc_analysis data_eval Quantify this compound and Degradants hplc_analysis->data_eval report Generate Stability Report data_eval->report

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway cluster_degradation Potential Degradation Products This compound This compound Hydrolysis_Product Ether Cleavage Product This compound->Hydrolysis_Product Acid Hydrolysis Oxidation_Product_1 Ketone Derivative This compound->Oxidation_Product_1 Oxidation Oxidation_Product_2 Piperazine N-Oxide This compound->Oxidation_Product_2 Oxidation

Caption: Potential degradation pathways of this compound.

Technical Support Center: Troubleshooting Eprozinol Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal studies involving Eprozinol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a drug developed for obstructive airway diseases.[1] Its therapeutic effects are primarily attributed to its mucolytic and expectorant properties.[2][3] this compound also exhibits anti-inflammatory and anti-bronchoconstrictive activities.[3][4] The anti-bronchoconstrictor and bronchorelaxant mechanisms of this compound are independent of the adrenergic system.[4]

Q2: We are observing significant variability in the dose-response to this compound between different animal species in our study. What are the potential reasons for this?

Interspecies variability is a common challenge in preclinical drug development and can be attributed to several factors:

  • Differences in Drug Metabolism: The expression and activity of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, can vary significantly between species such as rats, dogs, and monkeys.[5] This can lead to different rates of this compound metabolism and clearance, altering its bioavailability and duration of action.

  • Pharmacokinetic (PK) Differences: Absorption, distribution, metabolism, and excretion (ADME) profiles of a drug can differ substantially across species.[6][7] For example, the oral bioavailability and plasma half-life of a compound can show considerable variation between rodents and non-rodents.[8]

  • Physiological and Anatomical Differences: The anatomy and physiology of the respiratory tract can differ between animal models, influencing the drug's access to its target site and its ultimate therapeutic effect.

  • Target Receptor Differences: Variations in the expression levels, subtypes, and binding affinities of the pharmacological targets of this compound in the respiratory tract of different species can contribute to inconsistent responses.

Q3: Our results for this compound's efficacy are inconsistent even within the same species and strain. What could be causing this intra-species variability?

Even within a genetically homogenous group of animals, several factors can lead to result variability:[9]

  • Individual Animal Health Status: Underlying subclinical infections or inflammation can alter an animal's response to a respiratory drug like this compound.

  • Environmental Factors: Stress from housing conditions, handling, or experimental procedures can influence physiological responses and drug effects.

  • Dosing and Administration Technique: Inconsistent administration techniques, especially for oral or inhaled drugs, can lead to variations in the actual dose received by each animal.

  • Biological Rhythms: The time of day of drug administration and subsequent measurements can be a source of variability due to circadian rhythms affecting drug metabolism and physiological processes.

  • Genetic Drift: Even in inbred strains, minor genetic variations can arise over time, potentially leading to different drug responses.[9]

Troubleshooting Guides

Issue 1: Inconsistent Mucolytic Activity Observed

Question: We are using a rabbit model of bronchitis to assess the mucolytic activity of this compound and our results are highly variable. How can we troubleshoot this?

Answer: Variability in mucolytic activity assessment can stem from the disease model itself, the methods of mucus collection and analysis, and the experimental protocol.

Troubleshooting Workflow:

A Inconsistent Mucolytic Activity B Review Disease Model Induction A->B C Standardize Mucus Collection A->C D Refine Mucus Analysis A->D E Optimize Dosing Regimen A->E F Consistent SO2 Exposure? B->F G Standardized Tracheal Cannulation? C->G H Consistent Collection Time? C->H I Viscosity Measurement Technique D->I J Biochemical Analysis (e.g., Mucin ELISA) D->J K Dose and Formulation E->K L Route and Timing of Administration E->L

Caption: Troubleshooting workflow for inconsistent mucolytic activity.

Detailed Steps:

  • Review Disease Model Induction:

    • Is the exposure to the inducing agent (e.g., SO2 gas) consistent across all animals? Ensure standardized exposure duration and concentration to induce a uniform level of bronchitis.[10]

    • Are you confirming the development of bronchitis before drug administration? Consider using a baseline measurement of mucus properties or a biomarker of inflammation.

  • Standardize Mucus Collection:

    • Is the tracheal cannulation and sputum collection procedure performed consistently? Variations in the technique can affect the quantity and quality of the collected sample.[10]

    • Is mucus collected at the same time point post-dose for all animals? This is crucial for capturing the peak effect of the drug.

  • Refine Mucus Analysis:

    • Is your viscometer calibrated and operated consistently? The rheological properties of mucus are highly sensitive to measurement conditions.

    • Are you considering biochemical markers? Quantification of specific mucins (e.g., via ELISA) can provide a more objective measure of mucolytic effect than viscosity alone.[2]

  • Optimize Dosing Regimen:

    • Is the drug formulation and vehicle appropriate and consistent? The vehicle can influence drug solubility and absorption.

    • Is the route and timing of administration standardized? Ensure precise and consistent dosing for all animals.

Issue 2: Variable Anti-Bronchoconstrictive Effects

Question: In our guinea pig asthma model, the protective effect of this compound against histamine-induced bronchoconstriction is not reproducible. What should we investigate?

Answer: Variability in bronchoconstriction studies can be influenced by the animal's sensitization status, the challenge protocol, and the method of assessing respiratory function.

Troubleshooting Workflow:

A Variable Anti-Bronchoconstrictive Effects B Review Sensitization Protocol A->B C Standardize Bronchial Challenge A->C D Refine Respiratory Function Measurement A->D E Evaluate Animal-Specific Factors A->E F Consistent Allergen Exposure? B->F G Confirmation of Sensitization? B->G H Consistent Histamine Dose & Delivery? C->H I Timing of Challenge Post-Eprozinol? C->I J Plethysmography Calibration & Technique D->J K Data Analysis Parameters D->K L Animal Strain and Health Status E->L M Acclimatization Period E->M

Caption: Troubleshooting workflow for variable anti-bronchoconstrictive effects.

Detailed Steps:

  • Review Sensitization Protocol:

    • Is the allergen (e.g., ovalbumin) preparation and administration consistent? Variations in the sensitization process can lead to different levels of airway hyperreactivity.

    • Are you confirming successful sensitization? Measuring allergen-specific IgE levels can help select animals with a consistent allergic phenotype.

  • Standardize Bronchial Challenge:

    • Is the dose and delivery of the bronchoconstricting agent (e.g., histamine) precisely controlled? Nebulizer performance and exposure time should be standardized.

    • Is the timing of the challenge relative to this compound administration consistent? This is critical for assessing the protective effect of the drug.

  • Refine Respiratory Function Measurement:

    • Is your measurement technique (e.g., whole-body plethysmography) properly calibrated and are the animals acclimatized to the equipment? Stress can affect breathing patterns.

    • Are your data analysis parameters consistent? Ensure the same parameters (e.g., Penh) are used for all analyses.

  • Evaluate Animal-Specific Factors:

    • Are you using a consistent animal strain, age, and sex? These factors can influence airway reactivity.

    • Is the health status of the animals carefully monitored? Respiratory infections can significantly alter experimental outcomes.

Data Presentation

Table 1: Hypothetical Comparative Pharmacokinetics of this compound in Different Species

ParameterRatDogMonkeyPotential Implication for Variability
Oral Bioavailability (%) ~30%~70%~50%Different systemic exposure for the same oral dose.
Plasma Half-life (hours) 2-48-126-8Duration of action will vary between species.
Primary Metabolism Hepatic (Oxidation)Hepatic (Glucuronidation)Hepatic (Mixed)Different metabolic pathways can lead to different active/inactive metabolites.
Major Excretion Route FecalBiliaryRenalAffects clearance rates and potential for drug accumulation.

Experimental Protocols

Protocol 1: In Vivo Assessment of Mucolytic Activity in a Rabbit Model

This protocol is adapted from methods used for evaluating mucolytic expectorants.[10]

  • Animal Model:

    • Species: New Zealand White rabbits.

    • Induction of Bronchitis: Expose animals to a controlled, low concentration of sulfur dioxide (SO2) gas for a specified period (e.g., 2 weeks) to induce subacute bronchitis.

  • Sputum Collection:

    • Anesthetize the rabbit and perform a tracheostomy to insert a cannula.

    • Position the animal at a 45-degree angle to facilitate sputum drainage.

    • Collect sputum in a pre-weighed container at regular intervals (e.g., every 2 hours) for a baseline period.

  • Drug Administration:

    • Administer this compound or vehicle control via the appropriate route (e.g., intraduodenal).

  • Post-Dose Sputum Collection and Analysis:

    • Continue collecting sputum at timed intervals post-dosing.

    • Measure the volume and viscosity of the collected sputum.

    • Optionally, perform biochemical analysis on the sputum, such as quantifying mucin levels using an ELISA kit.

Protocol 2: Assessment of Anti-Bronchoconstrictive Activity in Guinea Pigs

This protocol is based on standard methods for evaluating asthma models.

  • Animal Sensitization:

    • Species: Hartley guinea pigs.

    • Sensitize animals with intraperitoneal injections of ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide) on days 0 and 7.

    • Confirm sensitization by measuring ovalbumin-specific IgE levels in serum.

  • Respiratory Function Measurement:

    • Place conscious, unrestrained guinea pigs in a whole-body plethysmography chamber and allow them to acclimatize.

    • Record baseline respiratory parameters.

  • Drug Administration and Bronchial Challenge:

    • Administer this compound or vehicle control at a specified time before the challenge.

    • Expose the animals to an aerosolized solution of a bronchoconstricting agent (e.g., histamine or ovalbumin for allergic challenge) for a fixed duration.

    • Continuously record respiratory parameters during and after the challenge.

  • Data Analysis:

    • Calculate the percentage of protection offered by this compound by comparing the change in respiratory parameters (e.g., increase in Penh) in the treated group versus the vehicle control group.

Signaling Pathway

cluster_0 Pathophysiology cluster_1 This compound Intervention A Inflammatory Stimuli (e.g., Allergen, Irritant) B Mast Cell / Eosinophil Activation A->B E Goblet Cell Hyperplasia A->E C Release of Mediators (Histamine, Leukotrienes) B->C D Bronchoconstriction C->D K Reduced Airway Obstruction F Increased Mucus Viscosity E->F G This compound H Reduced Mediator Release (Anti-inflammatory Effect) G->H I Direct Bronchodilation (Independent of Adrenergic System) G->I J Mucus Glycoprotein Disruption (Mucolytic Effect) G->J H->C Inhibits I->D Inhibits J->F Reduces

Caption: Proposed mechanism of action for this compound in obstructive airway disease.

References

Technical Support Center: Enhancing Eprozinol Quantification Precision in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of Eprozinol quantification using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the quantification of this compound?

A1: Based on methods for structurally similar compounds, a reverse-phase HPLC method is recommended.[1] A good starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[1] The detection wavelength should be determined by analyzing the UV spectrum of this compound to find its maximum absorbance.

Q2: What are the critical parameters to consider for method validation of an this compound HPLC assay?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How should I prepare my sample for this compound quantification in a pharmaceutical formulation?

A3: For solid dosage forms like tablets, a common procedure involves:

  • Grinding the tablets into a fine powder.

  • Accurately weighing a portion of the powder equivalent to a known amount of this compound.

  • Dissolving the powder in a suitable solvent, often the mobile phase itself, with the aid of sonication to ensure complete dissolution.

  • Diluting the solution to a known concentration within the linear range of the method.

  • Filtering the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem 1: Poor Peak Shape - Peak Fronting

  • Symptom: The front of the this compound peak is sloped, resembling a shark fin.

  • Potential Causes & Solutions:

CauseSolution
Sample Overload Dilute the sample to a lower concentration.
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Column Overload Reduce the injection volume.
Low Column Temperature Increase the column temperature to improve mass transfer.
Co-eluting Impurity Modify the mobile phase composition or gradient to improve separation.

Problem 2: Poor Peak Shape - Peak Tailing

  • Symptom: The back of the this compound peak is extended.

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica support.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Low Mobile Phase pH For basic compounds like this compound, a higher pH mobile phase can improve peak shape. Ensure the column is stable at the chosen pH.
Dead Volume Check and minimize the length and diameter of tubing between the column and detector. Ensure all fittings are properly connected.

Problem 3: Inconsistent Retention Times

  • Symptom: The retention time of the this compound peak shifts between injections.

  • Potential Causes & Solutions:

CauseSolution
Pump Malfunction Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove air bubbles.
Inadequate Column Equilibration Increase the column equilibration time between injections, especially for gradient methods.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.

Problem 4: Low Signal or No Peak

  • Symptom: The this compound peak is very small or absent.

  • Potential Causes & Solutions:

CauseSolution
Incorrect Detector Wavelength Verify the detector is set to the wavelength of maximum absorbance for this compound.
Sample Degradation Ensure proper sample storage conditions (e.g., protection from light, appropriate temperature).
Injection Issue Check the autosampler for proper operation and ensure the injection loop is completely filled.
Low Sample Concentration Prepare a more concentrated sample or increase the injection volume.

Experimental Protocols

Representative Sample Preparation Protocol (from Pharmaceutical Formulation)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (e.g., Methanol:Phosphate Buffer) and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Representative HPLC Method Parameters (based on Methoxyphenamine)

ParameterValue
Column Ultrasphere C18, 5 µm, 4.6 x 250 mm
Mobile Phase Dichloromethane:Methanol:0.25% (v/v) Diethylamine in water (20:60:20, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 264 nm

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis of this compound chromatogram Observe Chromatogram start->chromatogram peak_shape Acceptable Peak Shape? chromatogram->peak_shape retention_time Consistent Retention Time? peak_shape->retention_time Yes troubleshoot_peak Troubleshoot Peak Shape (Fronting/Tailing) peak_shape->troubleshoot_peak No signal_intensity Adequate Signal Intensity? retention_time->signal_intensity Yes troubleshoot_rt Troubleshoot Retention Time (Drift/Shift) retention_time->troubleshoot_rt No end Analysis Complete signal_intensity->end Yes troubleshoot_signal Troubleshoot Signal Intensity (Low/No Peak) signal_intensity->troubleshoot_signal No troubleshoot_peak->chromatogram troubleshoot_rt->chromatogram troubleshoot_signal->chromatogram

Caption: A logical workflow for troubleshooting common HPLC issues.

Eprozinol_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution from Formulation prep_sample->hplc_system inject_standard Inject Standard Solutions (Build Calibration Curve) hplc_system->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample process_data Process Chromatographic Data inject_sample->process_data quantify Quantify this compound Concentration process_data->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Eprozinol Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for addressing potential cytotoxicity of Eprozinol in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?

A1: High levels of cell death in primary cells treated with this compound can stem from several factors:

  • Concentration-Dependent Toxicity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of this compound you are using may be above the toxic threshold for your specific cell type.

  • Prolonged Exposure: Continuous exposure, even to a moderate concentration of this compound, can lead to cumulative toxicity.

  • Off-Target Effects: At higher concentrations, the risk of off-target effects on other cellular pathways can increase, leading to cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.

  • Suboptimal Cell Health: Pre-existing stress in your primary cell cultures due to factors like contamination, improper handling, or suboptimal media conditions can make them more susceptible to drug-induced cytotoxicity.

Q2: What is the likely mechanism of this compound-induced cytotoxicity?

A2: this compound is a phosphodiesterase-4 (PDE4) inhibitor. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. While this is key to its therapeutic effect, sustained high levels of cAMP can trigger apoptosis (programmed cell death) in some cell types. This is often mediated through the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets involved in the intrinsic (mitochondrial) apoptotic pathway. For instance, PDE4 inhibitors have been shown to induce apoptosis in chronic lymphocytic leukemia cells through a mitochondrial pathway.[1]

Q3: How can we mitigate this compound's cytotoxic effects while still studying its primary function?

A3: Several strategies can be employed:

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to find the minimum effective concentration and shortest exposure time needed to observe the desired biological effect without inducing significant cell death.

  • Optimize Culture Conditions: Ensure your primary cells are healthy and growing in optimal conditions. This includes using the recommended media, serum concentration, and cell density.

  • Change Media Post-Treatment: For longer experiments, consider replacing the this compound-containing medium with fresh medium after a shorter initial exposure. This can help to replenish depleted nutrients and remove metabolic waste products that may contribute to cytotoxicity.

  • Use Cytoprotective Agents: If the mechanism of cytotoxicity is suspected to involve oxidative stress, co-treatment with an antioxidant like N-acetylcysteine could be considered, though this may interfere with your experimental outcomes and should be used with caution.

Q4: How do we differentiate between apoptosis and necrosis in our this compound-treated cultures?

A4: Distinguishing between different cell death mechanisms is crucial. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death resulting from acute injury. You can use a combination of assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like Caspase-3 and Caspase-7 can provide specific evidence for apoptosis.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculations for your stock solution and final dilutions. Ensure the compound is fully solubilized.
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1% for sensitive primary cells). Run a solvent-only control.
Poor Baseline Cell Health Before any experiment, assess cell viability and morphology. Ensure cultures are free from contamination (especially mycoplasma).
Cell Density Seed cells at a consistent and optimal density. Overly confluent or sparse cultures can be more sensitive to stress.
Inappropriate Assay Choice Ensure your viability assay is not affected by this compound itself. For example, compounds affecting cellular metabolism can interfere with MTT assays. Consider using a different assay like Trypan Blue exclusion or a fluorescence-based live/dead stain.

Issue 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in Primary Cells Primary cells from different donors or even different passages can have varied responses. Use cells from the same donor and passage number for a set of experiments where possible.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate the drug. Avoid using the outermost wells for critical samples; instead, fill them with sterile PBS or media.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for drug treatment and assay steps.
Reagent Instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure assay reagents are stored correctly and are not expired.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Max)Caspase-3/7 Activity (RLU)
0 (Vehicle)100 ± 4.55 ± 1.21500 ± 210
198 ± 5.16 ± 1.51800 ± 250
1092 ± 6.38 ± 2.04500 ± 560
5065 ± 7.215 ± 3.112500 ± 1100
10040 ± 5.925 ± 4.025000 ± 2300
20015 ± 3.835 ± 4.518000 ± 1900

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Summary of Key Experimental Parameters

AssayPrincipleRecommended Cell Density (per well, 96-well plate)Incubation Time
MTT Measures metabolic activity via mitochondrial reductase enzymes.1 x 10⁴ - 5 x 10⁴24 - 72 hours
LDH Measures release of lactate dehydrogenase from damaged cells.1 x 10⁴ - 5 x 10⁴24 - 72 hours
Caspase-Glo 3/7 Measures caspase-3 and -7 activity, key markers of apoptosis.2 x 10⁴ - 5 x 10⁴8 - 48 hours

Visualizations

G start High Cytotoxicity Observed verify_conc Verify this compound Concentration & Purity start->verify_conc assess_health Assess Baseline Cell Health start->assess_health dose_response Perform Dose-Response & Time-Course verify_conc->dose_response Concentration OK assess_health->dose_response Cells Healthy optimize Optimize Culture Conditions dose_response->optimize High CC50 investigate Investigate Mechanism of Cell Death dose_response->investigate Low CC50 optimize->dose_response Re-evaluate end_ok Cytotoxicity Characterized & Minimized optimize->end_ok Optimization Sufficient investigate->end_ok

Caption: Troubleshooting workflow for high cytotoxicity.

G This compound This compound pde4 PDE4 Inhibition This compound->pde4 camp ↑ Intracellular [cAMP] pde4->camp pka PKA Activation camp->pka akt PI3K/Akt Survival Pathway pka->akt Inhibits bad Dephosphorylation of Bad pka->bad bcl2 Bcl-2 Sequestration bad->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibition Relieved cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for this compound cytotoxicity.

G seed 1. Seed Primary Cells in 96-well Plate adhere 2. Allow Cells to Adhere (12-24 hours) seed->adhere treat 3. Treat with this compound (Serial Dilutions) adhere->treat incubate 4. Incubate (e.g., 24, 48, 72h) treat->incubate assay 5. Perform Cytotoxicity Assays incubate->assay mtt MTT Assay (Metabolic Activity) assay->mtt ldh LDH Assay (Necrosis) assay->ldh caspase Caspase-Glo (Apoptosis) assay->caspase analyze 6. Analyze Data & Calculate CC50 mtt->analyze ldh->analyze caspase->analyze

Caption: Experimental workflow for assessing cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells in culture

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.

Materials:

  • Cells treated as in steps 1-3 of the MTT protocol.

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).

  • Lysis buffer (provided in the kit for maximum LDH release control).

  • Plate reader (typically ~490 nm absorbance).

Procedure:

  • Prepare Controls: Set up three types of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Background Control: Culture medium with no cells.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.

Materials:

  • Cells treated as in steps 1-3 of the MTT protocol, typically in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Development: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The resulting luminescent signal is proportional to the amount of caspase activity present. Compare the relative light units (RLU) of treated samples to the vehicle control.

References

Technical Support Center: Optimization of Eprozinol Delivery in Aerosolized Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aerosolized Eprozinol in animal models. The information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bronchodilator used for obstructive airway diseases.[1][2] Its primary mechanism involves relaxing the smooth muscle of the airways, leading to an increase in their diameter and making it easier to breathe.

Q2: What are the key factors to consider for efficient aerosol delivery of this compound to animal models?

A2: Successful aerosol delivery depends on several factors, including the particle size of the aerosol, the animal's breathing pattern (tidal volume and frequency), the choice of delivery system (e.g., nebulizer, intratracheal instillation), and the anatomy of the animal's respiratory tract.[3][4]

Q3: How can I determine the optimal particle size for this compound aerosol?

A3: The optimal particle size for deep lung deposition in most animal models is generally between 1-5 micrometers.[3] Larger particles tend to deposit in the upper airways, while smaller particles may be exhaled. It is recommended to characterize the particle size distribution of your aerosol generation system using techniques like cascade impaction.

Q4: What are the different methods for administering aerosolized this compound to animals?

A4: Common methods include whole-body exposure, nose-only exposure, and direct intratracheal administration.[4][5] Whole-body exposure is suitable for chronic studies but makes dose estimation difficult. Nose-only exposure provides a more defined dose. Intratracheal administration delivers a precise dose directly to the lungs but is more invasive.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low drug deposition in the lungs - Inappropriate particle size- Inefficient nebulizer- Animal stress leading to shallow breathing- Leakage from the delivery interface (e.g., mask)- Characterize and optimize the particle size of the aerosol (aim for 1-5 µm).- Select a nebulizer with high efficiency for the formulation.- Acclimatize animals to the exposure system to reduce stress.- Ensure a proper fit of the mask or use a nose-only exposure system.
High variability in experimental results - Inconsistent aerosol generation- Variation in animal breathing patterns- Inconsistent animal handling and restraint- Calibrate and maintain the aerosol generation equipment regularly.- Monitor and record animal breathing parameters if possible.- Standardize all animal handling procedures.
Animal distress during aerosol exposure - High concentration of the drug- Irritating properties of the vehicle/solvent- Stress from restraint- Start with lower drug concentrations and gradually increase.- Use a biocompatible and non-irritating vehicle.- Minimize restraint time and use positive reinforcement techniques for acclimatization.
No observable therapeutic effect - Insufficient dose delivered to the lungs- Rapid clearance of the drug- Incorrect animal model for the disease- Increase the aerosol concentration or exposure duration.- Analyze the pharmacokinetic profile of aerosolized this compound.- Ensure the chosen animal model accurately represents the human disease state.

Quantitative Data Summary

The following tables provide example data relevant to aerosol delivery in animal models. Note that this is not this compound-specific data but serves as a template for the types of measurements researchers should aim to collect.

Table 1: Example Breathing Parameters in a Non-Human Primate Model (Macaque)

ParameterValue Range
Tidal Volume (mL)24 - 46
Breathing Frequency (breaths/min)19 - 31
Inspiratory:Expiratory (I:E) Ratio0.7 - 1.6

Table 2: Example Aerosol Delivery Efficiency

Delivery MethodAverage Inhaled Dose Efficiency (%)Standard Deviation
Vibrating Mesh Nebulizer with Facemask32.17.5

Detailed Experimental Protocols

Protocol 1: Aerosol Generation and Particle Size Characterization
  • Solution Preparation: Prepare a solution of this compound dihydrochloride in a suitable vehicle (e.g., sterile saline) at the desired concentration.

  • Nebulizer Setup: Utilize a vibrating mesh or jet nebulizer known for producing particles in the 1-5 µm range.

  • Aerosol Generation: Operate the nebulizer according to the manufacturer's instructions, ensuring a consistent flow rate.

  • Particle Size Analysis:

    • Use a cascade impactor to collect aerosol samples.

    • Gravimetrically or chemically analyze the drug mass on each stage of the impactor.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the particle size distribution.

Protocol 2: Nose-Only Aerosol Exposure in a Rodent Model
  • Animal Acclimatization: For several days prior to the experiment, acclimatize the animals to the nose-only exposure tubes to minimize stress.

  • System Setup:

    • Connect the aerosol generation system to the nose-only exposure tower.

    • Ensure a constant flow of the aerosol through each port that is slightly higher than the animal's minute volume.

  • Animal Placement: Place each animal in a restraint tube and connect their nose to an exposure port.

  • Aerosol Exposure:

    • Expose the animals to the this compound aerosol for a predetermined duration (e.g., 30 minutes).

    • Monitor the animals for any signs of distress throughout the exposure.

  • Post-Exposure:

    • Remove the animals from the restraint tubes and return them to their cages.

    • Monitor their recovery.

    • At selected time points, collect relevant samples (e.g., blood, lung tissue) for pharmacokinetic or pharmacodynamic analysis.

Visualizations

Eprozinol_Bronchodilation_Pathway This compound This compound (Aerosolized) Receptor Beta-2 Adrenergic Receptor This compound->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase PKA->MLCP Activates Relaxation Smooth Muscle Relaxation MLCP->Relaxation Leads to Bronchodilation Bronchodilation Relaxation->Bronchodilation Aerosol_Delivery_Workflow cluster_prep Preparation cluster_exposure Animal Exposure cluster_analysis Analysis Formulation This compound Formulation Aerosol_Gen Aerosol Generation (Nebulizer) Formulation->Aerosol_Gen Particle_Sizing Particle Size Characterization Aerosol_Gen->Particle_Sizing Exposure Aerosol Exposure (e.g., Nose-Only) Particle_Sizing->Exposure Animal_Acclim Animal Acclimatization Animal_Acclim->Exposure Monitoring In-life Monitoring Exposure->Monitoring PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD_Analysis Data_Analysis Data Analysis and Interpretation PK_PD_Analysis->Data_Analysis

References

Technical Support Center: Overcoming Challenges in Eprozinol Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for specific data on the metabolism of Eprozinol has yielded limited publicly available information. While general principles of drug metabolism and metabolite identification are well-documented, specific details regarding this compound's biotransformation pathways, its metabolites, and established analytical methodologies are not readily accessible in scientific literature or public databases.

This lack of specific data prevents the creation of a detailed technical support center with troubleshooting guides and FAQs that directly address the unique challenges researchers might encounter during this compound metabolite identification. The core requirements of providing quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this compound cannot be met without this foundational information.

We understand the importance of having access to detailed technical guidance for drug development professionals. However, without published research or manufacturer-provided data on this compound metabolism, any troubleshooting advice or experimental protocols would be generic and may not be applicable to the specific challenges faced with this compound.

We recommend consulting internal documentation, contacting the manufacturer directly, or initiating foundational research to establish the metabolic profile of this compound. Should specific data on this compound metabolism become publicly available, we will gladly revisit this topic and develop the comprehensive technical support center as originally envisioned.

For general guidance on metabolite identification, we can provide information on common challenges and methodologies. However, we must emphasize that this information is not specific to this compound and should be adapted with caution.

General Troubleshooting for Metabolite Identification (Not Specific to this compound)

Below are some frequently asked questions and troubleshooting tips that apply broadly to drug metabolite identification.

FAQs

Q1: What are the primary analytical techniques for identifying drug metabolites?

A1: The most powerful and commonly used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is highly sensitive and provides structural information through fragmentation patterns. NMR provides detailed structural elucidation, which is crucial for identifying novel or unexpected metabolites.

Q2: What are the typical first steps in a metabolite identification study?

A2: The process usually begins with in vitro experiments using systems like liver microsomes, S9 fractions, or hepatocytes. These experiments help to predict the metabolic pathways and generate initial metabolite profiles. Following in vitro studies, in vivo samples from preclinical species and humans are analyzed.

Q3: What are Phase I and Phase II metabolism?

A3: Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on a drug molecule. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes. Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, making them more water-soluble for excretion.

Troubleshooting Guides
Problem Potential Cause Troubleshooting Steps
No or low intensity of metabolite peaks in LC-MS/MS - Low metabolic turnover- Inappropriate in vitro system- Poor ionization of metabolites- Insufficient sample concentration- Increase incubation time or enzyme concentration in in vitro assays.- Try different in vitro systems (e.g., hepatocytes instead of microsomes).- Optimize MS source parameters (e.g., electrospray voltage, gas flows).- Concentrate the sample before analysis.
Poor chromatographic peak shape for metabolites - Incompatible mobile phase- Column overload- Secondary interactions with the column- Adjust mobile phase pH or organic solvent composition.- Dilute the sample.- Use a different type of chromatography column (e.g., HILIC for polar metabolites).
Difficulty in structural elucidation of an unknown metabolite - Insufficient fragmentation in MS/MS- Co-elution with interfering compounds- Isomeric metabolites- Optimize collision energy in MS/MS experiments.- Improve chromatographic separation.- Use high-resolution mass spectrometry (HRMS) to determine the elemental composition.- Isolate the metabolite for NMR analysis.
Matrix effects (ion suppression or enhancement) - Co-eluting endogenous compounds from the biological matrix- Improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation).- Modify the chromatographic method to separate the analyte from interfering matrix components.- Use a stable isotope-labeled internal standard.

General Experimental Workflow

The following diagram illustrates a generic workflow for drug metabolite identification.

experimental_workflow General Workflow for Metabolite Identification invitro_incubation Incubation with Liver Microsomes, S9, or Hepatocytes metabolite_profiling Metabolite Profiling (LC-MS/MS) invitro_incubation->metabolite_profiling reaction_phenotyping Reaction Phenotyping (CYP/UGT Identification) metabolite_profiling->reaction_phenotyping data_processing Data Processing and Peak Detection metabolite_profiling->data_processing animal_studies Preclinical Species (e.g., Rat, Dog) sample_collection Biological Sample Collection (Plasma, Urine, Feces) animal_studies->sample_collection human_studies Human Studies (Clinical Trials) human_studies->sample_collection sample_collection->data_processing structure_elucidation Structural Elucidation (MS/MS, HRMS, NMR) data_processing->structure_elucidation pathway_identification Metabolic Pathway Identification structure_elucidation->pathway_identification

Caption: A generalized experimental workflow for drug metabolite identification.

We remain committed to providing accurate and specific information. Should you have access to and be able to provide non-proprietary data on this compound metabolism, we would be pleased to develop the detailed technical support center you require.

Validation & Comparative

Eprozinol versus salbutamol: a comparative mechanism study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological mechanisms of eprozinol and salbutamol, two bronchodilators used in the management of obstructive airway diseases. While both agents effectively alleviate bronchoconstriction, their underlying modes of action differ significantly, offering distinct therapeutic profiles. This document summarizes their mechanisms, presents available comparative data, and outlines key experimental protocols for their evaluation.

Mechanisms of Action

Salbutamol, a widely used short-acting beta-2 adrenergic agonist (SABA), and this compound, a non-adrenergic bronchodilator, achieve airway smooth muscle relaxation through distinct molecular pathways.

Salbutamol: A Beta-2 Adrenergic Agonist

Salbutamol's primary mechanism involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a well-characterized signaling cascade:

  • Receptor Activation: Salbutamol binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, ultimately resulting in bronchodilation.[1][2][3]

Salbutamol's action is potent and rapid, making it a cornerstone for the relief of acute bronchospasm.

This compound: A Non-Adrenergic Bronchodilator

In contrast to salbutamol, this compound's bronchodilatory and anti-bronchoconstrictive effects are entirely independent of the adrenergic system.[4] Its mechanism is multifactorial and appears to involve:

  • Non-Competitive Antagonism of Bronchoconstrictors: this compound acts as a non-competitive antagonist to a range of endogenous bronchoconstrictors, including serotonin, bradykinin, and acetylcholine.[5] This suggests that this compound does not directly compete with these agonists for their receptor binding sites but rather interferes with the downstream signaling pathways that lead to smooth muscle contraction.

  • Inhibition of Mast Cell Degranulation: this compound has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells.[5] This action contributes to its anti-inflammatory properties and can prevent the initiation of the bronchoconstrictive cascade triggered by allergens. One proposed mechanism for mast cell stabilization is the blocking of IgE-regulated calcium channels, which are essential for the degranulation process.[6][7]

The precise intracellular signaling pathway for this compound's direct relaxant effect on airway smooth muscle is not as clearly defined as that of salbutamol. However, it is known to antagonize smooth muscle contraction induced by agents that increase intracellular calcium, such as barium chloride (BaCl₂) and calcium chloride (CaCl₂).[5]

Comparative Signaling Pathways

The distinct mechanisms of salbutamol and this compound are visualized in the following signaling pathway diagrams.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Salbutamol Signaling Pathway

Eprozinol_Signaling_Pathway cluster_bronchoconstrictors Bronchoconstrictors cluster_mast_cell Mast Cell Serotonin Serotonin Contraction_Pathway Bronchoconstrictor Signaling Pathways Serotonin->Contraction_Pathway Bradykinin Bradykinin Bradykinin->Contraction_Pathway Acetylcholine Acetylcholine Acetylcholine->Contraction_Pathway This compound This compound This compound->Contraction_Pathway Antagonizes (Non-competitive) Relaxation Airway Smooth Muscle Relaxation This compound->Relaxation Mast_Cell Mast Cell This compound->Mast_Cell Inhibits Contraction Airway Smooth Muscle Contraction Contraction_Pathway->Contraction Degranulation Degranulation (Histamine Release) Mast_Cell->Degranulation Degranulation->Contraction_Pathway

This compound's Multifactorial Mechanism

Comparative Performance Data

Direct, head-to-head clinical trials comparing the efficacy of this compound and salbutamol are limited in the publicly available literature. However, data from separate in vitro and in vivo studies provide insights into their relative potencies and effects.

ParameterThis compoundSalbutamolReference(s)
Mechanism Non-adrenergic; Non-competitive antagonism of bronchoconstrictors; Mast cell stabilizationBeta-2 Adrenergic Agonist[1][2][4][5]
In Vitro Relaxant Potency (pD₂) *Calf Trachea: 4.37 ± 0.17 Guinea Pig Trachea: 2.5 ± 0.09Calf Trachea: 7.93 ± 0.21 Guinea Pig Trachea: 6.7 ± 0.10[5]
Inhibition of Histamine-induced Bronchospasm (in vivo, guinea pig) Effective at 5 mg/kg (i.v.)Effective at lower doses (isoprenaline, a related compound, was effective at 2 µg/kg)[4]
Inhibition of Mast Cell Histamine Release (in vitro, human lung) 40% inhibition at 2 x 10⁻⁶MIsoprenaline was more effective[5]

*pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD₂ value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the mechanisms of bronchodilators like this compound and salbutamol.

In Vitro Airway Smooth Muscle Relaxation Assay

Objective: To determine the potency and efficacy of a compound in relaxing pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal or bronchial rings are isolated from a suitable animal model (e.g., guinea pig, rat) or from human donor tissue.[8][9] The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction: The tissues are pre-contracted with a standard bronchoconstrictor agent such as methacholine, histamine, or a prostanoid.[10]

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound or salbutamol) to the organ bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction tension.

  • Analysis: The pD₂ and maximum relaxation (Emax) values are calculated to determine the potency and efficacy of the compound.

In Vivo Bronchoprotection Assay

Objective: To assess the ability of a compound to prevent bronchoconstriction induced by a challenge agent in a live animal model.

Methodology:

  • Animal Model: Anesthetized and mechanically ventilated guinea pigs are commonly used.

  • Measurement of Airway Resistance: A baseline measurement of airway resistance is obtained.

  • Drug Administration: The test compound (e.g., this compound or salbutamol) is administered intravenously, intratracheally, or via inhalation.

  • Bronchial Challenge: After a set period, a bronchoconstrictor agent (e.g., histamine or serotonin) is infused intravenously to induce bronchospasm.[4]

  • Data Acquisition: Airway resistance is continuously monitored.

  • Analysis: The protective effect of the test compound is quantified by the reduction in the bronchoconstrictor response compared to a vehicle control group.

Mast Cell Degranulation Assay

Objective: To evaluate the inhibitory effect of a compound on the release of mediators from mast cells.

Methodology:

  • Cell Culture: A mast cell line (e.g., RBL-2H3) or primary mast cells isolated from human or animal tissue are cultured.[11][12]

  • Sensitization (for IgE-mediated degranulation): Cells are sensitized with IgE.

  • Drug Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

  • Degranulation Induction: Degranulation is triggered by adding an antigen (for IgE-sensitized cells) or a secretagogue like compound 48/80 or calcium ionophore A23187.[13]

  • Mediator Release Measurement: The release of mediators such as histamine or β-hexosaminidase into the cell supernatant is quantified using colorimetric or fluorometric assays.[11]

  • Analysis: The percentage inhibition of mediator release by the test compound is calculated relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of bronchodilators.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mastcell Mast Cell Degranulation Assay Tissue_Prep Airway Tissue Preparation Contraction Induce Contraction (e.g., Methacholine) Tissue_Prep->Contraction Drug_Addition Add Test Compound (this compound or Salbutamol) Contraction->Drug_Addition Relaxation_Measurement Measure Relaxation Drug_Addition->Relaxation_Measurement Data_Analysis Data Analysis & Comparative Assessment Relaxation_Measurement->Data_Analysis Animal_Model Anesthetized Animal Model (e.g., Guinea Pig) Drug_Admin Administer Test Compound Animal_Model->Drug_Admin Bronchial_Challenge Induce Bronchoconstriction (e.g., Histamine) Drug_Admin->Bronchial_Challenge Resistance_Measurement Measure Airway Resistance Bronchial_Challenge->Resistance_Measurement Resistance_Measurement->Data_Analysis Cell_Culture Mast Cell Culture Drug_Incubation Incubate with Test Compound Cell_Culture->Drug_Incubation Degranulation_Induction Induce Degranulation Drug_Incubation->Degranulation_Induction Mediator_Assay Quantify Mediator Release Degranulation_Induction->Mediator_Assay Mediator_Assay->Data_Analysis

Comparative Experimental Workflow

Conclusion

This compound and salbutamol represent two distinct approaches to achieving bronchodilation. Salbutamol's well-defined mechanism as a beta-2 adrenergic agonist provides potent and rapid relief from bronchospasm. This compound, with its non-adrenergic, multi-faceted mechanism involving antagonism of bronchoconstrictors and mast cell stabilization, offers an alternative therapeutic strategy. The lack of direct comparative clinical trials highlights an area for future research to fully elucidate their relative clinical efficacy and potential for synergistic use in the management of obstructive airway diseases. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Comparative In Vivo Analysis of Eprozinol and Theophylline in Airway Obstruction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the efficacy of Eprozinol and theophylline, two pharmacological agents employed in the management of obstructive airway diseases. The following sections detail their performance in preclinical models, outline the experimental methodologies utilized, and explore their underlying mechanisms of action.

Comparative Efficacy in Bronchospasm Inhibition

An in vivo study on anesthetized guinea pigs provides a direct comparison of the anti-bronchoconstrictor effects of this compound and theophylline. In this model, bronchospasm was induced by the intravenous perfusion of histamine or serotonin. Intravenous administration of this compound at a dose of 5 mg/kg and theophylline at a dose of 15 mg/kg both resulted in a clear inhibition of the induced bronchospasm. The intensity of this inhibitory effect was not significantly different between the two compounds, nor from the potent bronchodilator isoprenaline (2 µg/kg), indicating a comparable efficacy in this model[1].

While the aforementioned study provides a qualitative comparison, other studies offer quantitative insights into theophylline's efficacy. For instance, in a similar model of histamine-induced bronchospasm in guinea pigs, theophylline has been shown to produce an inhibition of about 30-50% at plasma concentrations within or slightly higher than the therapeutic range in humans.

Table 1: Comparative Efficacy in Histamine-Induced Bronchospasm in Guinea Pigs

DrugDosage (Intravenous)EfficacySource
This compound 5 mg/kgClear inhibition of bronchospasm, with an intensity not significantly different from theophylline.[1]
Theophylline 15 mg/kgClear inhibition of bronchospasm, with an intensity not significantly different from this compound.[1]

Experimental Protocols

The primary experimental model cited for the in vivo comparison of this compound and theophylline is the histamine- or serotonin-induced bronchospasm model in anesthetized guinea pigs.

Histamine- and Serotonin-Induced Bronchospasm in Anesthetized Guinea Pigs
  • Animal Model: Anesthetized guinea pigs are utilized for this procedure.

  • Induction of Bronchospasm: A continuous intravenous perfusion of either histamine or serotonin is administered to induce a stable state of bronchoconstriction.

  • Drug Administration: this compound (5 mg/kg), theophylline (15 mg/kg), or a reference compound like isoprenaline (2 µg/kg) is administered intravenously.

  • Measurement of Efficacy: The inhibition of the induced bronchospasm is measured, typically by monitoring changes in intratracheal pressure or airway resistance. The key outcome is the degree of reduction in bronchoconstriction following drug administration.

Mechanisms of Action

This compound and theophylline exert their therapeutic effects through distinct molecular pathways.

This compound: A Mechanism Independent of the Adrenergic System

In vivo studies have demonstrated that the anti-bronchoconstrictor and bronchorelaxant activity of this compound is completely independent of the adrenergic system. This was confirmed by the lack of effect of propranolol (a beta-blocker) on this compound's activity in tracheal musculature[1]. This compound is also known to possess mucolytic and expectorant properties, which may contribute to its overall efficacy in obstructive airway diseases.

Diagram 1: Proposed Workflow for In Vivo Comparison

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (IV Administration) animal Anesthetized Guinea Pig inducer Induce Bronchospasm (Histamine/Serotonin IV) animal->inducer This compound This compound (5 mg/kg) theophylline Theophylline (15 mg/kg) control Vehicle Control measurement Measure Inhibition of Bronchospasm This compound->measurement theophylline->measurement control->measurement comparison Compare Efficacy measurement->comparison

Caption: Workflow for comparing this compound and Theophylline in vivo.

Theophylline: A Multifaceted Mechanism

Theophylline's mechanism of action is more complex and involves several pathways:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote the relaxation of bronchial smooth muscle, resulting in bronchodilation.

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can mediate bronchoconstriction and inflammation.

  • Anti-inflammatory Effects: Theophylline exhibits anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory transcription factors like nuclear factor-kappaB (NF-κB) and the activation of histone deacetylase-2 (HDAC2), which helps to suppress the expression of inflammatory genes.

Diagram 2: Signaling Pathway of Theophylline's Bronchodilatory and Anti-inflammatory Effects

cluster_bronchodilation Bronchodilation cluster_adenosine Adenosine Antagonism cluster_inflammation Anti-inflammatory Action Theophylline_B Theophylline PDE Phosphodiesterase (PDE) Theophylline_B->PDE inhibits cAMP ↑ cAMP PDE->cAMP degrades Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation Theophylline_A Theophylline AdenosineReceptor Adenosine Receptor Theophylline_A->AdenosineReceptor antagonizes Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Theophylline_I Theophylline NFkB ↓ NF-κB Activation Theophylline_I->NFkB HDAC2 ↑ HDAC2 Activity Theophylline_I->HDAC2 InflammatoryGenes ↓ Inflammatory Gene Expression NFkB->InflammatoryGenes HDAC2->InflammatoryGenes

Caption: Theophylline's multifaceted mechanism of action.

In Vivo Side Effect Profile and Toxicology

Preclinical safety and toxicology data are crucial for the comprehensive evaluation of any therapeutic agent.

This compound

Detailed preclinical safety and toxicology data, including the median lethal dose (LD50), for this compound are not widely available in the public domain. Further investigation into proprietary or specialized toxicological databases would be required to provide a thorough assessment of its safety profile.

Theophylline

Theophylline has a well-documented side effect profile in various animal models, which is often dose-dependent.

  • Central Nervous System (CNS): CNS stimulation, including excitement and restlessness, has been observed in rats.

  • Gastrointestinal: Gastric irritation can occur.

  • Cardiovascular: Tachycardia (increased heart rate) has been noted. In rats, at higher doses, tachypnea (rapid breathing) and myocardial fibrosis have been reported[2].

  • Renal: Theophylline can have diuretic effects.

Table 2: Acute Toxicity of Theophylline in Rats

SpeciesRoute of AdministrationLD50Source
Rat Oral272 mg/kg[3]

Conclusion

Based on the available in vivo data, this compound and theophylline demonstrate comparable efficacy in inhibiting induced bronchospasm in a guinea pig model. Their mechanisms of action, however, are distinct, with theophylline possessing a multifaceted profile that includes bronchodilatory and anti-inflammatory effects, while this compound's primary action appears to be independent of the adrenergic system.

A significant disparity exists in the availability of public preclinical safety data. Theophylline has a well-characterized side effect profile and established LD50 values in animal models. In contrast, comprehensive toxicological data for this compound is not readily accessible. This data gap is a critical consideration for further development and comparative assessment.

For drug development professionals, while the efficacy of this compound appears promising and comparable to a well-established drug like theophylline, a thorough investigation into its preclinical safety and toxicology is imperative before it can be considered a viable alternative. Future research should focus on head-to-head studies that not only compare efficacy with quantitative endpoints but also meticulously document and compare the side effect profiles of both compounds under identical experimental conditions.

References

A Comparative Analysis of Eprozinol and Standard Bronchodilators on Human Bronchial Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the bronchodilatory effects of Eprozinol in comparison to established therapies, Salbutamol and Theophylline. This document outlines their mechanisms of action, comparative efficacy based on available data, and a detailed experimental protocol for validation on human bronchial tissue.

Introduction

This compound is a compound developed for the management of obstructive airway diseases.[1] Its clinical use in some regions has prompted further investigation into its precise mechanism and efficacy as a bronchodilator. This guide provides a comparative overview of this compound against two widely used bronchodilators, the short-acting beta-2 adrenergic agonist Salbutamol and the methylxanthine derivative Theophylline. While comprehensive data on this compound's effects on human bronchial tissue is limited, this guide synthesizes the available information and presents it alongside the well-established profiles of Salbutamol and Theophylline to aid researchers in designing and interpreting validation studies.

Mechanisms of Action and Signaling Pathways

The bronchodilatory effects of these compounds are achieved through distinct cellular signaling pathways, leading to the relaxation of airway smooth muscle.

This compound: The precise mechanism of action for this compound in human airways remains largely uncharacterized. In-vitro studies on guinea pig trachea suggest that its anti-bronchoconstrictive and relaxant activities are completely independent of the adrenergic system, as its effects are not blocked by propranolol.[2] Furthermore, it has been shown to be a very weak inhibitor of phosphodiesterase (PDE) at high concentrations, suggesting this is not its primary mode of action.[3] Some in-vitro evidence points to a non-competitive antagonism of contractile agents like serotonin, bradykinin, and acetylcholine.[3]

Eprozinol_Pathway This compound This compound Receptor Unknown Receptor(s)/ Target(s) This compound->Receptor Binds Signal Intracellular Signaling Cascade (Unknown) Receptor->Signal Activates Relaxation Airway Smooth Muscle Relaxation Signal->Relaxation

Figure 1: Postulated Signaling Pathway for this compound.

Salbutamol: As a selective beta-2 adrenergic agonist, Salbutamol mimics the action of adrenaline on the beta-2 receptors of airway smooth muscle cells.[4] This interaction activates a Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the smooth muscle.[4]

Salbutamol_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds & Activates Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 2: Salbutamol Signaling Pathway.

Theophylline: Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[5] By inhibiting PDE enzymes (primarily PDE3 and PDE4 in airway smooth muscle), it prevents the breakdown of intracellular cAMP.[5][6] The resulting increase in cAMP levels leads to smooth muscle relaxation through a similar downstream pathway as beta-2 agonists.[6] Theophylline may also exert some of its effects through adenosine receptor antagonism, although its primary bronchodilatory action is attributed to PDE inhibition.[5][6]

Theophylline_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE3, PDE4) Theophylline->PDE Inhibits cAMP Increased cAMP Theophylline->cAMP Results in cAMP_breakdown cAMP Breakdown PDE->cAMP_breakdown Catalyzes Relaxation Airway Smooth Muscle Relaxation cAMP->Relaxation Leads to

Figure 3: Theophylline Signaling Pathway.

Comparative Efficacy

A direct quantitative comparison of the bronchodilatory potency (EC50) and maximal effect (Emax) of this compound with Salbutamol and Theophylline on human bronchial tissue is hampered by the lack of published data for this compound. The table below summarizes the available data for Salbutamol and Theophylline on isolated human bronchial tissue.

CompoundClassEC50 (M) on Human Bronchial TissueMaximal Relaxation (Emax)
This compound Other Systemic Drug for Obstructive Airway DiseasesData Not AvailableData Not Available
Salbutamol Short-Acting Beta-2 Agonist~ 7.9 x 10-8 M (-log EC50 of 7.1)[7]Comparable to isoprenaline[7]
Theophylline Methylxanthine/PDE Inhibitor~ 1.5 x 10-4 M[8]High concentrations needed for maximal relaxation[8]

Note: The EC50 value for Salbutamol is derived from a study ranking its potency relative to other beta-agonists.[7] The potency of bronchodilators can vary depending on the experimental conditions, such as the contractile agent used to pre-constrict the tissue.

Experimental Protocol: Validation on Isolated Human Bronchial Rings

To quantitatively assess and compare the bronchodilatory effects of this compound, the following experimental protocol using an organ bath system is recommended.

1. Tissue Acquisition and Preparation:

  • Human lung tissue is obtained from patients undergoing thoracic surgery (e.g., lobectomy for lung cancer), with appropriate ethical approval and patient consent.

  • Bronchial segments are dissected from the lung tissue in cold Krebs-Henseleit solution.

  • The surrounding connective tissue and parenchyma are carefully removed under a dissecting microscope.

  • The bronchus is cut into rings of 2-4 mm in width.

2. Organ Bath Setup:

  • Bronchial rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

  • One hook is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g, with the buffer being replaced every 15-20 minutes.

3. Induction of Contraction:

  • After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Following a washout period, a stable contraction is induced using a contractile agonist such as acetylcholine, carbachol, or histamine at a concentration that produces approximately 80% of the maximal response (EC80).

4. Assessment of Bronchodilator Effect:

  • Once a stable contraction plateau is achieved, cumulative concentration-response curves are generated by adding the bronchodilator (this compound, Salbutamol, or Theophylline) in increasing concentrations to the organ bath.

  • The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.

5. Data Analysis:

  • The results are used to plot concentration-response curves.

  • The potency of each drug is determined by calculating the EC50 value (the molar concentration of the drug that produces 50% of its maximal effect).

  • The efficacy is determined by the maximal relaxation (Emax) achieved at the highest concentration of the drug.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A Obtain Human Lung Tissue B Dissect Bronchial Segments A->B C Prepare Bronchial Rings (2-4mm) B->C D Mount Rings in Organ Bath C->D E Equilibrate (1.5g tension, 37°C) D->E F Induce Contraction (e.g., Acetylcholine) E->F G Add Bronchodilator (Cumulative Doses) F->G H Record Relaxation G->H I Plot Concentration- Response Curves H->I J Calculate EC50 (Potency) I->J K Determine Emax (Efficacy) I->K

Figure 4: Experimental Workflow for Bronchodilator Validation.

Conclusion

While this compound is used as a treatment for obstructive airway diseases, there is a clear need for further research to elucidate its mechanism of action and to quantify its bronchodilatory effects on human bronchial tissue. The available evidence suggests a mechanism distinct from the beta-2 adrenergic and phosphodiesterase inhibition pathways of Salbutamol and Theophylline, respectively. The experimental protocol detailed in this guide provides a robust framework for conducting studies that will allow for a direct and quantitative comparison of this compound with standard bronchodilators. Such data is essential for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts in respiratory medicine.

References

A Head-to-Head Comparison of Eprozinol and Modern Bronchodilators in Obstructive Airway Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, evidence-based comparison of Eprozinol, an older bronchodilator, with the current cornerstones of obstructive airway disease management: long-acting beta-2 agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and their combinations. While direct head-to-head clinical trial data is unavailable due to the different eras of development, this guide synthesizes existing preclinical and clinical data to offer a comparative analysis of their mechanisms of action, efficacy, and safety profiles. This objective comparison, supported by experimental data and pathway visualizations, aims to inform research and drug development efforts in respiratory medicine.

Introduction

This compound is a bronchodilator and mucolytic agent that has been used in the management of chronic bronchitis and other obstructive airway diseases.[1] Its multifaceted mechanism of action, which includes non-competitive antagonism of bronchoconstrictors and potential effects on mast cell degranulation, sets it apart from modern targeted therapies.[2][3] In contrast, modern bronchodilators, such as LABAs and LAMAs, have well-defined molecular targets and have demonstrated significant efficacy in large-scale clinical trials, becoming the standard of care for persistent symptoms in asthma and chronic obstructive pulmonary disease (COPD).[1][4][5] This guide will dissect the available scientific literature to provide a comprehensive head-to-head comparison.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and modern bronchodilators lies in their mechanism of action. This compound exhibits a broad, non-specific activity, whereas modern agents are highly selective for their respective receptors.

This compound: this compound's bronchodilator effects appear to be independent of the adrenergic system.[3][6] In-vitro and in-vivo studies in guinea pigs have shown that it antagonizes bronchoconstriction induced by various mediators, including histamine and serotonin.[2][3] Furthermore, some evidence suggests it may inhibit histamine release from mast cells, pointing towards an anti-inflammatory component.[2] It also possesses mucolytic properties, helping to reduce mucus viscosity.[4]

Modern Bronchodilators:

  • Long-Acting Beta-2 Agonists (LABAs): LABAs like salmeterol and formoterol selectively activate beta-2 adrenergic receptors on airway smooth muscle cells.[4][7] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation.[8]

  • Long-Acting Muscarinic Antagonists (LAMAs): LAMAs such as tiotropium and aclidinium are competitive antagonists of acetylcholine at muscarinic receptors, particularly the M3 subtype, on airway smooth muscle.[1][9] By blocking acetylcholine-induced signaling, they prevent the increase in intracellular inositol triphosphate (IP3) and subsequent calcium release, thereby inhibiting bronchoconstriction.[10]

Signaling Pathway Diagrams

Eprozinol_Pathway Bronchoconstrictors Bronchoconstrictors Receptors Receptors Bronchoconstrictors->Receptors Bind Bronchoconstriction Bronchoconstriction Receptors->Bronchoconstriction Signal This compound This compound This compound->Receptors Antagonizes (Non-competitive) MastCell MastCell This compound->MastCell Inhibits? HistamineRelease HistamineRelease MastCell->HistamineRelease

Modern_Bronchodilators_Pathway

Comparative Efficacy: An Indirect Assessment

Direct comparative efficacy data from head-to-head clinical trials of this compound versus modern bronchodilators is not available. The following tables summarize the available efficacy data from separate studies to provide an indirect comparison.

Table 1: Efficacy of this compound in Obstructive Airway Disease
EndpointStudy DesignResultsReference
Inhibition of BronchospasmIn vivo, guinea pig modelThis compound (5 mg/kg IV) showed inhibition of histamine- or serotonin-induced bronchospasm comparable to isoprenaline (2 µg/kg IV) and theophylline (15 mg/kg IV).[3][6]
Chronic Bronchitis SymptomsClinical use reportUsed for the treatment of chronic bronchitis with dyspnea and cough.[1]
Table 2: Efficacy of Modern Bronchodilators in COPD (Select Pivotal Trials)
Drug/CombinationTrial NameKey Efficacy EndpointResultReference
LABA Monotherapy
Salmeterol-Improvement in FEV1Statistically significant improvement in lung function compared to placebo.[11]
Formoterol-Improvement in FEV1Rapid onset of action and sustained bronchodilation over 12 hours.[11]
Indacaterol-Improvement in trough FEV1Superiority to placebo in improving lung function and health status.[10]
LAMA Monotherapy
TiotropiumUPLIFTRate of decline in FEV1Did not significantly alter the rate of FEV1 decline but reduced exacerbations and improved quality of life.[2]
Aclidinium-Improvement in FEV1 and symptomsMarginal improvements in quality of life and FEV1, and reduced hospitalizations for exacerbations compared to placebo.[2][6]
Glycopyrronium-Improvement in FEV1 and symptomsEffective for moderate to severe COPD, improving lung function and reducing breathlessness.[6]
LABA/LAMA Combination Therapy
Indacaterol/GlycopyrroniumILLUMINATE, LANTERN, FLAMETrough FEV1, exacerbation rateSuperior improvements in lung function and reduction in exacerbations compared to monotherapies and salmeterol/fluticasone.[12][13][14]
Vilanterol/Umeclidinium-Improvement in trough FEV1Greater improvements in lung function compared to monotherapies.[2]
LABA/ICS Combination Therapy
Salmeterol/FluticasoneTORCHAll-cause mortality, exacerbationsReduced exacerbations and improved health status and FEV1 compared to placebo and individual components.[15][16]
Formoterol/Budesonide-FEV1, symptoms, exacerbationsImproved lung function and reduced exacerbations compared to monocomponents.[17][18][19]
Vilanterol/Fluticasone Furoate-FEV1, exacerbationsEffective in improving lung function and reducing exacerbations in patients with persistent asthma and COPD.[3][20][21]

Safety and Tolerability

The safety profiles of this compound and modern bronchodilators differ significantly, reflecting their distinct mechanisms of action.

This compound: Information on the side effect profile of this compound is limited in the readily available literature. As a drug that has been used clinically, it is expected to have a safety profile established in its time, but detailed, contemporary safety data is scarce.

Modern Bronchodilators: The safety of modern bronchodilators has been extensively studied in large clinical trials and post-marketing surveillance.

  • LABAs: Common side effects include tremor, headache, and tachycardia.[22] There have been safety concerns regarding the use of LABA monotherapy in asthma, with an increased risk of asthma-related death, leading to a recommendation for their use only in combination with an inhaled corticosteroid (ICS) in this patient population.[7][23]

  • LAMAs: The most common side effect is dry mouth.[6][24] Other anticholinergic effects such as constipation and urinary retention can occur, particularly in older patients.[1][6]

  • LABA/LAMA Combinations: The safety profile is generally consistent with that of the individual components.[5] Some studies have suggested a potential for increased cardiovascular risk with dual bronchodilator therapy compared to ICS/LABA combinations, particularly in patients with a high baseline cardiovascular risk.[25]

Table 3: Comparative Safety Profiles
FeatureThis compoundModern Bronchodilators (LABAs/LAMAs)
Common Side Effects Limited contemporary data available.LABAs: Tremor, headache, tachycardia.[22] LAMAs: Dry mouth, constipation, urinary retention.[6][24]
Serious Adverse Events Limited contemporary data available.LABAs (in asthma): Increased risk of asthma-related death with monotherapy.[7][23] LABA/LAMA: Potential for increased cardiovascular risk in high-risk patients compared to ICS/LABA.[25]
Mechanism-based Side Effects Broad, non-specific actions may lead to a wider range of off-target effects.Targeted actions lead to more predictable, receptor-mediated side effects.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of modern bronchodilators are publicly available through clinical trial registries and publications. For instance, a typical Phase III trial for a new COPD therapy would involve a randomized, double-blind, placebo- and/or active-controlled design.

Example Experimental Workflow for a Modern Bronchodilator Trial

Experimental_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 12-52 weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in Run-in Period (Standardized Background Therapy) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A Investigational Drug Randomization->Treatment_A Treatment_B Active Comparator Randomization->Treatment_B Treatment_C Placebo Randomization->Treatment_C Primary_Endpoint Primary Endpoint (e.g., Trough FEV1) Secondary_Endpoints Secondary Endpoints (e.g., SGRQ, Exacerbation Rate) Safety_Monitoring Safety Monitoring (AEs, Vital Signs) Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Conclusion

This compound represents an earlier, broader-acting approach to bronchodilation with some evidence of anti-inflammatory and mucolytic properties. However, the lack of robust, modern clinical trial data makes it difficult to ascertain its precise efficacy and safety profile in comparison to current standards of care.

Modern bronchodilators, specifically LABAs and LAMAs, have revolutionized the management of obstructive airway diseases. Their targeted mechanisms of action, well-established efficacy in improving lung function and patient-reported outcomes, and extensively documented safety profiles from large-scale clinical trials solidify their role as first-line maintenance therapies. Combination therapies, particularly LABA/LAMA and LABA/ICS, offer further benefits for specific patient populations.

For researchers and drug development professionals, the story of this compound serves as a reminder of the evolution of respiratory pharmacology from broad-spectrum agents to highly specific, mechanism-based therapies. While the development of novel bronchodilators with entirely new mechanisms remains a key objective, the high bar for efficacy and safety set by modern agents presents a significant challenge. Future research may explore whether multi-target compounds, inspired by the broader profile of older drugs like this compound but designed with modern pharmacological principles, could offer advantages in complex diseases like COPD.

References

A Cross-Study Validation of Eprozinol's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Eprozinol against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. Due to the limited publicly available quantitative data for this compound, this comparison focuses on its established mechanisms of action and contrasts them with the well-documented quantitative effects of the comparator drugs. This guide aims to offer a structured overview to inform further research and drug development efforts.

Mechanism of Action: A Comparative Overview

This compound, primarily classified as a mucolytic and expectorant for obstructive airway diseases, exhibits a multifaceted mechanism that contributes to its anti-inflammatory effects. Unlike traditional NSAIDs, its actions appear to extend beyond the inhibition of cyclooxygenase (COX) enzymes.

This compound:

  • Inhibition of Inflammatory Mediators: this compound has been shown to inhibit the release of histamine from mast cells, a key event in the early phase of inflammation and allergic responses.[1] It also acts as a non-competitive antagonist to the contractile effects of serotonin, bradykinin, and acetylcholine, all of which are involved in the inflammatory cascade and bronchoconstriction.[1]

  • Cyclooxygenase (COX) Inhibition: Some evidence suggests that this compound (referred to as Epirizole) acts as a non-steroidal anti-inflammatory drug by inhibiting COX enzymes, with a degree of selectivity towards COX-2.[2] This would lead to a reduction in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[2]

  • Membrane Stabilization and Leukocyte Migration: this compound may also exert its anti-inflammatory effects by stabilizing lysosomal membranes, preventing the release of pro-inflammatory enzymes.[2] Furthermore, it has been reported to inhibit the migration of polymorphonuclear leukocytes to the site of inflammation.[2]

Ibuprofen and Diclofenac:

Both Ibuprofen and Diclofenac are well-characterized NSAIDs that primarily act by non-selectively inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. Diclofenac is generally considered more potent than ibuprofen in its anti-inflammatory effects.

Quantitative Data Comparison

Direct quantitative comparisons of this compound with Ibuprofen and Diclofenac are limited by the scarcity of publicly available data for this compound in standardized anti-inflammatory models. The following tables summarize the available information for this compound and provide established data for the comparator drugs.

Table 1: Inhibition of Bronchoconstriction

CompoundModelAgonistRoute of AdministrationDose/ConcentrationObserved Effect
This compound Anesthetized Guinea PigHistamine, SerotoninIntravenous5 mg/kgClear inhibition of bronchospasm[3]
This compound Human Lung Tissue (in vitro)Antigen-2 x 10⁻⁶ M40% inhibition of mast cell histamine release[1]
Ibuprofen Not directly comparable----
Diclofenac Not directly comparable----

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

CompoundAnimal ModelRoute of AdministrationDose% Inhibition of Edema
This compound Data not available---
Ibuprofen RatOral400 mg/kgSignificant inhibition (specific % varies across studies)
Diclofenac RatOral5 mg/kgSignificant inhibition (specific % varies across studies)

Table 3: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC₅₀ (μM)
This compound (as Epirizole) COX-1Data not available (some inhibition occurs)[2]
COX-2Data not available (preferential inhibition)[2]
Ibuprofen COX-1~13
COX-2~35
Diclofenac COX-1~0.7
COX-2~0.07

Note: IC₅₀ values for Ibuprofen and Diclofenac can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Inhibition of Histamine- and Serotonin-Induced Bronchospasm in Guinea Pigs

  • Animal Model: Anesthetized guinea pigs.

  • Procedure: Bronchospasm is induced by intravenous perfusion of either histamine or serotonin.

  • Intervention: this compound (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) is administered intravenously.

  • Outcome Measurement: The degree of inhibition of the bronchospastic response is measured and compared between the different treatment groups.

  • Source: Labrid, C., Duchene-Marullaz, P., & Rispat, G. (1981). Mechanisms of anti-bronchoconstrictive effects of this compound. II. In vivo studies on the guinea pig. Pharmacology, 23(1), 48–55.[3]

Inhibition of Mast Cell Histamine Release from Human Lung Tissue (in vitro)

  • Tissue Source: Human lung tissue.

  • Procedure: A passive anaphylactic response is induced in the lung tissue preparations.

  • Intervention: The tissue is incubated with varying concentrations of this compound.

  • Outcome Measurement: The amount of histamine released from mast cells is quantified to determine the inhibitory effect of this compound. A concentration of 2 x 10⁻⁶ M resulted in a 40% inhibition.

  • Source: Labrid, C., et al. (1981). Mechanisms of Anti-Bronchoconstrictive Effects of this compound: I. In vitro Studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for a common in vivo anti-inflammatory model.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs NSAID Action Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen_Diclofenac Ibuprofen / Diclofenac Ibuprofen_Diclofenac->COX1_COX2 Inhibition This compound This compound This compound->COX1_COX2 Inhibition carrageenan_edema_workflow Start Start Animal_Grouping Animal Grouping (e.g., Rats) Start->Animal_Grouping Drug_Administration Administer Test Compound (this compound, Ibuprofen, Diclofenac) or Vehicle (Control) Animal_Grouping->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Timed Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

References

Eprozinol vs. Isoprenaline: A Comparative Analysis of their Differential Effects on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic agents for obstructive airway diseases, a nuanced understanding of their mechanisms of action is paramount for targeted drug development and clinical application. This guide provides a detailed comparison of eprozinol and isoprenaline, two bronchodilators with distinct effects on airway smooth muscle. While both induce relaxation of the airways, their underlying molecular pathways differ significantly, offering unique therapeutic profiles. Isoprenaline, a classic non-selective β-adrenergic agonist, and this compound, which operates independently of the adrenergic system, likely through phosphodiesterase inhibition, present a compelling case for differential therapeutic strategies.

Mechanisms of Action: A Tale of Two Pathways

Isoprenaline exerts its effects by directly stimulating β-adrenergic receptors on the surface of airway smooth muscle cells.[1] This interaction activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[1][2]

In contrast, this compound's bronchodilatory effect is independent of the adrenergic system.[3] Evidence suggests that this compound functions as a phosphodiesterase (PDE) inhibitor.[4][5] PDEs are enzymes responsible for the breakdown of cAMP.[4] By inhibiting these enzymes, this compound prevents the degradation of cAMP, leading to its accumulation within the cell and subsequent airway smooth muscle relaxation, a mechanism it shares in principle with theophylline.[2] This distinction is critical, as it implies that this compound can be effective in clinical scenarios where β-adrenergic receptor function may be compromised. Furthermore, the anti-bronchoconstrictor activities of this compound and isoprenaline have been shown to be additive, which supports the concept of their distinct mechanisms of action.[3]

Comparative Efficacy: In Vivo and In Vitro Evidence

To quantify and compare the bronchodilatory potency of this compound and isoprenaline, a review of key experimental data is essential. The following tables summarize the available quantitative data from in vivo and in vitro studies.

Table 1: In Vivo Anti-Bronchoconstrictor Activity in Guinea Pigs [3]

CompoundDose (intravenous)Inhibition of Histamine/Serotonin-induced Bronchospasm
This compound5 mg/kgClear inhibition
Isoprenaline2 µg/kgClear inhibition, with an intensity not significantly different from this compound
Theophylline15 mg/kgClear inhibition, with an intensity not significantly different from this compound

Table 2: In Vitro Relaxant Potency on Isolated Guinea Pig Trachea

CompoundEC50 (Concentration for 50% maximal relaxation)
Isoprenaline7.60 ± 0.01 (pD2 value) on histamine-contracted trachea[6]
This compoundData not available in directly comparable studies

Note: A direct in vitro comparison providing an EC50 value for this compound on guinea pig trachea was not identified in the reviewed literature. The provided pD2 value for isoprenaline is equivalent to the negative logarithm of the EC50 value.

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of action and the experimental approach used to study these compounds, the following diagrams are provided.

cluster_isoprenaline Isoprenaline Signaling Pathway Isoprenaline Isoprenaline BetaReceptor β-Adrenergic Receptor Isoprenaline->BetaReceptor Binds to GsProtein Gs Protein BetaReceptor->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP_I cAMP AC->cAMP_I Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP_I->PKA Activates Relaxation_I Smooth Muscle Relaxation PKA->Relaxation_I Leads to

Caption: Isoprenaline's signaling cascade.

cluster_this compound This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Degrades cAMP to cAMP_E cAMP cAMP_E->PDE PKA_E Protein Kinase A cAMP_E->PKA_E Activates Relaxation_E Smooth Muscle Relaxation PKA_E->Relaxation_E Leads to

Caption: this compound's proposed signaling cascade.

cluster_workflow Experimental Workflow: Isolated Tracheal Ring Assay A Guinea Pig Trachea Isolation B Tracheal Ring Preparation A->B C Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) B->C D Equilibration under Tension C->D E Induction of Contraction (e.g., Histamine, Methacholine) D->E F Cumulative Addition of Bronchodilator (Isoprenaline or this compound) E->F G Measurement of Isometric Tension F->G H Data Analysis (Concentration-Response Curve, EC50 Calculation) G->H

Caption: Workflow for in vitro tracheal relaxation studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

In Vivo Inhibition of Bronchospasm in Guinea Pigs[3]
  • Animal Model: Anesthetized guinea pigs.

  • Induction of Bronchoconstriction: Intravenous perfusion of histamine or serotonin is used to induce a stable bronchospasm.

  • Drug Administration: this compound (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) is administered intravenously.

  • Measurement: The degree of bronchoconstriction is monitored, and the inhibitory effect of the administered drug is recorded.

  • Assessment of Interaction: To study the interaction between this compound and isoprenaline, they are administered together, and the combined effect on histamine-induced bronchospasm is observed.

  • Investigation of Adrenergic Involvement: The effect of the β-blocker propranolol on the anti-bronchoconstrictor activity of this compound is assessed to determine the involvement of the adrenergic system.

In Vitro Isolated Guinea Pig Tracheal Ring Relaxation Assay[6][7]
  • Tissue Preparation: Male Hartley guinea pigs (250-700g) are euthanized, and the trachea is immediately dissected and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).[6][7] The trachea is then cut into rings or strips.[6][7]

  • Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[6][7]

  • Tension Recording: The tissues are connected to an isometric force transducer to record changes in muscle tension. An initial resting tension is applied.

  • Contraction Induction: A contractile agent such as histamine (e.g., 1x10⁻⁵ M) or methacholine is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[6]

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of the bronchodilator (isoprenaline or this compound) are added to the bath.

  • Data Acquisition and Analysis: The resulting relaxation of the tracheal muscle is recorded. The data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the pD2 (-log EC50) can be calculated to determine the potency of the drug.[6]

Conclusion

This compound and isoprenaline represent two distinct approaches to achieving bronchodilation. Isoprenaline's action is mediated through direct stimulation of β-adrenergic receptors, a well-established pathway for potent and rapid airway smooth muscle relaxation. This compound, conversely, appears to act through a non-adrenergic mechanism, likely by inhibiting phosphodiesterases, thereby increasing intracellular cAMP levels. This mechanistic diversity is not merely of academic interest; it has significant clinical implications. The additive nature of their effects suggests that combination therapy could be a viable strategy in certain patient populations. Furthermore, this compound may offer a therapeutic advantage in patients with compromised β-adrenergic receptor function. Further head-to-head in vitro studies are warranted to provide a more precise quantitative comparison of the potency of these two agents.

References

A comparative analysis of the safety profiles of Eprozinol and other bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Eprozinol, a bronchodilator for obstructive airway diseases, and other commonly prescribed bronchodilators: the short-acting beta-agonist (SABA) salbutamol, the long-acting beta-agonist (LABA) formoterol, and the long-acting muscarinic antagonist (LAMA) tiotropium. This comparison is intended to inform research and development by highlighting the known adverse effect profiles and the experimental methodologies used to assess the safety of these compounds.

It is important to note that publicly available, detailed clinical trial data on the safety profile of this compound is limited compared to the extensive documentation for salbutamol, formoterol, and tiotropium. Therefore, the comparison for this compound is primarily qualitative, based on available information.

Comparative Safety Profiles

The following table summarizes the known adverse effects of this compound and the comparator bronchodilators. The data for salbutamol, formoterol, and tiotropium are derived from extensive clinical trial programs and post-marketing surveillance.

Adverse Event ClassThis compoundSalbutamolFormoterolTiotropium
Cardiovascular Data not available in detail.Tachycardia, palpitations, increased blood pressure.[1]Angina, tachycardia, arrhythmias, hypertension or hypotension.[2]Tachycardia.[3] Cardiovascular adverse events were found to be significantly less with tiotropium in the UPLIFT study.[3]
Central Nervous System Dizziness, headaches.[4]Tremor, nervousness, headache.[5]Headache, tremor, dizziness, nervousness, insomnia.[2][6]Data not available in detail.
Gastrointestinal Nausea, vomiting, stomach pain.[4]Nausea.[2]Nausea, dry mouth.[2]Dry mouth (most common), constipation.[3][7]
Respiratory Shortness of breath (rare).[4]Paradoxical bronchospasm.Paradoxical bronchospasm.[8]Dry mouth.[3][7]
Allergic Reactions Rash, itching, swelling (rare).[4]Hypersensitivity reactions.Serious allergic reactions including anaphylaxis and angioedema.[8]Angioedema, hypersensitivity reactions.
Metabolic Data not available in detail.Hypokalemia, hyperglycemia.Hypokalemia, hyperglycemia.[2][8]Data not available in detail.
Musculoskeletal Data not available in detail.Muscle cramps.[2]Muscle cramps.[2]Data not available in detail.

Experimental Protocols

Preclinical Toxicology Studies for Respiratory Drugs

Objective: To identify potential target organ toxicity and establish a safety margin before human administration.

Methodology:

  • Animal Models: Two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog), are used.[9][10]

  • Route of Administration: The route should be the same as the intended clinical route (e.g., inhalation).[9]

  • Dose Levels: A range of doses are tested, including a no-observed-adverse-effect level (NOAEL), and doses that produce overt toxicity.

  • Duration: Studies can be single-dose, or repeat-dose over various durations (e.g., 28 days, 3 months, 6 months) to assess chronic toxicity.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-study and at termination)

    • Hematology and clinical chemistry (at termination)

    • Urinalysis (at termination)

    • Full histopathological examination of all major organs and tissues.

  • Special Considerations for Inhaled Drugs:

    • Local toxicity in the respiratory tract is a key focus.[9]

    • Particle size distribution and deposition of the inhaled substance are characterized.

    • Immunotoxicity and reproductive toxicity studies may also be required.[9]

Clinical Trial Protocol for Assessing Cardiovascular Safety

Objective: To evaluate the cardiovascular safety of a new bronchodilator in humans.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, and active-comparator-controlled crossover or parallel-group study.

  • Study Population: Healthy volunteers or patients with the target disease (e.g., COPD or asthma). Patients with significant cardiovascular comorbidities are often excluded from initial studies.[11]

  • Interventions: Single and multiple ascending doses of the investigational drug, placebo, and a positive control (a drug with known cardiovascular effects).

  • Assessments:

    • 12-Lead Electrocardiogram (ECG): Intensive ECG monitoring at baseline and at multiple time points after dosing to assess for changes in heart rate, PR interval, QRS duration, and QT/QTc interval.[12][13] A thorough QT/QTc study is often required by regulatory agencies.[13]

    • Holter Monitoring: Continuous ECG monitoring over a 24-hour period to detect arrhythmias.

    • Vital Signs: Blood pressure and heart rate measurements at regular intervals.

    • Adverse Event Monitoring: Systematic collection of all adverse events reported by subjects or observed by investigators.

    • Pharmacokinetic Sampling: Blood samples are taken to correlate drug exposure with any observed cardiovascular effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Beta-2 Adrenergic Agonists

Beta-2 adrenergic agonists, such as salbutamol and formoterol, exert their bronchodilatory effects through a well-characterized signaling pathway. In contrast, in vivo studies in guinea pigs suggest that this compound's anti-bronchoconstrictive effects are independent of the adrenergic system.[14]

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta2_Agonist Beta-2 Agonist (e.g., Salbutamol, Formoterol) Beta2_AR Beta-2 Adrenergic Receptor (GPCR) Beta2_Agonist->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to   ATP G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Relaxation Bronchodilation (Smooth Muscle Relaxation) Myosin_LCK->Relaxation Leads to

Beta-2 Adrenergic Agonist Signaling Pathway for Bronchodilation.
Experimental Workflow for Preclinical Inhalation Toxicology Study

The following diagram illustrates a typical workflow for a preclinical safety study of an inhaled bronchodilator.

Preclinical_Inhalation_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase & Analysis cluster_reporting Reporting Protocol_Dev Protocol Development (Dose, Duration, Species) Test_Article_Prep Test Article Formulation & Characterization Protocol_Dev->Test_Article_Prep Dosing Repeat-Dose Inhalation Exposure Test_Article_Prep->Dosing Monitoring Clinical Observations, Body Weights Dosing->Monitoring Clin_Path Clinical Pathology (Hematology, Chemistry) Necropsy Necropsy & Tissue Collection Monitoring->Necropsy Histo Histopathology Necropsy->Histo Data_Analysis Data Analysis & Statistical Evaluation Clin_Path->Data_Analysis Histo->Data_Analysis Final_Report Final Study Report Generation Data_Analysis->Final_Report

Workflow for a Preclinical Inhalation Toxicology Study.

References

Validating Eprozinol's Mechanism of Action: A Comparative Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eprozinol's mechanism of action and explores how receptor knockout models can be pivotal in its validation. While direct experimental data for this compound using such models is not available in current literature, this document outlines its established pharmacological profile and presents a hypothetical framework for its validation, alongside comparisons with alternative therapies for obstructive airway diseases whose mechanisms have been elucidated with these techniques.

This compound: A Multi-faceted Mechanism of Action

This compound is a drug for obstructive airway disease with a complex mechanism of action, primarily characterized by its mucolytic and anti-bronchoconstrictor effects.[1][2] Its therapeutic actions are believed to result from a combination of the following:

  • Mucolytic and Expectorant Properties : this compound enhances the secretion of serous mucus, which is less viscous than mucinous secretions, thereby aiding in its clearance from the respiratory tract.[3] It is also thought to disrupt the glycoprotein networks within mucus, reducing its viscosity and elasticity.[3]

  • Anti-Bronchoconstrictor Effects : In vivo and in vitro studies have shown that this compound inhibits bronchospasm induced by histamine and serotonin.[4][5] It also demonstrates non-competitive antagonism of serotonin, bradykinin, and acetylcholine.[1] Notably, its bronchodilatory activity is independent of the adrenergic system, as it is not blocked by the beta-blocker propranolol.[4][5]

  • Mast Cell Stabilization : this compound has been shown to inhibit the release of histamine from mast cells, which can contribute to its anti-bronchoconstrictor effects.[1]

  • Mild Anti-inflammatory Action : There is some indication that this compound may possess mild anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators, though the precise pathways are not well-defined.[3]

The Role of Receptor Knockout Models in Pharmacological Validation

Receptor knockout models, typically in mice, are instrumental in modern pharmacology for definitively identifying the molecular targets of drugs.[3] By selectively deleting the gene encoding a specific receptor, researchers can observe whether a drug loses its effect in the knockout animal compared to a wild-type control. This provides strong evidence that the drug's action is mediated through that particular receptor.

While this technology was not widely available during the primary research phase of this compound, it is the gold standard for validating the mechanism of action for many contemporary drugs used in respiratory medicine.

Comparative Analysis: this compound vs. Alternative Therapies

The following table compares this compound with other drugs used in obstructive airway diseases, highlighting their mechanisms and how receptor knockout models have been, or could be, used for validation.

Drug ClassExample DrugPrimary Receptor Target(s)Mechanism of ActionValidation with Knockout Models
Piperazine Derivative This compound Not definitively identified; appears to have multiple downstream effects.Multi-faceted: Mucolytic, non-competitive antagonist of several bronchoconstrictors, mast cell stabilizer.[1][3]Hypothetical: Knockout of serotonin, bradykinin, or muscarinic receptors could clarify the contribution of each pathway to its anti-bronchoconstrictor effect.
β2-Adrenergic Agonist Salbutamolβ2-Adrenergic ReceptorActivates β2-receptors on airway smooth muscle, leading to Gs protein stimulation, increased cAMP, and bronchodilation.Established: Studies in β2-adrenergic receptor knockout mice would show a loss of Salbutamol-induced bronchodilation.
Muscarinic Antagonist TiotropiumMuscarinic Acetylcholine Receptors (M1-M5)Blocks the action of acetylcholine on muscarinic receptors in the airways, preventing bronchoconstriction.Established: M3 receptor knockout mice show attenuated bronchoconstriction in response to cholinergic stimuli, confirming the target of tiotropium.
Mucolytic N-acetylcysteine (NAC)Not receptor-mediated.Breaks disulfide bonds in mucoproteins, reducing mucus viscosity.[6]Not Applicable: As the mechanism is chemical rather than receptor-mediated, knockout models are not the primary validation tool.
Corticosteroid FluticasoneGlucocorticoid Receptor (GR)Binds to intracellular GRs, which then translocate to the nucleus to regulate the expression of anti-inflammatory genes.Established: Glucocorticoid receptor knockout models are used to study the widespread effects of corticosteroids and validate their primary target.

Experimental Protocols

This protocol provides a general workflow for creating a tissue-specific knockout mouse, a common technique in modern pharmacology.[7]

  • Generation of a "Floxed" Mouse:

    • Design a targeting vector containing loxP sites flanking a critical exon of the gene for the receptor of interest.

    • Introduce this vector into embryonic stem (ES) cells.

    • Select for ES cells that have undergone homologous recombination.

    • Inject the targeted ES cells into blastocysts and implant them into a surrogate mother.

    • The resulting chimeric offspring are bred to establish a line of mice with the "floxed" (flanked by loxP) allele.

  • Breeding with a Cre-Expressing Mouse:

    • Obtain a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a smooth muscle-specific promoter for respiratory studies).

    • Cross the floxed mice with the Cre-expressing mice.

    • In the offspring, Cre recombinase will be expressed in the target tissue and will excise the DNA between the loxP sites, leading to a tissue-specific knockout of the receptor.

  • Validation of the Knockout:

    • Genotyping: Use PCR on genomic DNA from different tissues to confirm the excision of the floxed allele only in the target tissue.

    • mRNA Expression Analysis: Use quantitative reverse-transcription PCR (qRT-PCR) to confirm the absence of the receptor's mRNA in the target tissue.

    • Protein Expression Analysis: Use Western blotting or immunohistochemistry to confirm the absence of the receptor protein in the target tissue.

This protocol describes how to measure the effect of a drug on airway function.

  • Animal Preparation:

    • Use age- and sex-matched wild-type and receptor knockout mice for the study.

    • House the animals in accordance with institutional guidelines.

  • Measurement of Airway Mechanics:

    • Place the mice in a whole-body plethysmography chamber to measure respiratory parameters non-invasively.[4]

    • Record baseline respiratory frequency, tidal volume, and minute volume.

  • Bronchoconstrictor and Drug Challenge:

    • Expose the mice to an aerosolized bronchoconstrictor (e.g., methacholine or histamine) to induce airway hyperreactivity.

    • Administer the test drug (e.g., this compound) or a vehicle control via an appropriate route (e.g., intraperitoneal injection or aerosol).

    • Continuously record respiratory parameters during and after the challenges.

  • Data Analysis:

    • Calculate the percentage of bronchoconstriction inhibition by the test drug in both wild-type and knockout mice.

    • A significant reduction or absence of the drug's protective effect in the knockout mice compared to the wild-type mice would validate the targeted receptor's role in the drug's mechanism of action.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the concepts discussed in this guide.

Eprozinol_Mechanism cluster_effects Pharmacological Effects cluster_mechanisms Mechanisms This compound This compound mucolytic Mucolytic Effect bronchodilator Anti-Bronchoconstrictor Effect anti_inflammatory Anti-inflammatory Effect mucus_viscosity Decreased Mucus Viscosity & Elasticity This compound->mucus_viscosity serous_secretion Increased Serous Mucus Secretion This compound->serous_secretion antagonism Non-competitive Antagonism of Serotonin, Bradykinin, Acetylcholine This compound->antagonism histamine_release Inhibition of Mast Cell Histamine Release This compound->histamine_release cytokine_inhibition Inhibition of Pro-inflammatory Cytokines This compound->cytokine_inhibition mucus_viscosity->mucolytic serous_secretion->mucolytic antagonism->bronchodilator histamine_release->bronchodilator cytokine_inhibition->anti_inflammatory

Caption: Multi-faceted mechanism of this compound.

Knockout_Workflow cluster_experiment Experimental Groups cluster_outcomes Expected Outcomes start Hypothesis: This compound's effect is mediated by Receptor X generate_ko Generate Receptor X Knockout (KO) Mice start->generate_ko wt_group Wild-Type (WT) Mice generate_ko->wt_group ko_group Receptor X KO Mice generate_ko->ko_group challenge Induce Bronchoconstriction & Administer this compound wt_group->challenge ko_group->challenge measure Measure Airway Response (Plethysmography) challenge->measure outcome_wt WT Mice: This compound reduces bronchoconstriction measure->outcome_wt outcome_ko KO Mice: This compound has no effect measure->outcome_ko conclusion Conclusion: Receptor X is critical for This compound's mechanism outcome_wt->conclusion outcome_ko->conclusion

Caption: Hypothetical workflow for validating this compound's mechanism.

Beta2_Agonist_Pathway agonist β2-Agonist (e.g., Salbutamol) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp ↑ cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Caption: Signaling pathway of a β2-adrenergic agonist.

References

Eprozinol's Long-Term Efficacy in Chronic Respiratory Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Eprozinol's therapeutic potential in chronic respiratory diseases, benchmarked against established mucolytic and anti-inflammatory agents.

This guide provides a comparative analysis of the long-term efficacy of this compound in chronic respiratory models, juxtaposed with alternative therapies such as Erdosteine, N-acetylcysteine (NAC), and Carbocisteine. While extensive long-term clinical data for this compound is limited, this comparison leverages available mechanistic information and clinical findings for established alternatives to provide a thorough evaluation for researchers, scientists, and drug development professionals.

Comparative Efficacy of Mucolytic and Anti-inflammatory Agents in Chronic Respiratory Disease

The management of chronic respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis often involves long-term therapy to reduce exacerbations, improve lung function, and enhance quality of life. The following tables summarize the long-term efficacy of this compound's alternatives based on key clinical trials.

Drug Study/Trial Dosage Treatment Duration Key Efficacy Outcomes
Erdosteine EQUALIFE300 mg b.i.d.8 monthsSignificantly fewer exacerbations and hospital days compared to placebo; no loss of lung function and improved health-related quality of life.[1][2][3][4]
RESTORE300 mg b.i.d.12 months19.4% reduction in all exacerbations and a 57% reduction in mild exacerbations; duration of exacerbations reduced by 24.6%.[2][5]
N-acetylcysteine (NAC) PANTHEON600 mg b.i.d.Not SpecifiedCan prevent exacerbations in patients with moderate-to-severe COPD.[6]
BRONCUS600 mg daily3 yearsIneffective in preventing deterioration in lung function and exacerbations.[6][7]
Meta-analysis≥1200 mg dailyLong-termSignificantly reduced frequency of exacerbations in patients with airway obstruction.[6]
Carbocisteine PEACE study1500 mg daily12 monthsReduced the number of exacerbations by 24% compared to placebo.[8]
Meta-analysis500 mg t.i.d.Long-termAssociated with lower exacerbation rates and improved quality of life.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.

The EQUALIFE Study (Erdosteine)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

  • Patient Population: 155 patients with moderate Chronic Obstructive Pulmonary Disease (COPD).[1][2]

  • Treatment: Patients received either oral erdosteine (300 mg twice daily) or a placebo for 8 months during the winter season.[1][2]

  • Primary Endpoints: The primary outcomes assessed were the rate of exacerbations and hospitalizations.[1][2]

  • Secondary Endpoints: Secondary outcomes included changes in lung function and quality of life, which was evaluated using the Short Form 36 and the St. George's Respiratory Questionnaire.[1]

The RESTORE Study (Erdosteine)
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients with GOLD stage II and III COPD.[2]

  • Treatment: Participants were administered erdosteine 300 mg twice daily or a placebo for one year, in addition to their usual COPD therapy.[2][5]

  • Primary Endpoint: The primary outcome was the number of acute exacerbations (mild, moderate, or severe) during the study period.[5]

  • Secondary Endpoints: Secondary outcomes included the duration of exacerbations.[2][5]

PANTHEON Study (N-acetylcysteine)
  • Study Design: A placebo-controlled study.

  • Patient Population: Patients with moderate-to-severe COPD.[6]

  • Treatment: Long-term administration of N-acetylcysteine at a dose of 600 mg twice daily.[6]

  • Primary Endpoint: Prevention of exacerbations.[6]

Mechanism of Action and Signaling Pathways

Understanding the molecular pathways through which these drugs exert their effects is fundamental for targeted drug development and patient stratification.

This compound

This compound's mechanism of action involves several pathways that contribute to its anti-bronchoconstrictor effects.[11][12] It acts as a non-competitive antagonist to serotonin, bradykinin, and acetylcholine.[11] Furthermore, it inhibits mast cell degranulation, reducing the release of histamine.[11] this compound also possesses mucolytic and expectorant properties, increasing the production of less viscous mucus and disrupting the glycoprotein networks in mucus.[13] Its anti-inflammatory effects may be attributed to the regulation of bronchoalveolar lavage (BAL) lipid composition and airway ion transport.[14]

Eprozinol_Mechanism cluster_stimuli Inflammatory Stimuli & Spasmogens cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes Serotonin Serotonin Receptor_Blockade Receptor Blockade Serotonin->Receptor_Blockade antagonizes Bradykinin Bradykinin Bradykinin->Receptor_Blockade antagonizes Acetylcholine Acetylcholine Acetylcholine->Receptor_Blockade antagonizes Antigen Antigen Mast_Cell_Stabilization Mast Cell Stabilization Antigen->Mast_Cell_Stabilization inhibits degranulation Eprozinol_node This compound Eprozinol_node->Receptor_Blockade Eprozinol_node->Mast_Cell_Stabilization Mucus_Modulation Mucus Modulation Eprozinol_node->Mucus_Modulation Bronchodilation Bronchodilation Receptor_Blockade->Bronchodilation Reduced_Inflammation Reduced Inflammation Mast_Cell_Stabilization->Reduced_Inflammation Improved_Mucus_Clearance Improved Mucus Clearance Mucus_Modulation->Improved_Mucus_Clearance

Caption: this compound's multifaceted mechanism of action.

Alternative Mucolytics (Erdosteine, NAC, Carbocisteine)

These thiol-based drugs primarily function as mucolytics by breaking down disulfide bonds in mucus glycoproteins, which reduces sputum viscosity.[13][15] They also exhibit significant antioxidant and anti-inflammatory properties.[7][16] N-acetylcysteine, for instance, is a precursor to glutathione, a major endogenous antioxidant.[16]

Mucolytics_Mechanism cluster_agents Mucolytic Agents cluster_molecular_actions Molecular Actions cluster_physiological_outcomes Physiological Outcomes Agents Erdosteine N-acetylcysteine Carbocisteine Disulfide_Bond_Cleavage Cleavage of Disulfide Bonds Agents->Disulfide_Bond_Cleavage Antioxidant_Activity Antioxidant Activity (e.g., Glutathione precursor) Agents->Antioxidant_Activity Anti_inflammatory_Effects Anti-inflammatory Effects Agents->Anti_inflammatory_Effects Reduced_Sputum_Viscosity Reduced Sputum Viscosity Disulfide_Bond_Cleavage->Reduced_Sputum_Viscosity Decreased_Oxidative_Stress Decreased Oxidative Stress Antioxidant_Activity->Decreased_Oxidative_Stress Reduced_Airway_Inflammation Reduced Airway Inflammation Anti_inflammatory_Effects->Reduced_Airway_Inflammation

Caption: Common mechanisms of thiol-based mucolytics.

Experimental Workflow for Long-Term Efficacy Studies

The design of a robust clinical trial is paramount for generating high-quality evidence on the long-term efficacy and safety of a therapeutic agent.

Long_Term_Trial_Workflow Patient_Screening Patient Screening & Enrollment (e.g., COPD GOLD Stage II/III) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Long_Term_Treatment Long-Term Treatment Period (e.g., 12 months) Treatment_Arm->Long_Term_Treatment Placebo_Arm->Long_Term_Treatment Data_Collection Periodic Data Collection - Exacerbation Rates - Lung Function (Spirometry) - Quality of Life (Questionnaires) - Adverse Events Long_Term_Treatment->Data_Collection Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: A generalized workflow for a long-term clinical trial.

References

Eprozinol's Potency in the Landscape of Novel Bronchodilator Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eprozinol, a historical bronchodilator, against emerging novel bronchodilator candidates. The focus is on objectively presenting available potency data, outlining experimental methodologies for assessing bronchodilator efficacy, and illustrating the underlying signaling pathways.

Quantitative Potency Comparison

The following table summarizes the available quantitative potency data for this compound and selected novel bronchodilator candidates. Potency is a critical measure of a drug's effectiveness, with a lower EC50 or IC50 value indicating a higher potency.[1] It is important to note that direct comparison of potency values across different studies and experimental conditions should be approached with caution.

CompoundDrug ClassTarget(s)Potency (EC50/IC50)Organism/System
This compound Unknown/MiscellaneousNon-adrenergic pathwayData not available-
Abediterol Long-Acting β2-Agonist (LABA)β2-Adrenoceptor1.9 ± 0.4 nM (EC50)[2]Isolated human bronchi
Ensifentrine PDE3/PDE4 InhibitorPhosphodiesterase 3 & 40.43 nM (IC50 for PDE3)[3] 1479 nM (IC50 for PDE4)[3]In vitro enzyme assays

Note on this compound Potency: Despite a thorough review of available scientific literature, specific quantitative potency data for this compound, such as an EC50 value, could not be identified. Early in vivo studies in guinea pigs demonstrated that this compound inhibits histamine- and serotonin-induced bronchospasm, with its activity being independent of the adrenergic system.

Experimental Protocols

To ensure a standardized and reproducible assessment of bronchodilator potency, the following in-vitro experimental protocol is recommended. This protocol is designed to determine the half-maximal effective concentration (EC50) of a test compound.

In-Vitro Bronchodilator Potency Assay Using Isolated Tracheal Rings

1. Tissue Preparation:

  • Tracheas are excised from euthanized guinea pigs.
  • The surrounding connective tissue and epithelium are carefully removed.
  • The trachea is cut into 2-3 mm wide rings.
  • Each ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

2. Isometric Tension Recording:

  • Tracheal rings are connected to isometric force transducers to record changes in muscle tension.
  • An initial resting tension of 1 gram is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

3. Induction of Contraction:

  • A submaximal contraction is induced by adding a contractile agent such as carbachol or histamine to the organ bath. The concentration used should elicit approximately 80% of the maximal response.

4. Cumulative Concentration-Response Curve:

  • Once the contraction has stabilized, the test bronchodilator compound is added to the organ bath in a cumulative manner, with increasing concentrations.
  • The relaxation of the tracheal ring is recorded after each addition until a maximal relaxation is achieved or the concentration range is exhausted.

5. Data Analysis:

  • The relaxation at each concentration is expressed as a percentage of the pre-contracted tone.
  • A concentration-response curve is plotted with the logarithm of the drug concentration on the x-axis and the percentage of relaxation on the y-axis.
  • The EC50 value, which is the concentration of the drug that produces 50% of the maximal relaxation, is determined from this curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the different classes of bronchodilators and a typical experimental workflow for their evaluation.

G Bronchodilator Signaling Pathways cluster_beta_agonist β2-Agonist Pathway (e.g., Abediterol) cluster_pde_inhibitor PDE Inhibitor Pathway (e.g., Ensifentrine) beta_agonist β2-Agonist beta_receptor β2-Adrenoceptor beta_agonist->beta_receptor g_protein Gs Protein beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka relaxation Smooth Muscle Relaxation pka->relaxation pde_inhibitor PDE3/PDE4 Inhibitor pde PDE3/PDE4 pde_inhibitor->pde camp_degradation cAMP Degradation pde->camp_degradation camp2 cAMP pka2 Protein Kinase A camp2->pka2 relaxation2 Smooth Muscle Relaxation pka2->relaxation2 adenylyl_cyclase2 Adenylyl Cyclase adenylyl_cyclase2->camp2

Caption: Signaling pathways for β2-agonist and PDE inhibitor bronchodilators.

G Experimental Workflow for Bronchodilator Potency start Start tissue_prep Tracheal Ring Preparation start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration contraction Induce Contraction (e.g., Carbachol) equilibration->contraction drug_addition Cumulative Addition of Test Compound contraction->drug_addition data_recording Record Isometric Tension drug_addition->data_recording data_recording->drug_addition Next Concentration analysis Data Analysis: Concentration-Response Curve data_recording->analysis Max Response Reached ec50 Determine EC50 analysis->ec50 end End ec50->end

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Eprozinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Eprozinol, a compound recognized for its potential health and environmental hazards. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.

This compound dihydrochloride is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and may lead to an allergic skin reaction. Furthermore, it is identified as being very toxic to aquatic life, with long-lasting harmful effects. These properties necessitate a cautious and well-documented disposal process.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes protective gloves, eye protection, and face protection.[1] In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to fresh air and seek medical attention.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower. A physician should be consulted.

  • After eye contact: Rinse thoroughly with plenty of water. Immediately contact an ophthalmologist and remove contact lenses if present.

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1]

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1] It is also imperative to prevent the product from entering drains to avoid environmental contamination.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies to protect public health and the environment.[2][3] Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste through the Resource Conservation and Recovery Act (RCRA).[2][3] In 2019, the EPA finalized a new rule, Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[3][4] A significant aspect of this rule is the ban on flushing hazardous waste pharmaceuticals down drains.[3]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.

While this compound is not currently listed as a controlled substance, its hazardous characteristics mean its disposal falls under EPA regulations.

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound is through an approved waste disposal plant. This ensures that the compound is handled and treated in a manner that neutralizes its hazards. The following steps outline the operational plan for the proper disposal of this compound waste.

  • Segregation and Collection:

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated from general laboratory waste.

    • Use designated, clearly labeled, and leak-proof waste containers. For hazardous pharmaceutical waste, black containers are often used.

  • Container Management:

    • Ensure waste containers are kept tightly closed and stored in a well-ventilated, secure area accessible only to authorized personnel.

    • Label containers with "Hazardous Waste," the name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).

  • Engage a Licensed Waste Disposal Contractor:

    • Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.

    • Contract with a licensed and reputable hazardous waste disposal company that has experience with pharmaceutical and chemical waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.

  • Documentation and Record-Keeping:

    • Maintain a detailed inventory of all this compound waste generated.

    • Keep copies of all waste transfer notes and certificates of destruction provided by the disposal contractor. This documentation is crucial for regulatory compliance.

  • Spill Management:

    • In the event of a spill, cover drains to prevent environmental release.

    • Carefully collect the spilled material using absorbent pads or other appropriate means, avoiding dust generation.

    • Place all cleanup materials in a designated hazardous waste container for disposal.

    • Thoroughly clean the affected area.

Environmental Considerations

The improper disposal of pharmaceuticals, such as flushing them down the toilet or disposing of them in household trash, can lead to the contamination of water supplies and soil, harming wildlife and potentially impacting human health.[2][5] this compound's high toxicity to aquatic life underscores the critical importance of preventing its release into the environment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Eprozinol_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_storage_pickup Interim Storage & Collection cluster_disposal Final Disposal cluster_documentation Documentation start This compound Waste Generated (Unused product, contaminated labware, spill debris) segregate Segregate from General Waste start->segregate container Place in Labeled, Leak-Proof Hazardous Waste Container (e.g., Black Container) segregate->container storage Store Securely in Designated Hazardous Waste Area container->storage record_keeping Maintain Waste Inventory & Disposal Records container->record_keeping contact Contact Licensed Hazardous Waste Disposal Contractor storage->contact provide_sds Provide this compound SDS to Contractor contact->provide_sds transport Contractor Transports Waste to Permitted Facility provide_sds->transport treatment Treatment & Destruction (e.g., Incineration) transport->treatment transport->record_keeping end Proper Disposal Complete treatment->end

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Data and Experimental Protocols

By adhering to these rigorous disposal procedures, laboratories can ensure they are not only compliant with regulations but are also acting as responsible stewards of environmental and public health.

References

Essential Safety and Logistical Information for Handling Eprozinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Eprozinol is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Chemical splash goggles or a full-face shield- Lab coat or disposable gown- Two pairs of powder-free nitrile glovesHigh risk of aerosolization and inhalation. Double gloving provides an extra layer of protection against contamination.
Solution Preparation and Handling - Chemical splash goggles- Lab coat- One pair of nitrile glovesReduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary.
General Laboratory Operations - Safety glasses with side shields- Lab coat- Nitrile glovesStandard laboratory practice to protect against incidental contact.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, or if the substance is a powder, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Standard Operating Procedure for Handling this compound

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_area 3. Prepare Work Area (e.g., fume hood) prep_ppe->prep_area handle_weigh 4. Weigh/Measure this compound prep_area->handle_weigh handle_exp 5. Perform Experiment handle_weigh->handle_exp cleanup_decon 6. Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste 7. Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Standard Operating Procedure for Handling this compound.

This compound Spill Response Workflow

In the event of a spill, a structured response is crucial to ensure safety and proper cleanup.

spill_start Spill Occurs spill_evacuate 1. Evacuate & Secure Area spill_start->spill_evacuate spill_notify 2. Notify Supervisor & EHS spill_evacuate->spill_notify spill_assess 3. Assess Spill Size & Hazard spill_notify->spill_assess spill_ppe 4. Don Appropriate PPE for Cleanup spill_assess->spill_ppe spill_contain 5. Contain Spill with Absorbent Material spill_ppe->spill_contain spill_clean 6. Clean & Decontaminate Area spill_contain->spill_clean spill_dispose 7. Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose spill_report 8. Document the Incident spill_dispose->spill_report spill_end Spill Response Complete spill_report->spill_end

This compound Spill Response Workflow.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous and disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal ProcedureRationale
Contaminated PPE (gloves, gowns, etc.) Place in a designated, sealed, and labeled hazardous waste container.To prevent secondary contamination and ensure proper disposal of potentially hazardous materials.
Unused or Expired this compound Dispose of as hazardous chemical waste through the institution's EHS department. Do not dispose of down the drain or in regular trash.To prevent environmental contamination and comply with hazardous waste regulations.
Contaminated Labware (vials, pipette tips, etc.) Collect in a puncture-resistant, sealed, and labeled hazardous waste container.To prevent injury from sharps and ensure proper handling of contaminated items.
Aqueous Waste Containing this compound Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.To prevent chemical reactions and ensure proper disposal of liquid hazardous waste.

It is the responsibility of all personnel to be familiar with and adhere to their institution's specific waste disposal policies. When in doubt, contact the environmental health and safety department for guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprozinol
Reactant of Route 2
Reactant of Route 2
Eprozinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.